molecular formula C7H7NO3 B1294729 2-Methyl-5-nitrophenol CAS No. 5428-54-6

2-Methyl-5-nitrophenol

Cat. No.: B1294729
CAS No.: 5428-54-6
M. Wt: 153.14 g/mol
InChI Key: UMFDLIXUUJMPSI-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrophenol is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50664. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-5-nitrophenol
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InChI

InChI=1S/C7H7NO3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,9H,1H3
Source PubChem
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InChI Key

UMFDLIXUUJMPSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
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DSSTOX Substance ID

DTXSID4063874
Record name Phenol, 2-methyl-5-nitro-
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Molecular Weight

153.14 g/mol
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CAS No.

5428-54-6
Record name 2-Methyl-5-nitrophenol
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Record name 5-Nitro-2-cresol
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-5-nitrophenol (CAS: 5428-54-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-nitrophenol (CAS: 5428-54-6), a key chemical intermediate in various industrial applications, including the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] This document collates available data on its chemical and physical properties, detailed experimental protocols for its synthesis, and an overview of analytical methodologies. While specific signaling pathways involving this compound are not extensively documented in current literature, this guide presents a generalized metabolic pathway for nitrophenols to provide a contextual understanding of its potential biological fate.

Chemical and Physical Properties

This compound, also known as 5-Nitro-o-cresol, is a yellow to brown crystalline solid.[1] The presence of a methyl group at the second position and a nitro group at the fifth position on the phenolic ring influences its chemical reactivity, making it a versatile precursor in organic synthesis.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 5428-54-6[1][2]
Molecular Formula C₇H₇NO₃[1][2]
Molecular Weight 153.14 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms 5-Nitro-o-cresol, 2-Hydroxy-4-nitrotoluene, Phenol (B47542), 2-methyl-5-nitro-[3][4]
Appearance Yellow to brown crystalline powder/crystals[1]
Melting Point 111-115 °C[5]
Boiling Point 180 °C at 15 mmHg
Solubility 0.01 M[1]
InChI Key UMFDLIXUUJMPSI-UHFFFAOYSA-N[2]
SMILES CC1=C(C=C(C=C1)--INVALID-LINK--[O-])O[2]

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are crucial for its application in research and development. Two primary synthesis routes are described below.

Synthesis from o-Toluidine (B26562)

A modern and direct method involves the use of o-toluidine as a starting material, which avoids the isolation of the 2-methyl-5-nitroaniline (B49896) intermediate.[6][7]

Experimental Protocol:

  • Salification: In a reaction vessel equipped with temperature control and stirring, add 800.0 kg of 98% concentrated sulfuric acid. Cool the acid and, with stirring, add 176.0 kg of o-toluidine.

  • Nitration: After completion of the salification, cool the reaction mixture to 0°C. Slowly add a mixture of 104.0 kg of concentrated nitric acid and 192.0 kg of concentrated sulfuric acid, ensuring the temperature does not exceed 5°C.

  • Diazotization: In a separate vessel, add water and slowly introduce the nitrification material from the previous step, keeping the temperature below 60°C. Cool the mixture to below 30°C and perform centrifugal filtration. The resulting filter cake is dissolved in a sulfuric acid solution. A solution containing 112.0 kg of sodium nitrite (B80452) is then added dropwise with stirring to form the diazonium salt. The completion of the reaction is monitored using starch-potassium iodide paper. Any excess sodium nitrite is neutralized with urea.

  • Hydrolysis (Denitrogenation): Heat the reaction mixture to 85°C and maintain this temperature for 2 hours.

  • Isolation and Purification: Cool the mixture to 35°C and isolate the crude product by centrifuge separation. The product is then purified by recrystallization and dried to yield this compound.

Synthesis from 2-Methyl-5-nitroaniline

This traditional method involves the diazotization of 2-methyl-5-nitroaniline followed by hydrolysis.

Experimental Protocol: [8]

  • Dissolution: Dissolve 40 g of 2-methyl-5-nitroaniline in 600 ml of refluxing 10% sulfuric acid.

  • Salt Formation: Cool the solution to 0°C to allow the salt to separate out.

  • Diazotization: With continuous stirring, add 18 g of solid sodium nitrite in small portions. The completion of diazotization is indicated by a positive starch/potassium iodide test.

  • Hydrolysis: Add the diazonium solution at once to a vigorously refluxing solution of 800 ml of water and 400 ml of concentrated sulfuric acid. Continue refluxing until gas evolution ceases.

  • Isolation: A solid will precipitate out. Upon cooling to ambient temperature, collect the solid by filtration and dry to obtain crude this compound.

Mandatory Visualizations

Experimental Workflows

Synthesis_from_o_Toluidine cluster_salification Salification cluster_nitration Nitration cluster_diazotization Diazotization cluster_hydrolysis Hydrolysis cluster_isolation Isolation & Purification o_toluidine o-Toluidine salification_step Reaction Vessel (Cooling & Stirring) o_toluidine->salification_step conc_h2so4 Conc. H₂SO₄ conc_h2so4->salification_step nitration_step Reaction Mixture (0-5°C) salification_step->nitration_step Transfer nitrating_mixture Conc. HNO₃ + Conc. H₂SO₄ nitrating_mixture->nitration_step nitrification_product Nitrification Product nitration_step->nitrification_product Yields diazotization_step Diazotization (<30°C) nitrification_product->diazotization_step na_no2 NaNO₂ Solution na_no2->diazotization_step diazonium_salt Diazonium Salt diazotization_step->diazonium_salt Yields hydrolysis_step Heating (85°C, 2h) diazonium_salt->hydrolysis_step crude_product Crude Product hydrolysis_step->crude_product Yields isolation_purification Centrifugation, Recrystallization, Drying crude_product->isolation_purification final_product This compound isolation_purification->final_product

Caption: Synthesis of this compound from o-Toluidine.

Synthesis_from_2_Methyl_5_nitroaniline cluster_dissolution Dissolution & Salt Formation cluster_diazotization Diazotization cluster_hydrolysis Hydrolysis cluster_isolation Isolation start_material 2-Methyl-5-nitroaniline dissolution_step Dissolution & Precipitation start_material->dissolution_step sulfuric_acid 10% H₂SO₄ (refluxing, then cooled to 0°C) sulfuric_acid->dissolution_step salt_product Amine Salt dissolution_step->salt_product Yields diazotization_step Stirring at 0°C salt_product->diazotization_step na_no2 Solid NaNO₂ na_no2->diazotization_step diazonium_solution Diazonium Solution diazotization_step->diazonium_solution Yields hydrolysis_step Vigorous Refluxing diazonium_solution->hydrolysis_step refluxing_acid Refluxing H₂O + Conc. H₂SO₄ refluxing_acid->hydrolysis_step precipitate Precipitated Solid hydrolysis_step->precipitate Yields isolation_step Cooling, Filtration, Drying precipitate->isolation_step final_product Crude this compound isolation_step->final_product

Caption: Synthesis from 2-Methyl-5-nitroaniline.

Biological Pathways

Specific signaling pathways for this compound are not well-documented. However, a generalized metabolic pathway for nitrophenols, based on studies of related compounds like 2-nitrophenol (B165410) and 4-nitrophenol, can be illustrative. This pathway involves Phase I and Phase II metabolism.[9]

Generalized_Nitrophenol_Metabolism cluster_phase1 Phase I Metabolism parent_compound This compound oxidation Oxidation (Cytochrome P450) parent_compound->oxidation reduction Reduction parent_compound->reduction oxidized_metabolite Nitroquinone Derivative oxidation->oxidized_metabolite reduced_metabolite 2-Methyl-5-aminophenol reduction->reduced_metabolite conjugation_glucuronide Glucuronidation (UDP-glucuronyltransferase) glucuronide_conjugate Glucuronide Conjugate conjugation_glucuronide->glucuronide_conjugate conjugation_sulfate Sulfation (Sulfotransferase) sulfate_conjugate Sulfate Conjugate conjugation_sulfate->sulfate_conjugate excretion Excretion glucuronide_conjugate->excretion sulfate_conjugate->excretion parent_compound_phase2 This compound parent_compound_phase2->conjugation_glucuronide parent_compound_phase2->conjugation_sulfate oxidized_metabolite_phase2 Nitroquinone Derivative oxidized_metabolite_phase2->conjugation_glucuronide oxidized_metabolite_phase2->conjugation_sulfate reduced_metabolite_phase2 2-Methyl-5-aminophenol reduced_metabolite_phase2->conjugation_glucuronide reduced_metabolite_phase2->conjugation_sulfate

Caption: Generalized Metabolic Pathway for Nitrophenols.

Analytical Methods

The quantification and identification of this compound are essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques.

Table 2: Overview of Analytical Methods

MethodDetails
HPLC A reverse-phase (RP) HPLC method can be employed for analysis.[10] A Newcrom R1 column with a mobile phase of acetonitrile (B52724) (MeCN), water, and phosphoric acid is suggested. For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid.[10]
GC Gas chromatography can also be used for the analysis of phenols. For underivatized phenols, a Flame Ionization Detector (FID) is common. Derivatization with diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) allows for analysis by GC with an Electron Capture Detector (ECD), which can offer higher sensitivity for certain compounds.[11] A non-polar column such as a DB-5 is a suitable starting point.

4.1. Representative HPLC Method

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of an appropriate buffer (e.g., 50 mM acetate (B1210297) buffer, pH 5.0) and an organic modifier like acetonitrile.

  • Detection: UV-Vis or Photodiode Array (PDA) detector.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules.[1]

  • Pharmaceuticals: It is a key reactant in the preparation of pyranocarbazole alkaloids, which are of interest in pharmaceutical research for their potential biological activities.[12]

  • Dyes and Pigments: It is an important intermediate in the synthesis of azo dyes and other colorants used in various industries, including cosmetics for hair dyes.

  • Agrochemicals: It serves as a precursor in the manufacturing of certain agrochemicals.[1]

Safety and Handling

This compound is a hazardous substance and requires careful handling.

Table 3: GHS Hazard Information

Hazard ClassHazard Statement
Acute toxicity, oralH302: Harmful if swallowed
Acute toxicity, dermalH311: Toxic in contact with skin
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Acute toxicity, inhalationH332: Harmful if inhaled
Specific target organ toxicity, single exposureH335: May cause respiratory irritation

Handling Precautions:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has summarized the key information available for this compound (CAS: 5428-54-6). The provided data on its properties, detailed synthesis protocols, and analytical methodologies offer a solid foundation for researchers and professionals in drug development and other chemical industries. While specific biological signaling pathways remain an area for further investigation, the generalized metabolic pathway provides a useful framework. The versatility of this compound as a chemical intermediate underscores its importance in various synthetic applications. As with all chemicals, adherence to strict safety protocols is essential when handling this compound.

References

physical and chemical properties of 2-Methyl-5-nitrophenol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-5-nitrophenol, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental protocols, and presents visual workflows for synthesis and analysis.

Chemical Identity and Structure

This compound, also known as 5-Nitro-o-cresol, is an aromatic organic compound.[1] Its structure consists of a benzene (B151609) ring substituted with a hydroxyl group (-OH) at position 1, a methyl group (-CH₃) at position 2, and a nitro group (-NO₂) at position 5.[2][3] This substitution pattern significantly influences its chemical reactivity and physical properties.[1][4] The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups makes it a versatile intermediate in organic synthesis.[1][4]

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name This compound[2][5][6]
Synonyms 5-Nitro-o-cresol, 2-Hydroxy-4-nitrotoluene, 5-Nitro-2-cresol[2][6][7][8]
CAS Number 5428-54-6[2][5][6][7]
Molecular Formula C₇H₇NO₃[2][5][6][7]
Molecular Weight 153.14 g/mol [2][5][6][9]
InChI Key UMFDLIXUUJMPSI-UHFFFAOYSA-N[2][5][7]
SMILES CC1=C(C=C(C=C1)--INVALID-LINK--[O-])O[2]

Physical Properties

This compound is a yellow to brown crystalline solid at room temperature.[1][2][9] Its thermal properties and solubility are characteristic of nitrophenolic compounds.

Table 2: Physical Properties of this compound

PropertyValueReference
Appearance Yellow to brown crystalline powder or crystals[1][2][9]
Melting Point 111-115 °C[1][2][4][9][10]
114-116 °C[2]
115.0-118.0 °C[2]
Boiling Point 180 °C at 15 mmHg[2][9][10]
293.3±28.0 °C at 760 mmHg (calculated)[2]
Density 1.320 ± 0.06 g/cm³ (predicted)[2][9]
Solubility Insoluble in water[2]
Soluble in ethanol (B145695), ethyl acetate, chloroform[2]
Slightly soluble in methanol[2][10]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its functional groups. The phenolic hydroxyl group imparts weak acidity, while the nitro group can be reduced to an amine, and the aromatic ring can undergo further substitution.

Table 3: Chemical Properties of this compound

PropertyValueReference
pKa 8.68 ± 0.19 (predicted)[2][9]
LogP (Octanol-Water) 2.35[2]
Kovats Retention Index 1592, 1619 (non-polar column)[6][11]

Reactivity Profile:

  • Acidity : As a weak acid, it reacts with strong bases.[2]

  • Reduction : The nitro group can be reduced to form the corresponding amine, 2-Methyl-5-aminophenol, a key step in the synthesis of various pharmaceuticals and dyes.[2][4]

  • Nitration : Further nitration is possible, though the existing groups direct the position of new substituents.[12]

  • Etherification/Esterification : The phenolic hydroxyl group allows for reactions like etherification and esterification.[4]

It is a crucial intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[4][13] For instance, it is used as a reactant in the preparation of pyranocarbazole alkaloids.[14]

Experimental Protocols

A. Synthesis of this compound via Diazotization-Hydrolysis

One common laboratory synthesis involves the diazotization of 2-methyl-5-nitroaniline (B49896) followed by hydrolysis.[15][16]

Methodology:

  • Dissolution : Dissolve 40 g of 2-methyl-5-nitroaniline in 600 ml of refluxing 10% sulfuric acid.[15][16]

  • Salt Formation : Cool the solution to 0°C to allow the corresponding salt to separate out.[15][16]

  • Diazotization : While maintaining the temperature at 0°C and with continuous stirring, add 18 g of solid sodium nitrite (B80452) in small portions. The reaction is complete when a positive test is observed with starch-potassium iodide paper.[15][16]

  • Hydrolysis : Add the resulting diazonium solution at once to a vigorously refluxing solution of 800 ml of water and 400 ml of concentrated sulfuric acid.[15][16]

  • Reaction Completion : Continue refluxing until the evolution of nitrogen gas ceases.[15][16]

  • Isolation : Cool the mixture to ambient temperature. A solid precipitate of crude this compound will form.[15][16]

  • Purification : Collect the crude product by filtration, dry it, and recrystallize from a suitable solvent like aqueous ethanol to obtain the purified product.[15][16]

B. General Protocol for Melting Point Determination The melting point is a key indicator of purity and is typically determined using a capillary melting point apparatus.

  • Sample Preparation : A small amount of the dry, crystalline this compound is packed into a capillary tube.

  • Measurement : The capillary tube is placed in a melting point apparatus and heated at a slow, controlled rate.

  • Observation : The temperature range from which the substance first begins to melt until it becomes completely liquid is recorded as the melting point range.[2]

Spectral Data

Spectroscopic data are essential for the structural elucidation and confirmation of this compound.

  • Mass Spectrometry : The mass spectrum shows a molecular ion peak at a mass-to-charge ratio (m/z) of 153, which corresponds to its molecular weight.[2] The exact mass is reported as 153.042593 g/mol .[2] Characteristic fragmentation patterns include the loss of the nitro group.[2]

  • Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands for the O-H, C-H (aromatic and aliphatic), C=C (aromatic), and N-O (nitro group) stretching vibrations.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR data are available for structural confirmation.[6][17][18][19]

Visualizations

The following diagrams illustrate the synthesis workflow and a general procedure for the characterization of this compound.

Synthesis_Workflow Start 2-Methyl-5-nitroaniline Reagent1 10% H₂SO₄ (reflux) Cool to 0°C Step1 Diazotization Start->Step1 Reagent1->Step1 Forms salt Intermediate Diazonium Salt Solution Step1->Intermediate Reacts with Reagent2 NaNO₂ (solid) Starch-KI paper Reagent2->Step1 Step2 Hydrolysis Intermediate->Step2 Step3 Isolation & Purification Step2->Step3 Crude product Reagent3 H₂O / conc. H₂SO₄ Vigorous Reflux Reagent3->Step2 End Pure this compound Step3->End

Caption: Synthesis workflow for this compound.

Characterization_Workflow Sample Synthesized Sample (this compound) Purity Purity Assessment Sample->Purity Structure Structural Elucidation Sample->Structure MP Melting Point Determination Purity->MP Physical Constant Chrom Chromatography (e.g., GC) Purity->Chrom Separation NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR Connectivity IR IR Spectroscopy Structure->IR Functional Groups MS Mass Spectrometry Structure->MS Molecular Weight Confirm Identity & Purity Confirmed MP->Confirm Chrom->Confirm NMR->Confirm IR->Confirm MS->Confirm

Caption: Logical workflow for material characterization.

Safety and Handling

This compound is considered hazardous. It may be harmful if swallowed, inhaled, or in contact with the skin, and can cause skin and serious eye irritation.[6][13][20] It may also cause respiratory irritation.[6][13] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[13][20] Work should be conducted in a well-ventilated area or under a chemical fume hood.[20] Store in a cool, dry place in a tightly sealed container.[9][10]

References

2-Methyl-5-nitrophenol molecular structure and formula.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Methyl-5-nitrophenol (CAS No. 5428-54-6), a significant chemical intermediate in various industrial applications, including the synthesis of pharmaceuticals, dyes, and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its molecular structure, physicochemical properties, synthesis protocols, and key applications.

Molecular Structure and Chemical Formula

This compound, also known by synonyms such as 5-Nitro-o-cresol and 2-Hydroxy-4-nitrotoluene, is an aromatic organic compound.[1][2][3] Its structure consists of a phenol (B47542) ring substituted with a methyl group (-CH₃) at the second position and a nitro group (-NO₂) at the fifth position.[3][4] This specific arrangement of functional groups dictates its chemical reactivity and physical properties.

The molecular formula for this compound is C₇H₇NO₃ .[1][3][4][5]

2_Methyl_5_nitrophenol_Structure cluster_molecule This compound C1 C C2 C C1->C2 OH OH C1->OH C3 C C2->C3 CH3 CH₃ C2->CH3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 NO2 NO₂ C5->NO2 C6->C1

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

This compound typically appears as a yellow to brown crystalline solid or powder.[1][4] A summary of its key quantitative properties is presented below.

Table 1: Physicochemical Properties
PropertyValueReference(s)
Identifiers
CAS Number5428-54-6[1][3][4][5]
Molecular FormulaC₇H₇NO₃[1][3][4][5]
Molecular Weight153.14 g/mol [1][3][4][6]
IUPAC NameThis compound[4][6]
InChI KeyUMFDLIXUUJMPSI-UHFFFAOYSA-N[4][6][7]
Canonical SMILESCC1=C(C=C(C=C1)--INVALID-LINK--[O-])O[4][6]
Physical Properties
AppearanceYellow to brown crystalline powder/solid[1][4]
Melting Point111-115 °C[1][4][8][9]
Boiling Point180 °C @ 15 mmHg[1][4][9]
~293.3 °C @ 760 mmHg (calculated)[4]
Density~1.32 g/cm³ (predicted)[1][4][8]
Solubility & pKa
Water SolubilityInsoluble / Limited[4]
Organic SolventsSoluble in ethanol, ethyl acetate; Slightly soluble in chloroform, methanol[1][4][9]
pKa8.68 ± 0.19 (predicted)[4]
Table 2: Spectroscopic Data Summary
Spectroscopy TypeKey CharacteristicsReference(s)
Mass Spectrometry Molecular ion peak (M+) at m/z 153. Fragmentation includes loss of the nitro group (-46 amu) and hydroxyl radical (-17 amu).[4][7]
Infrared (IR) Spectroscopy Data available from NIST and other databases, showing characteristic peaks for O-H, C-H (aromatic and methyl), and N-O (nitro group) stretching vibrations.[6][7]
¹H NMR Spectra available, typically run in DMSO-d₆. Shows distinct signals for the aromatic protons, the methyl group protons, and the hydroxyl proton.[10][11]
Raman Spectroscopy Complements IR data, showing characteristic bands for aromatic ring breathing modes and nitro group vibrations.[4]

Experimental Protocols: Synthesis

This compound is an important intermediate, and its synthesis is well-documented. A common laboratory and industrial method involves the diazotization of 2-methyl-5-nitroaniline (B49896) followed by hydrolysis.[12][13] A newer process aims to produce it directly from o-toluidine (B26562) to improve efficiency and reduce waste.[14][15]

Protocol: Synthesis from 2-Methyl-5-nitroaniline

This protocol is based on the diazotization-hydrolysis of 2-methyl-5-nitroaniline.[12][13]

Materials:

  • 2-methyl-5-nitroaniline

  • 10% Sulfuric acid (H₂SO₄)

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Water (H₂O)

  • Starch-iodide paper

  • Urea (optional, for destroying excess nitrous acid)

Procedure:

  • Dissolution: Dissolve 40 g of 2-methyl-5-nitroaniline in 600 ml of refluxing 10% sulfuric acid.

  • Salt Formation: Cool the solution to 0 °C to allow the amine salt to precipitate.

  • Diazotization: While maintaining the temperature at 0 °C and with continuous stirring, add 18 g of solid sodium nitrite in small portions. The reaction is complete when a positive test is observed on starch-iodide paper (indicating the presence of excess nitrous acid).

  • Hydrolysis: Prepare a vigorously refluxing solution of 800 ml of water and 400 ml of concentrated sulfuric acid. Add the diazonium salt solution from the previous step to this refluxing acidic solution at once.

  • Reaction Completion: Continue refluxing until the evolution of nitrogen gas (gassing) ceases.

  • Isolation: A solid product (crude this compound) will precipitate. Cool the mixture to room temperature.

  • Purification: Collect the crude solid by filtration and dry it. Further purification can be achieved by recrystallization.

Synthesis_Workflow start Start: 2-Methyl-5-nitroaniline dissolve Dissolve in refluxing 10% H₂SO₄ start->dissolve cool Cool to 0°C to precipitate salt dissolve->cool diazotize Add NaNO₂ at 0°C (Diazotization) cool->diazotize hydrolyze Add diazonium solution to refluxing conc. H₂SO₄/water diazotize->hydrolyze reflux Reflux until N₂ evolution ceases hydrolyze->reflux isolate Cool, filter, and dry crude product reflux->isolate end_product End: this compound isolate->end_product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a versatile chemical intermediate with broad applications.[1][16]

  • Dye and Pigment Synthesis: It is a crucial precursor in the manufacturing of various colorants, particularly as an intermediate for hair dye components like 2-Methyl-5-aminophenol.[1][16][17]

  • Pharmaceutical Intermediates: The compound is used as a reactant in the synthesis of complex pharmaceutical molecules, including pyranocarbazole alkaloids.[1][2][9]

  • Agrochemicals: Its structural motifs are incorporated into various agrochemical products.[3]

  • Corrosion Inhibition: It has found utility as a corrosion inhibitor, notably in the oil and gas industry.[1]

The reactivity of its functional groups—the hydroxyl, methyl, and nitro groups—allows for various chemical transformations, making it a valuable building block in organic synthesis for creating novel compounds with potential therapeutic activities.[2][16]

Safety and Handling

This compound is classified as a hazardous substance. It is considered toxic if it comes into contact with skin and harmful if swallowed or inhaled.[4][6] It is also known to cause serious eye and skin irritation and may lead to respiratory irritation.[6][8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this chemical. For detailed safety information, consult the Safety Data Sheet (SDS).[2]

References

Synthesis of 2-Methyl-5-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 2-Methyl-5-nitrophenol (CAS 5428-54-6), also known as 5-Nitro-o-cresol. This compound is a valuable intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[1][2] This document provides a comparative overview of common synthetic routes, detailed experimental protocols, and quantitative data to aid in laboratory and industrial-scale production.

Core Synthesis Pathways

The production of this compound is primarily achieved through two main strategies: the diazotization of a substituted aniline (B41778) and the direct nitration of a cresol (B1669610) isomer. Each approach offers distinct advantages and challenges in terms of yield, purity, and scalability.

Diazotization of 2-Methyl-5-nitroaniline (B49896)

This is a widely cited and reliable method for the synthesis of this compound.[3][4] The process involves the conversion of the amino group of 2-methyl-5-nitroaniline into a diazonium salt, which is subsequently hydrolyzed to the corresponding phenol (B47542).

Reaction Scheme:

Diazotization_of_2_Methyl_5_nitroaniline 2-Methyl-5-nitroaniline 2-Methyl-5-nitroaniline Diazonium_Salt 2-Methyl-5-nitrophenyldiazonium Sulfate 2-Methyl-5-nitroaniline->Diazonium_Salt NaNO2, H2SO4 0°C This compound This compound Diazonium_Salt->this compound H2O, H2SO4 Reflux

Caption: Diazotization of 2-Methyl-5-nitroaniline to this compound.

Experimental Protocol:

A detailed experimental protocol for this synthesis is described as follows:

  • Diazotization: 40 g of 2-methyl-5-nitroaniline is dissolved in 600 ml of refluxing 10% sulfuric acid. The solution is then cooled to 0°C, causing the salt to precipitate. While maintaining continuous stirring, 18 g of solid sodium nitrite (B80452) is added in small portions. The completion of the diazotization is confirmed by a positive starch-potassium iodide test.[3][4]

  • Hydrolysis: The resulting diazonium solution is added at once to a vigorously refluxing solution composed of 800 ml of water and 400 ml of concentrated sulfuric acid. Reflux is continued until the cessation of gas evolution.[3][4]

  • Isolation: A solid precipitate of crude this compound forms upon cooling to ambient temperature. This crude product is then collected and dried.[3]

Quantitative Data Summary:

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Quantity
2-Methyl-5-nitroanilineC₇H₈N₂O₂152.1540 g
Sodium NitriteNaNO₂69.0018 g
Sulfuric Acid (10%)H₂SO₄98.08600 ml
Sulfuric Acid (conc.)H₂SO₄98.08400 ml
WaterH₂O18.02800 ml
Crude this compoundC₇H₇NO₃153.1436.8 g (crude)
Nitration of o-Cresol (B1677501)

The direct nitration of o-cresol (2-methylphenol) is another common industrial method for synthesizing nitrocresols. However, this electrophilic aromatic substitution reaction can lead to a mixture of isomers, making regioselectivity a significant challenge.[5] The reaction conditions must be carefully controlled to favor the formation of this compound.

Reaction Scheme:

Nitration_of_o_Cresol o-Cresol o-Cresol Isomer_Mixture Mixture of Nitrocresols (including this compound) o-Cresol->Isomer_Mixture HNO3, H2SO4 This compound This compound Isomer_Mixture->this compound Separation

Caption: Nitration of o-Cresol leading to a mixture of isomers.

Experimental Considerations:

The nitration of cresols is highly sensitive to reaction parameters such as temperature, acid concentration, and reaction time. The use of a mixture of nitric and sulfuric acids is typical for generating the nitronium ion (NO₂⁺), the active electrophile.[6] The ratio of ortho to para nitration products is influenced by the concentration of sulfuric acid.[7] For instance, the nitration of p-cresol (B1678582) in 68–72% sulfuric acid involves significant ipso-substitution.[7] While a specific protocol for the selective synthesis of this compound via this route is not detailed in the provided search results, the general approach involves the careful addition of the nitrating agent at low temperatures to control the exothermic reaction and improve selectivity.

Synthesis from o-Toluidine (B26562)

A patented process describes the synthesis of this compound starting from o-toluidine in a multi-step, one-pot procedure.[8][9] This method avoids the isolation of the intermediate 2-methyl-5-nitroaniline, potentially improving efficiency and reducing waste.

Workflow Diagram:

Synthesis_from_o_Toluidine o-Toluidine o-Toluidine Salt_Formation Salt Formation o-Toluidine->Salt_Formation H2SO4 (conc.) Nitration Nitration Salt_Formation->Nitration HNO3/H2SO4 -2 to 2°C Diazotization Diazotization Nitration->Diazotization NaNO2 Denitrogenation Denitrogenation (Hydrolysis) Diazotization->Denitrogenation Heat 82-86°C This compound This compound Denitrogenation->this compound

Caption: Multi-step synthesis of this compound from o-Toluidine.

Experimental Protocol:

  • Salt Formation: In a reaction vessel, o-toluidine is added dropwise to 98% concentrated sulfuric acid with cooling and stirring.[8]

  • Nitration: The reaction mixture is cooled to between -2°C and 2°C, and a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.[8]

  • Diazotization: The resulting nitrification material is dissolved in a sulfuric acid solution at room temperature. A prepared solution of sodium nitrite is then added dropwise with stirring to form the diazonium salt.[8]

  • Denitrogenation (Hydrolysis): The mixture is heated to 82-86°C and maintained at this temperature for two hours to complete the reaction. After cooling, the product, 2-methyl-5-nitro phenol, is isolated by centrifugation.[8]

Quantitative Data from Patent Example:

Reactant/ProductQuantity
o-Toluidine176.0 kg
98% Concentrated Sulfuric Acid800.0 kg
Concentrated Nitric Acid/Sulfuric Acid Mixture192.0 kg (containing 104.0 kg HNO₃)
Sodium Nitrite112.0 kg
2-Methyl-5-nitro phenol (product)186.4 kg

Conclusion

The synthesis of this compound can be effectively achieved through several pathways. The diazotization of 2-methyl-5-nitroaniline offers a straightforward and well-documented laboratory-scale synthesis. For industrial production, the one-pot synthesis from o-toluidine presents an efficient alternative by reducing the number of isolation steps. The direct nitration of o-cresol, while seemingly direct, requires careful optimization to manage regioselectivity and minimize byproduct formation. The choice of a particular synthetic route will depend on factors such as the desired scale of production, purity requirements, and available starting materials.

References

2-Methyl-5-nitrophenol: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for 2-Methyl-5-nitrophenol (CAS No. 5428-54-6). The information is intended to guide laboratory personnel in the safe use, storage, and disposal of this chemical, minimizing potential risks. Adherence to these guidelines is crucial for maintaining a safe research and development environment.

Chemical and Physical Properties

This compound, also known as 5-Nitro-o-cresol, is a yellow to brown crystalline solid.[1][2][3] Its chemical structure consists of a phenol (B47542) ring substituted with a methyl group at the second position and a nitro group at the fifth position.[2] This compound is slightly soluble in water, chloroform, and methanol.[1][3][4]

PropertyValueSource(s)
Molecular Formula C7H7NO3[2][5][6]
Molecular Weight 153.14 g/mol [2][5][7]
Melting Point 111-115 °C[2][3][4][8]
Boiling Point 180 °C @ 15 mmHg[2][4][8]
Density ~1.32 g/cm³[3][4]
Appearance Yellow to brown crystalline solid/powder[1][2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance and requires careful handling.[9][10] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on aggregated data.[5][9]

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 3
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

Signal Word: Danger[5]

Hazard Statements:

  • H302: Harmful if swallowed.[5][7][9]

  • H311: Toxic in contact with skin.[5][9]

  • H315: Causes skin irritation.[5][9]

  • H319: Causes serious eye irritation.[5][9]

  • H332: Harmful if inhaled.[5][9]

  • H335: May cause respiratory irritation.[2][5][9]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[10][11]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][11]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][11]

  • Prevent contact with skin, eyes, and clothing.[10][11]

  • Wash hands and any exposed skin thoroughly after handling.[11]

  • Do not eat, drink, or smoke when using this product.[11]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][9][11]

  • Keep containers tightly closed.[9][11]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[9]

  • Protect from moisture and direct sunlight.[9]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

PPE CategorySpecificationStandard/Reference
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.EN 166, 29 CFR 1910.133[10][11]
Skin Protection Chemical-resistant gloves (consult manufacturer data for specific material) and impervious protective clothing.General laboratory practice[10][11]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced.29 CFR 1910.134, EN 149[10][11]

Emergency Procedures

First-Aid Measures:

  • General Advice: Show the safety data sheet to the doctor in attendance. Immediate medical attention may be required.[11]

  • If Inhaled: Move the person to fresh air. If breathing has stopped, give artificial respiration. If breathing is difficult, oxygen may be administered by trained personnel. Seek immediate medical attention.[11][12]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[11][12]

  • In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11][12]

  • If Swallowed: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][13]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13][14][15]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides and carbon oxides.[11][14]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[11][13]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation. Do not breathe dust. Wear appropriate personal protective equipment.[11]

  • Environmental Precautions: Prevent the substance from entering drains.

  • Methods for Containment and Cleaning Up: Sweep up the spilled material and shovel it into a suitable container for disposal. Avoid generating dust. Clean the affected area thoroughly.[11][13]

Experimental Protocols: Safe Handling Workflow

The following diagram illustrates a generalized workflow for safely handling this compound in a laboratory setting.

G Experimental Workflow: Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_react Perform Reaction handle_weigh->handle_react cleanup_decon Decontaminate Glassware handle_react->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: A flowchart outlining the key steps for the safe handling of this compound.

Logical Relationships: Spill Response Protocol

In the event of a spill, a structured response is critical to ensure safety and minimize environmental contamination. The following diagram details the logical flow of actions to be taken.

G Logical Flow for this compound Spill Response spill Spill Detected evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor / EHS evacuate->notify ppe Don Appropriate PPE notify->ppe contain Contain Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Complete Incident Report dispose->report

References

A Technical Guide to the Solubility of 2-Methyl-5-nitrophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-5-nitrophenol (CAS No. 5428-54-6), a key intermediate in various chemical syntheses. Due to a notable scarcity of quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for its experimental determination. It includes a summary of known qualitative solubility, detailed experimental protocols for accurate solubility measurement using the isothermal equilibrium method coupled with UV-Vis spectrophotometry, and a visual workflow to guide researchers. This guide is intended to be an essential resource for professionals requiring precise solubility data for process development, formulation, and quality control.

Introduction

This compound, also known as 5-nitro-o-cresol, is a yellow crystalline solid with the molecular formula C₇H₇NO₃.[1] Its solubility in various organic solvents is a critical parameter for its application in chemical synthesis, particularly in the preparation of pyranocarbazole alkaloids.[2] Understanding and quantifying its solubility is essential for optimizing reaction conditions, designing purification strategies such as recrystallization, and developing stable formulations. This guide provides both the available solubility information and the necessary experimental details to empower researchers to generate high-quality, quantitative solubility data.

Solubility Profile of this compound

Qualitative Solubility

Qualitative data indicates that this compound exhibits good solubility in several common organic solvents. It is reported to be soluble in ethanol (B145695) and ethyl acetate, and slightly soluble in chloroform (B151607) and methanol.[1][2] Conversely, it has limited solubility in aqueous media.[1] One source indicates a solubility of 0.01 M, although the solvent and temperature are not specified.[1]

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a significant lack of quantitative solubility data for this compound in a range of organic solvents and temperatures. For professionals requiring precise solubility values for applications such as process modeling, formulation development, and crystallizer design, experimental determination is strongly recommended. The following sections provide detailed protocols for this purpose.

For illustrative purposes, the table below presents hypothetical quantitative solubility data for this compound in various organic solvents at different temperatures. This table structure is recommended for organizing experimentally determined data.

Table 1: Illustrative Quantitative Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol25Data to be determinedData to be determined
40Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
40Data to be determinedData to be determined
Ethyl Acetate25Data to be determinedData to be determined
40Data to be determinedData to be determined
Chloroform25Data to be determinedData to be determined
40Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
40Data to be determinedData to be determined

Experimental Protocols for Solubility Determination

The most reliable and widely used method for determining the equilibrium solubility of a crystalline compound is the isothermal equilibrium (shake-flask) method. This method involves creating a saturated solution of the compound in the solvent of interest at a constant temperature and then determining the concentration of the solute in the solution.

Isothermal Equilibrium (Shake-Flask) Method

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature for a sufficient period to reach a state where the rate of dissolution equals the rate of precipitation. The concentration of the solute in the clear supernatant is then measured, which represents the equilibrium solubility.

Apparatus and Materials:

  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Thermostatic shaker bath or incubator

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C, 40 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. This typically ranges from 24 to 72 hours. Preliminary experiments may be necessary to determine the optimal equilibration time for each solvent system.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for a short period.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.

  • Concentration Analysis (UV-Vis Spectrophotometry):

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

    • Measure the absorbance of the standard solutions at the λmax to construct a calibration curve (Absorbance vs. Concentration).

    • Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Gravimetric Method (Alternative)

For a simpler, albeit potentially less precise, determination, the gravimetric method can be employed.

Procedure:

  • Follow steps 1-3 of the Isothermal Equilibrium Method.

  • Accurately weigh a clean, dry evaporating dish.

  • Carefully transfer a known volume of the clear, filtered saturated solution to the pre-weighed evaporating dish.

  • Gently evaporate the solvent in a fume hood or a rotary evaporator.

  • Dry the residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Weigh the evaporating dish with the dried residue.

  • The difference in weight gives the mass of this compound that was dissolved in the known volume of the solvent.

  • Calculate the solubility in g/100 mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of this compound using the isothermal equilibrium method with UV-Vis analysis.

experimental_workflow cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis cluster_calc 5. Calculation prep1 Weigh excess This compound prep2 Add known volume of organic solvent prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Place in thermostatic shaker at constant temperature prep3->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sep1 Centrifuge sample equil2->sep1 sep2 Filter supernatant (0.45 µm filter) sep1->sep2 analysis3 Dilute saturated sample sep2->analysis3 analysis1 Prepare standard solutions analysis2 Generate calibration curve (UV-Vis Spectrophotometry) analysis1->analysis2 calc1 Determine concentration from calibration curve analysis2->calc1 analysis4 Measure absorbance of sample analysis3->analysis4 analysis4->calc1 calc2 Calculate solubility (g/100mL or mol/L) calc1->calc2

Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion

While there is a clear need for more comprehensive quantitative solubility data for this compound in various organic solvents, this guide provides the necessary framework for researchers to generate this critical information. The detailed isothermal equilibrium method, coupled with either spectrophotometric or gravimetric analysis, offers a reliable and accurate approach to determining the solubility of this important chemical intermediate. The systematic generation and dissemination of such data will be of significant value to the chemical and pharmaceutical research communities.

References

Spectroscopic Profile of 2-Methyl-5-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-5-nitrophenol (CAS No: 5428-54-6), a key intermediate in various chemical syntheses. This document details the mass spectrometry, infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics of the compound, along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: Mass Spectrometry Data
ParameterValueReference
Molecular FormulaC₇H₇NO₃[1]
Molecular Weight153.14 g/mol [1]
Ionization ModeElectron Ionization (EI)
Molecular Ion (M+)m/z 153
Major Fragment Ions (m/z)136, 108, 80, 77
Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)AssignmentFunctional Group
3400-3200 (broad)O-H stretchPhenolic Hydroxyl
3100-3000C-H stretchAromatic
~2950C-H stretchMethyl
1585, 1470C=C stretchAromatic Ring
~1520N-O asymmetric stretchNitro
~1340N-O symmetric stretchNitro
~1280C-O stretchPhenolic
Table 3: ¹H NMR Spectroscopy Data (Solvent: DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.5 (broad s)Singlet1H-OH
~7.8 (d)Doublet1HH-6
~7.7 (dd)Doublet of Doublets1HH-4
~7.2 (d)Doublet1HH-3
~2.2 (s)Singlet3H-CH₃
Table 4: ¹³C NMR Spectroscopy Data (Solvent: DMSO-d₆)
Chemical Shift (ppm)Assignment
~156C-1 (C-OH)
~148C-5 (C-NO₂)
~138C-2 (C-CH₃)
~127C-6
~120C-4
~118C-3
~16-CH₃
Table 5: UV-Vis Spectroscopy Data
Solventλmax (nm)Molar Absorptivity (ε)
Ethanol~275, ~330Not Reported
Alkaline Solution~390Not Reported

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are designed to be adaptable for standard laboratory instrumentation.

Mass Spectrometry

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or dichloromethane. GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

  • Carrier Gas: Helium. MS Conditions:

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

Infrared (IR) Spectroscopy

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. Sample Preparation: A small amount of solid this compound powder is placed directly onto the ATR crystal. Data Acquisition:

  • A background spectrum of the clean, empty ATR crystal is recorded.

  • The sample is placed on the crystal, and the anvil is lowered to ensure good contact.

  • The sample spectrum is recorded over a range of 4000-400 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: 400 MHz (or higher) NMR spectrometer. Sample Preparation:

  • ¹H NMR: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • ¹³C NMR: Approximately 20-50 mg of this compound is dissolved in ~0.6 mL of DMSO-d₆.

  • The solution is transferred to a 5 mm NMR tube. Data Acquisition:

  • The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

  • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

  • For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each unique carbon.

  • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

UV-Vis Spectroscopy

Instrumentation: Dual-beam UV-Vis spectrophotometer. Sample Preparation:

  • A stock solution of this compound is prepared in ethanol.

  • Serial dilutions are made to prepare a series of standard solutions of known concentrations.

  • For analysis in alkaline conditions, a few drops of a strong base (e.g., NaOH solution) are added to the sample solution. Data Acquisition:

  • The spectrophotometer is blanked using the solvent (ethanol or alkaline solution).

  • The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax).

  • A calibration curve of absorbance versus concentration can be constructed for quantitative analysis.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_preliminary Preliminary Analysis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation start Obtain Pure Sample of This compound mol_formula Determine Molecular Formula (e.g., from elemental analysis or high-res MS) start->mol_formula ms Mass Spectrometry (EI) ir Infrared Spectroscopy (ATR) nmr NMR Spectroscopy (¹H and ¹³C) uv_vis UV-Vis Spectroscopy ms_data Analyze Mass Spectrum: - Molecular Ion Peak (M+) - Fragmentation Pattern ms->ms_data ir_data Analyze IR Spectrum: - Identify Functional Groups (O-H, C=C, NO₂, CH₃) ir->ir_data nmr_data Analyze NMR Spectra: - Chemical Shifts - Integration - Multiplicity (Determine connectivity) nmr->nmr_data uv_vis_data Analyze UV-Vis Spectrum: - Identify Chromophores - Effect of pH uv_vis->uv_vis_data structure Propose/Confirm Structure of This compound ms_data->structure ir_data->structure nmr_data->structure uv_vis_data->structure Data_Integration MS Mass Spec (Molecular Weight) Structure Final Structure This compound MS->Structure C₇H₇NO₃ IR IR Spec (Functional Groups) IR->Structure -OH, -NO₂, Ar NMR NMR Spec (Connectivity) NMR->Structure Substitution Pattern

References

synonyms for 2-Methyl-5-nitrophenol like 5-Nitro-o-cresol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Methyl-5-nitrophenol, a significant chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the compound's nomenclature, chemical and physical properties, synthesis protocols, and various applications, presenting data in a clear and accessible format.

Nomenclature and Identification

This compound is an aromatic organic compound systematically named under IUPAC as this compound.[1] It is a derivative of cresol, specifically o-cresol (B1677501), with a nitro group substituted on the benzene (B151609) ring.[1][2] The compound is identifiable by its CAS Registry Number 5428-54-6.[1]

A variety of synonyms are used in literature and commercial listings, which are crucial for comprehensive database searches and procurement.

Synonyms main This compound sub Synonyms 5-Nitro-o-cresol 5-Nitro-o-cresol sub->5-Nitro-o-cresol 2-Hydroxy-4-nitrotoluene 2-Hydroxy-4-nitrotoluene sub->2-Hydroxy-4-nitrotoluene Phenol, 2-methyl-5-nitro- Phenol, 2-methyl-5-nitro- sub->Phenol, 2-methyl-5-nitro- 5-Nitro-2-cresol 5-Nitro-2-cresol sub->5-Nitro-2-cresol o-Cresol, 5-nitro- o-Cresol, 5-nitro- sub->o-Cresol, 5-nitro- 5-Nitro-2-methylphenol 5-Nitro-2-methylphenol sub->5-Nitro-2-methylphenol

Figure 1: Relationship of common synonyms for this compound.

Table 1: Compound Identification

IdentifierValueReference
IUPAC Name This compound[1][3]
CAS Number 5428-54-6[1][3]
Molecular Formula C₇H₇NO₃[1][3]
Molecular Weight 153.14 g/mol [1][3]
InChI Key UMFDLIXUUJMPSI-UHFFFAOYSA-N[1][4]
SMILES CC1=C(C=C(C=C1)--INVALID-LINK--[O-])O[1][4]
EC Number 226-580-7[3][5]

Physicochemical Properties

This compound typically appears as a yellow to brown crystalline solid or powder.[1][6] Its properties are summarized in the table below.

Table 2: Physicochemical Data

PropertyValueReference
Melting Point 111-115 °C[1][2][6][7]
Boiling Point 180 °C at 15 mmHg[1][6][7]
Density 1.320 ± 0.06 g/cm³[1][6]
Solubility Insoluble in water; Soluble in ethanol, ethyl acetate, chloroform; Slightly soluble in methanol.[1][2][6]
pKa 8.68 ± 0.19[1]
LogP (Octanol-Water) 2.35[1]

Synthesis Protocols

The synthesis of this compound can be achieved through several pathways. The most common methods involve the direct nitration of o-cresol or the diazotization and subsequent hydrolysis of 2-methyl-5-nitroaniline (B49896).[2]

This protocol describes the synthesis of this compound from 2-methyl-5-nitroaniline.[8][9]

Materials:

  • 2-methyl-5-nitroaniline (40 g)

  • 10% Sulphuric acid (600 ml)

  • Sodium nitrite (B80452) (18 g)

  • Water (800 ml)

  • Concentrated sulphuric acid (400 ml)

  • Starch/KI paper

Procedure:

  • Dissolve 40 g of 2-methyl-5-nitroaniline in 600 ml of refluxing 10% sulphuric acid.

  • Cool the solution to 0°C to allow the salt to separate out.

  • While maintaining continuous stirring, add 18 g of solid sodium nitrite in small portions.

  • Monitor the completion of diazotization using a starch/KI test for a positive result.

  • In a separate flask, bring a solution of 800 ml of water and 400 ml of concentrated sulphuric acid to a vigorous reflux.

  • Add the diazonium solution at once to the refluxing acid solution.

  • Continue refluxing until all gas evolution has ceased.

  • A solid precipitate of crude this compound will form.

  • Cool the mixture to ambient temperature.

  • Collect the solid by filtration and dry to yield the crude product.[8][9]

SynthesisWorkflow cluster_diazotization Diazotization cluster_hydrolysis Hydrolysis cluster_isolation Product Isolation a Dissolve 2-methyl-5-nitroaniline in 10% H₂SO₄ b Cool to 0°C a->b c Add NaNO₂ b->c d Monitor with Starch/KI paper c->d f Add diazonium solution d->f Diazonium Salt Solution e Prepare refluxing H₂O/H₂SO₄ e->f g Continue reflux f->g h Cool to room temperature g->h i Filter solid h->i j Dry crude product i->j

Figure 2: Experimental workflow for the synthesis of this compound.

This method involves the direct electrophilic nitration of o-cresol.[2]

Materials:

  • o-Cresol

  • Concentrated Nitric acid (HNO₃)

  • Concentrated Sulfuric acid (H₂SO₄)

Procedure:

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Cool the reaction vessel to 0-5°C.

  • Slowly add o-cresol to the nitrating mixture while maintaining the temperature between 0-5°C to control the exothermic reaction and ensure regioselectivity.

  • After the addition is complete, allow the reaction to proceed for a specified time.

  • Quench the reaction by pouring the mixture over ice.

  • The product, this compound, will precipitate and can be collected by filtration, followed by washing and recrystallization for purification.

Applications in Research and Industry

This compound is a versatile chemical intermediate with applications across several industries.

  • Pharmaceutical Synthesis: It serves as a reactant in the preparation of pyranocarbazole alkaloids, which are of interest in pharmaceutical research.[6][7]

  • Dye and Pigment Industry: The compound is a crucial intermediate in the synthesis of various dyes and pigments, including hair dyes and textile colorants.[6][10]

  • Agrochemicals: It is used as a precursor in the manufacturing of certain agrochemicals.[11]

  • Corrosion Inhibition: It has applications as a corrosion inhibitor, particularly in the oil and gas sector.[6]

  • Organic Synthesis: The presence of hydroxyl, methyl, and nitro groups provides multiple reaction sites, making it a valuable building block for more complex organic molecules.[2][11][12]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • Hazards: It is irritating to the eyes, respiratory system, and skin.[6] It is also considered harmful if swallowed, inhaled, or in contact with the skin.[3][6] Some classifications indicate it may be toxic in contact with skin.[3][12]

  • Personal Protective Equipment (PPE): Appropriate PPE, including protective clothing, gloves, and eye/face protection, should be worn when handling this compound.[6][12]

  • First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[6]

Analytical Methods

While specific validated methods for this compound are not extensively detailed in the provided results, standard analytical techniques for similar phenolic compounds, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are applicable.[13][14]

A reverse-phase HPLC method can be employed for the analysis of this compound.[13]

  • Column: A C18 or similar reverse-phase column (e.g., Newcrom R1).[13]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility.[13]

  • Detection: UV-Vis or Photodiode Array (PDA) detector.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.

This guide serves as a foundational resource for professionals working with this compound. For specific applications, further investigation into specialized literature is recommended.

References

A Comprehensive Technical Guide to the Thermal Properties of 2-Methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermal properties of 2-Methyl-5-nitrophenol (CAS No. 5428-54-6), a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. This document collates available data on its melting point and other thermal characteristics, outlines standard experimental protocols for their determination, and presents a logical workflow for thermal property analysis.

Core Thermal Properties

This compound is a crystalline solid at room temperature, typically appearing as a yellow to brown powder.[1] Its thermal behavior is a critical parameter for its handling, storage, and application in synthetic chemistry.

Data Presentation

The following table summarizes the key thermal and physical properties of this compound based on currently available data.

PropertyValueNotes
Melting Point 111-115 °C[2][3][4][5][6]A narrower range of 114-116 °C has also been reported.[1]
Boiling Point 180 °C[2][4][6]At a reduced pressure of 15 mmHg.
Calculated Boiling Point 293.3 ± 28.0 °CAt standard atmospheric pressure (760 mmHg).[1]
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
Decomposition At high temperatures, it may decompose to release toxic gases like nitrogen oxides.[1]Specific decomposition temperature data is not readily available.

Experimental Protocols

While specific experimental data from techniques such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) for this compound are not widely reported in publicly accessible literature, standard methodologies for determining the melting point of crystalline organic solids are well-established. The most common and accepted method is the capillary melting point determination.

Melting Point Determination via Capillary Method

This method is a standard procedure for determining the melting point of a crystalline solid.[7]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar) or a Thiele tube setup.

  • Capillary tubes (sealed at one end).[2]

  • Thermometer.

  • Mortar and pestle.

  • Sample of this compound.

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

  • Capillary Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[8]

  • Apparatus Setup:

    • Mel-Temp Apparatus: The packed capillary tube is placed in the sample holder of the apparatus, and the thermometer is inserted into its designated port.[2]

    • Thiele Tube: The capillary tube is attached to the thermometer, and both are inserted into the Thiele tube containing a high-boiling point oil.[9]

  • Heating and Observation:

    • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to about 1-2 °C per minute to allow for accurate observation.[2]

  • Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire solid has transitioned to a liquid is recorded as the final melting point. A narrow melting range (0.5-1.0 °C) is indicative of a pure substance.[2]

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a chemical compound like this compound.

Thermal_Property_Workflow cluster_0 Phase 1: Preliminary Analysis cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Data Analysis & Reporting Start Obtain Pure Sample of This compound Lit_Search Literature Search for Existing Thermal Data Start->Lit_Search Visual_Inspection Visual Inspection (Color, Form) Start->Visual_Inspection MP_Determination Melting Point Determination (Capillary Method) Lit_Search->MP_Determination Visual_Inspection->MP_Determination DSC_Analysis Differential Scanning Calorimetry (DSC) (Optional, for detailed phase transitions) MP_Determination->DSC_Analysis If further detail is required Purity_Assessment Assess Purity based on Melting Point Range MP_Determination->Purity_Assessment TGA_Analysis Thermogravimetric Analysis (TGA) (Optional, for decomposition profile) DSC_Analysis->TGA_Analysis To understand mass loss Data_Compilation Compile and Tabulate All Data DSC_Analysis->Data_Compilation TGA_Analysis->Data_Compilation Report_Generation Generate Technical Report/ Whitepaper Data_Compilation->Report_Generation Purity_Assessment->Data_Compilation End End Report_Generation->End

Caption: Workflow for Thermal Property Analysis of this compound.

References

Navigating the Hazard Profile of 2-Methyl-5-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statements associated with 2-Methyl-5-nitrophenol (CAS No. 5428-54-6). This document is intended to equip researchers, scientists, and professionals in drug development with the essential knowledge to handle this chemical safely, understand its toxicological profile, and contextualize the data within standardized experimental protocols.

GHS Hazard Classification

This compound is classified as a hazardous substance under the GHS. The following tables summarize its hazard statements, corresponding classifications, and the pictograms that must be displayed on its labeling.

Table 1: GHS Hazard Statements for this compound

Hazard ClassHazard CategoryHazard StatementCode
Acute Toxicity, OralCategory 4Harmful if swallowedH302
Acute Toxicity, DermalCategory 3Toxic in contact with skinH311
Skin Corrosion/IrritationCategory 2Causes skin irritationH315
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritationH319
Acute Toxicity, InhalationCategory 4Harmful if inhaledH332
Specific Target Organ Toxicity, Single ExposureCategory 3May cause respiratory irritationH335

Source: Aggregated GHS information from multiple suppliers and databases.

Table 2: GHS Pictograms, Signal Word, and Precautionary Statements

PictogramSignal WordPrecautionary Statement Codes (Examples)
Danger Prevention: P261, P264, P270, P271, P280Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312Storage: P403+P233, P405Disposal: P501

Note: This is not an exhaustive list of precautionary statements. Always refer to the specific Safety Data Sheet (SDS) for the product being used.

Physicochemical and Toxicological Data

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₇NO₃
Molecular Weight153.14 g/mol
AppearanceLight yellow to brown crystalline solid
Melting Point111-115 °C
Boiling Point180 °C at 15 mmHg
Density~1.32 g/cm³

Experimental Protocols for Hazard Determination

The GHS classifications for this compound are based on data from toxicological studies. The methodologies for these studies are standardized to ensure reproducibility and reliability. The following sections detail the principles of the OECD (Organisation for Economic Co-operation and Development) guidelines relevant to the hazards of this chemical.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to determine the GHS category for acute oral toxicity.

Methodology:

  • Principle: A stepwise procedure is used where a small group of animals (typically three female rats) is dosed at a defined starting dose level (e.g., 300 mg/kg).[1] The outcome (mortality or survival) determines the next step: dosing at a lower or higher fixed dose level (5, 50, 300, 2000, or 5000 mg/kg).[1]

  • Animal Model: Healthy, young adult female rats are the preferred species. They are fasted prior to administration of the substance.

  • Administration: The test substance is administered in a single dose by oral gavage.

  • Observation Period: Animals are observed for a total of 14 days.[1] Special attention is paid during the first 24 hours. All clinical signs of toxicity and mortality are recorded.

  • Endpoint: The GHS classification is determined by the dose level at which mortality is observed. For example, if mortality occurs at 300 mg/kg, the substance is classified as Category 4 ("Harmful if swallowed").

Acute Dermal Toxicity (OECD Guideline 402: Acute Dermal Toxicity)

This guideline provides a method to assess the toxicity of a substance applied to the skin.

Methodology:

  • Principle: The test substance is applied to the skin of a group of animals in a stepwise procedure using fixed doses.[2]

  • Animal Model: The albino rabbit is the preferred species, though rats can also be used. A small area of the animal's back is clipped free of fur.

  • Administration: A single dose of the substance is applied uniformly to the prepared skin area (at least 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours.

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.[2]

  • Endpoint: The LD50 (the dose estimated to be lethal to 50% of the animals) is determined, which then informs the GHS classification. A classification of "Toxic in contact with skin" (Category 3) corresponds to an LD50 between 200 and 1000 mg/kg body weight.

Acute Inhalation Toxicity (OECD Guideline 403: Acute Inhalation Toxicity)

This guideline is used to determine the toxicity of a substance when inhaled.

Methodology:

  • Principle: Animals are exposed to the test substance, typically as a dust, vapor, or aerosol, for a defined period (usually 4 hours) in an inhalation chamber.[3][4]

  • Animal Model: The rat is the preferred species. Groups of animals (typically 5 males and 5 females) are used for each concentration level.

  • Administration: The concentration of the test substance in the air is carefully controlled and monitored.

  • Observation Period: Following exposure, the animals are observed for at least 14 days.[3][4]

  • Endpoint: The LC50 (the concentration in air estimated to be lethal to 50% of the animals) is calculated.[4] An LC50 for dusts between 1 and 5 mg/L corresponds to GHS Category 4 ("Harmful if inhaled").

Skin Irritation (OECD Guideline 404: Acute Dermal Irritation/Corrosion)

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

  • Principle: The substance is applied to a small patch of skin on a single animal.[5]

  • Animal Model: The albino rabbit is the recommended species.

  • Administration: A 0.5 g or 0.5 mL amount of the test substance is applied to the skin and covered with a gauze patch for 4 hours.[5][6]

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[7] The observations can continue for up to 14 days to assess reversibility.[7]

  • Endpoint: The severity of the skin reactions is scored. A mean score of ≥ 2.3 but < 4.0 for erythema or edema calculated across the animals is indicative of a skin irritant (Category 2). A study on a test substance conducted according to this guideline showed no evidence of corrosion or irritation, with a calculated skin irritation score of "0.00" in all tested animals.[6]

Eye Irritation (OECD Guideline 405: Acute Eye Irritation/Corrosion)

This guideline evaluates the potential of a substance to cause damage to the eye.

Methodology:

  • Principle: The test substance is instilled into the conjunctival sac of one eye of an animal, with the other eye serving as a control.[8]

  • Animal Model: The albino rabbit is the preferred species.[8]

  • Administration: A single dose (typically 0.1 mL for liquids or 0.1 g for solids) is applied.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[8] Observations can be extended up to 21 days to assess the reversibility of any effects.[9]

  • Endpoint: Effects on the cornea, iris, and conjunctiva are scored. A substance is classified as an eye irritant (Category 2) if it produces reversible eye irritation within 21 days.

Visualizing the GHS Classification Workflow

The following diagram illustrates the logical flow from experimental testing to final GHS classification and labeling for a chemical substance like this compound.

GHS_Classification_Workflow cluster_testing Toxicological Testing (OECD Guidelines) cluster_data Data Analysis cluster_classification GHS Hazard Classification cluster_communication Hazard Communication oral Acute Oral Toxicity (OECD 423) ld50_oral Determine Oral LD50 Category oral->ld50_oral dermal Acute Dermal Toxicity (OECD 402) ld50_dermal Determine Dermal LD50 Category dermal->ld50_dermal inhalation Acute Inhalation Toxicity (OECD 403) lc50_inhalation Determine Inhalation LC50 Category inhalation->lc50_inhalation skin Skin Irritation (OECD 404) skin_score Calculate Skin Irritation Score skin->skin_score eye Eye Irritation (OECD 405) eye_score Calculate Eye Irritation Score eye->eye_score h302 H302 (Harmful if swallowed) ld50_oral->h302 h311 H311 (Toxic in contact with skin) ld50_dermal->h311 h332 H332 (Harmful if inhaled) lc50_inhalation->h332 h315 H315 (Causes skin irritation) skin_score->h315 h319 H319 (Causes serious eye irritation) eye_score->h319 labeling Label Elements: - Pictograms - Signal Word - Hazard Statements - Precautionary Statements h302->labeling h311->labeling h332->labeling h315->labeling h319->labeling sds Safety Data Sheet (SDS)

Caption: Workflow for GHS hazard classification of a chemical.

Conclusion

The GHS hazard profile of this compound indicates that it is a substance with multiple hazardous properties, including acute toxicity via oral, dermal, and inhalation routes, as well as skin and eye irritation. A thorough understanding of these hazards, grounded in the principles of standardized toxicological testing, is paramount for ensuring the safety of all personnel involved in its handling and use. Researchers and drug development professionals must always consult the specific Safety Data Sheet and adhere to all recommended precautionary measures to mitigate the risks associated with this compound.

References

Methodological & Application

The Versatile Role of 2-Methyl-5-nitrophenol in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-nitrophenol, also known as 5-nitro-o-cresol, is a valuable and versatile building block in organic synthesis. Its unique trifunctionalized aromatic ring, featuring a hydroxyl, a methyl, and a nitro group, allows for a wide range of chemical transformations. This makes it a key starting material and intermediate in the synthesis of a diverse array of molecules, including pharmaceuticals, agrochemicals, and dyes. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on its conversion to key intermediates and its role in the synthesis of pyranocarbazole alkaloids.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.

PropertyValue
CAS Number 5428-54-6
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Appearance Light yellow to brown crystalline solid
Melting Point 111-115 °C
Solubility Slightly soluble in water, soluble in ethanol, ether, and chloroform

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum shows characteristic peaks for the aromatic protons, the methyl group, and the hydroxyl proton.

  • IR (KBr): The infrared spectrum displays characteristic absorption bands for the O-H, C-H (aromatic and aliphatic), and N-O (nitro group) stretching vibrations.

  • Mass Spectrometry (EI): The mass spectrum typically shows the molecular ion peak at m/z 153, along with characteristic fragmentation patterns.

Key Synthetic Applications

This compound serves as a precursor to several important classes of organic compounds. Its reactivity is primarily centered around the nitro group, which can be readily reduced to an amino group, and the phenolic hydroxyl group, which can undergo O-alkylation and other modifications.

Synthesis of 2-Methyl-5-aminophenol

The reduction of the nitro group in this compound to an amine is a fundamental transformation that opens up a vast array of synthetic possibilities. 2-Methyl-5-aminophenol is a key intermediate in the production of hair dyes and other specialty chemicals.

Experimental Protocol: Reduction of this compound

This protocol describes the reduction of this compound to 2-Methyl-5-aminophenol using a catalytic hydrogenation method.

Materials:

  • This compound

  • Methanol (B129727)

  • Raney Nickel (catalyst)

  • Parr Hydrogenator or similar hydrogenation apparatus

  • Filter aid (e.g., Celite)

Procedure:

  • In a suitable pressure vessel, dissolve this compound (e.g., 34.5 g) in methanol (e.g., 250 ml).

  • Carefully add a catalytic amount of Raney Nickel to the solution under an inert atmosphere.

  • Seal the vessel and connect it to a Parr hydrogenator.

  • Purge the system with hydrogen gas several times to remove any air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of filter aid to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-Methyl-5-aminophenol.

  • The crude product can be further purified by recrystallization or chromatography if necessary.

ReactantMolar Mass ( g/mol )AmountMoles
This compound153.1434.5 g0.225
Product Molar Mass ( g/mol ) Theoretical Yield Reported Yield
2-Methyl-5-aminophenol123.1527.7 g~25 g (88%)
Precursor to Pyranocarbazole Alkaloids

2-Methyl-5-aminophenol, derived from this compound, is a crucial precursor for the synthesis of carbazole (B46965) frameworks. Carbazoles, particularly pyranocarbazole alkaloids like girinimbine (B1212953) and mahanimbine, are a class of natural products exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2]

The synthetic strategy typically involves the conversion of 2-methyl-5-aminophenol to a key intermediate, 2-hydroxy-3-methylcarbazole. This can be achieved through methods like the Graebe-Ullmann synthesis.[3][4] Subsequent annulation of a pyran ring onto the carbazole core leads to the desired pyranocarbazole alkaloids.

Conceptual Synthetic Pathway to Girinimbine:

Synthetic_Pathway A This compound B 2-Methyl-5-aminophenol A->B Reduction (e.g., H₂, Raney Ni) C 2-Hydroxy-3-methylcarbazole B->C Carbazole Synthesis (e.g., Graebe-Ullmann) D Girinimbine (Pyranocarbazole Alkaloid) C->D Pyran Ring Annulation

Caption: Synthetic pathway from this compound to Girinimbine.

Experimental Protocol: Synthesis of this compound from 2-Methyl-5-nitroaniline (B49896)

This protocol outlines a common laboratory-scale synthesis of this compound via diazotization of 2-methyl-5-nitroaniline.[5]

Materials:

  • 2-methyl-5-nitroaniline

  • 10% Sulfuric acid

  • Sodium nitrite (B80452)

  • Concentrated sulfuric acid

  • Water

  • Starch-iodide paper

Procedure:

  • Dissolve 2-methyl-5-nitroaniline (40 g) in refluxing 10% sulfuric acid (600 ml).

  • Cool the solution to 0 °C, at which point the salt of the aniline (B41778) will precipitate.

  • With continuous stirring, add solid sodium nitrite (18 g) in small portions.

  • Monitor the diazotization reaction by testing for the presence of excess nitrous acid with starch-iodide paper (a positive test will show a blue-black color).

  • In a separate flask, prepare a vigorously refluxing solution of water (800 ml) and concentrated sulfuric acid (400 ml).

  • Add the diazonium salt solution at once to the refluxing acid solution.

  • Continue refluxing until the evolution of nitrogen gas ceases.

  • A solid precipitate of crude this compound will form.

  • Cool the mixture to ambient temperature, collect the solid by filtration, and dry it.

ReactantMolar Mass ( g/mol )AmountMoles
2-methyl-5-nitroaniline152.1540 g0.263
Sodium nitrite69.0018 g0.261
Product Molar Mass ( g/mol ) Theoretical Yield Reported Crude Yield
This compound153.1440.3 g36.8 g (91%)

Biological Activity of Derivatives

Derivatives of this compound, particularly the pyranocarbazole alkaloids, have shown significant biological activity. For instance, girinimbine has been reported to induce apoptosis in cancer cells and exhibits anti-inflammatory and antioxidant properties.[6][7]

Anticancer Activity of Girinimbine:

Girinimbine has been shown to inhibit the proliferation of various cancer cell lines. Its mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.

CompoundCell LineActivity MetricValue
GirinimbineHepG2 (Liver Cancer)IC₅₀ (24h)61 µM[6]
GirinimbineHepG2 (Liver Cancer)IC₅₀ (48h)56 µM[6]
GirinimbineHepG2 (Liver Cancer)IC₅₀ (72h)40 µM[6]
GirinimbineMDA-MB-453 (Breast Cancer)IC₅₀Not specified, but effective at 8-64 µM[7]

Signaling Pathway Implicated in Girinimbine's Anticancer Activity:

Studies have suggested that girinimbine can inhibit the MEK/ERK and STAT3 signaling pathways, which are crucial for cell growth and proliferation.[7]

Signaling_Pathway Girinimbine Girinimbine MEK MEK Girinimbine->MEK Inhibition STAT3 STAT3 Girinimbine->STAT3 Inhibition ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT3->Proliferation

Caption: Inhibition of MEK/ERK and STAT3 signaling by Girinimbine.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its rich chemistry allows for the efficient construction of complex molecules with significant biological activities. The protocols and data presented here provide a foundation for researchers to explore the full potential of this compound in the development of novel pharmaceuticals and other advanced materials. As with all chemical procedures, appropriate safety precautions should be taken when handling this compound and its derivatives.

References

Application Notes and Protocols: 2-Methyl-5-nitrophenol in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Methyl-5-nitrophenol as a key intermediate in the synthesis of azo dyes. Azo dyes are a significant class of colorants used in various industries, including textiles, printing, and cosmetics. This compound serves as a versatile coupling component in azo dye synthesis, primarily due to the activating effect of the hydroxyl group and the influence of the methyl and nitro substituents on the resulting dye's color and properties.[1]

Introduction

This compound, also known as 5-nitro-o-cresol, is an aromatic compound whose chemical structure is highly conducive to electrophilic aromatic substitution reactions.[1] In azo dye synthesis, an aromatic primary amine is first converted to a diazonium salt. This highly reactive species then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound, such as this compound, to form a stable azo dye. The specific shade and fastness properties of the resulting dye are determined by the chemical structures of both the diazo component (the aromatic amine) and the coupling component (this compound).

Key Applications

The primary application of this compound in dye synthesis is as a coupling component to produce a variety of yellow, orange, and red shades. It is a precursor for a range of disperse dyes, which are non-ionic dyes suitable for coloring synthetic fibers like polyester (B1180765) and nylon. Additionally, it is a crucial intermediate in the manufacturing of certain pigments and hair dyes.[2][3]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 5428-54-6
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Appearance Light yellow crystalline solid
Melting Point 111-115 °C
Purity Typically >99.0%

Synthesis of a Disperse Azo Dye using this compound

This section outlines the synthesis of a representative disperse azo dye, "Disperse Orange X," using 4-nitroaniline (B120555) as the diazo component and this compound as the coupling component.

Overall Reaction

G A 4-Nitroaniline B Diazonium Salt Intermediate A->B  NaNO2, HCl (aq)  0-5 °C (Diazotization) D Disperse Orange X (Azo Dye) B->D Azo Coupling C This compound C->D

Caption: General reaction scheme for the synthesis of Disperse Orange X.

Experimental Protocol

Materials:

Procedure:

Part 1: Preparation of the Diazonium Salt Solution (Diazo Component)

  • In a 250 mL beaker, add 1.38 g (0.01 mol) of 4-nitroaniline to a mixture of 5 mL of concentrated hydrochloric acid and 15 mL of deionized water.

  • Stir the mixture until the 4-nitroaniline is fully dissolved. You may need to gently warm the mixture and then cool it back down.

  • Cool the beaker in an ice-water bath to maintain a temperature between 0 and 5 °C.

  • In a separate 50 mL beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 10 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cooled 4-nitroaniline solution with continuous and vigorous stirring. Ensure the temperature remains between 0 and 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15 minutes to ensure the diazotization reaction is complete.

Part 2: Preparation of the Coupling Component Solution

  • In a 400 mL beaker, dissolve 1.53 g (0.01 mol) of this compound in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Stir until the this compound is completely dissolved.

  • Cool this solution in a separate ice-water bath to a temperature between 0 and 5 °C.

Part 3: Azo Coupling Reaction

  • While maintaining vigorous stirring, slowly add the cold diazonium salt solution from Part 1 to the cold coupling component solution from Part 2.

  • A brightly colored orange precipitate (the azo dye) should form immediately.

  • Continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the coupling reaction goes to completion.

Part 4: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the solid product on the filter with several portions of cold deionized water to remove any unreacted salts and other water-soluble impurities.

  • Recrystallize the crude product from an ethanol-water mixture to achieve higher purity.

  • Dry the purified crystals in a desiccator or a low-temperature oven.

Experimental Workflow

G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Workup and Purification A Dissolve 4-Nitroaniline in HCl(aq) B Cool to 0-5 °C A->B D Add NaNO2 solution dropwise B->D C Prepare NaNO2 solution C->D E Stir for 15 min D->E H Add diazonium salt solution slowly E->H Diazonium Salt Solution F Dissolve this compound in NaOH(aq) G Cool to 0-5 °C F->G G->H I Stir for 30 min H->I J Vacuum Filtration I->J K Wash with cold water J->K L Recrystallize from Ethanol/Water K->L M Dry the product L->M

Caption: Step-by-step workflow for the synthesis of Disperse Orange X.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of "Disperse Orange X". This data is illustrative and may vary based on experimental conditions.

ParameterIllustrative Value
Theoretical Yield Based on 0.01 mol of this compound
Actual Yield ~2.5 g (This would represent an approximate 85% yield)
Purity (by HPLC) >98%
Melting Point 210-215 °C (decomposes)
λmax (in Ethanol) ~485 nm
Molar Absorptivity (ε) ~25,000 L mol⁻¹ cm⁻¹
Appearance Orange crystalline powder

Spectroscopic Data (Illustrative)

  • FT-IR (KBr, cm⁻¹): 3450 (O-H stretch), 3080 (aromatic C-H stretch), 1620 (N=N stretch), 1580, 1470 (aromatic C=C stretch), 1520, 1340 (NO₂ stretch), 1250 (C-O stretch).

  • ¹H NMR (DMSO-d₆, δ ppm): Signals corresponding to the aromatic protons of both rings and the methyl group protons. The exact chemical shifts would need to be determined experimentally.

  • UV-Vis (Ethanol): The λmax at approximately 485 nm is characteristic of the extended π-conjugation system of the azo dye, which is responsible for its orange color.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Aromatic amines and nitro compounds can be toxic and should be handled with care.

  • Diazonium salts are unstable and can be explosive when dry. They should be kept in solution and at low temperatures.

  • Handle concentrated acids and bases with extreme caution.

By following these protocols and considering the provided data, researchers can effectively utilize this compound as a valuable intermediate in the synthesis of novel azo dyes for a wide range of applications.

References

Application Notes: 2-Methyl-5-nitrophenol in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-5-nitrophenol, also known as 5-Nitro-o-cresol, is a versatile aromatic chemical intermediate with the molecular formula C₇H₇NO₃.[1] While not typically an active pharmaceutical ingredient (API) itself, its unique chemical structure, featuring hydroxyl, methyl, and nitro functional groups, makes it a valuable starting material and building block in the synthesis of more complex, biologically active molecules.[2][3][4][5] Its utility in pharmaceutical research lies in its reactivity, allowing for various chemical transformations to construct novel compounds for drug discovery and development.[2] The presence of the nitro group can be leveraged for reduction to an amino group, a crucial step in building many pharmaceutical scaffolds, while the phenolic hydroxyl group allows for reactions like etherification and esterification.[2]

Key Applications in Synthetic Pharmaceutical Chemistry

The primary role of this compound in pharmaceutical research is as a precursor in multi-step organic synthesis.[4][5] Researchers utilize this compound to construct molecular frameworks for various therapeutic targets.

1. Synthesis of Antimicrobial Agents:

Derivatives built upon a 2-methyl-5-nitro-phenyl core structure have been investigated for their antimicrobial properties. A notable example involves the synthesis of 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones, which have demonstrated antibacterial and antifungal activity. Although this specific example starts from a nicotinic acid derivative, the core 2-methyl-5-nitro-phenyl moiety is a key feature contributing to the biological activity of the final compounds.

2. Intermediate for Complex Heterocycles:

This compound serves as a reactant in the preparation of complex heterocyclic structures like pyranocarbazole alkaloids.[6][7] These classes of compounds are of significant interest in pharmaceutical research due to their diverse biological activities.

3. General Building Block for Novel Scaffolds:

The compound is a foundational intermediate for creating diverse molecular libraries for high-throughput screening. A documented synthetic pathway illustrates its conversion into a substituted pyrimidinone derivative, showcasing its utility in generating novel chemical entities for drug discovery programs.[8][9]

Quantitative Data Summary

The following table summarizes the antimicrobial activity of hydrazone derivatives synthesized from a 2-methyl-5-nitro-phenyl scaffold, demonstrating the potential of this chemical moiety in developing new anti-infective agents. The data is presented as the diameter of the growth inhibition zone in millimeters.

Compound IDDerivative SubstituentBacillus subtilis (mm)Staphylococcus aureus (mm)Candida albicans (mm)
4 2-Hydroxy121010
5 3-Hydroxy111010
6 4-Hydroxy111010
7 3-Methoxy-4-hydroxy121111
8 2,4-Dichloro101010
9 4-Chloro111010
10 4-Bromo111010
11 4-Nitro111010
12 4-Dimethylamino111111
13 4-Diethylamino111010

Data adapted from a study on 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Methyl-5-nitroaniline (B49896)

This protocol describes the conversion of 2-methyl-5-nitroaniline to this compound via a diazotization reaction followed by hydrolysis.[8][9]

Materials:

  • 2-methyl-5-nitroaniline

  • 10% Sulfuric acid (H₂SO₄)

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Water

  • Starch-iodide paper

Procedure:

  • Dissolve 40 g of 2-methyl-5-nitroaniline in 600 ml of refluxing 10% sulfuric acid.

  • Cool the solution to 0°C to allow the salt to separate out.

  • While maintaining the temperature at 0°C and with continuous stirring, add 18 g of solid sodium nitrite in small portions.

  • Monitor the diazotization reaction by testing for excess nitrous acid using starch-iodide paper (a positive test indicates completion).

  • In a separate flask, prepare a vigorously refluxing solution of 800 ml of water and 400 ml of concentrated sulfuric acid.

  • Add the diazonium solution from step 4 to the refluxing acid solution at once.

  • Continue refluxing until the evolution of gas ceases.

  • A solid precipitate of crude this compound will form.

  • Cool the mixture to ambient temperature.

  • Collect the crude product by filtration and dry.

Protocol 2: General Synthesis of Hydrazone Derivatives for Antimicrobial Screening

This protocol outlines the synthesis of hydrazone derivatives from a hydrazide precursor, which can be derived from a 2-methyl-5-nitro-phenyl scaffold.[3]

Materials:

  • 2-methyl-5-nitro-6-phenylnicotinohydrazide (or similar hydrazide)

  • Ethanol (EtOH)

  • Substituted aromatic aldehydes

  • 2-Propanol (2-PrOH)

Procedure:

  • To a mixture of 0.5 g (1.8 mmol) of the hydrazide in 10 ml of ethanol, add 1.8 mmol of the corresponding aromatic aldehyde with stirring.

  • Stir the reaction mixture at a temperature of 60–70°C for 6 hours.

  • After 6 hours, cool the reaction mixture to room temperature.

  • Filter the raw product (precipitate) and wash it with cold ethanol.

  • Dry the collected product.

  • For purification, recrystallize the precipitate several times from 2-propanol.

Protocol 3: Antimicrobial Activity Assay (Agar Diffusion Method)

This protocol describes a standard method for evaluating the antimicrobial activity of synthesized compounds.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus)

  • Fungal strain (e.g., Candida albicans)

  • Nutrient agar (B569324) plates

  • Sterile paper discs

  • Solvent (e.g., DMSO)

  • Incubator

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., 1 mg/mL in DMSO).

  • Prepare fresh agar plates and uniformly spread a suspension of the test microorganism on the surface.

  • Impregnate sterile paper discs with a defined volume of the compound's stock solution.

  • Place the impregnated discs onto the surface of the inoculated agar plates.

  • A disc impregnated with the solvent alone serves as a negative control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger diameter indicates greater antimicrobial activity.

Visualizations

Synthesis_Workflow Start 2-Methyl-5-nitroaniline Step1 Diazotization (NaNO2, H2SO4, 0°C) Start->Step1 Intermediate1 Diazonium Salt Step1->Intermediate1 Step2 Hydrolysis (Refluxing H2SO4/H2O) Intermediate1->Step2 Product This compound Step2->Product Step3 Further Reactions (e.g., Etherification, Reduction) Product->Step3 EndProduct Bioactive Molecules (e.g., Pyrimidinones) Step3->EndProduct Antimicrobial_Screening_Workflow Start Synthesized This compound Derivative Step1 Prepare Stock Solution (e.g., in DMSO) Start->Step1 Step3 Impregnate & Place Sterile Discs Step1->Step3 Step2 Inoculate Agar Plates with Microorganism Step2->Step3 Step4 Incubate Plates (24-48 hours) Step3->Step4 Step5 Measure Zone of Inhibition (mm) Step4->Step5 Result Quantitative Antimicrobial Activity Data Step5->Result

References

Application Notes and Protocols for the Quantification of 2-Methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Methyl-5-nitrophenol, a key intermediate in various chemical syntheses. The methodologies outlined are designed for researchers, scientists, and professionals in the field of drug development and analytical chemistry. The primary techniques covered include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with additional guidance on spectrophotometric and electrochemical methods.

Data Presentation: Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the expected performance characteristics for the quantification of this compound using various techniques. Please note that some data is extrapolated from the analysis of structurally similar nitrophenolic compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID/ECD)UV-Vis SpectrophotometryElectrochemical Sensing
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Measurement of light absorption by the analyte in a solution.Measurement of the electrochemical response (current) of the analyte at an electrode surface.
Typical Detector Photodiode Array (PDA) or UV-VisFlame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometry (MS)SpectrophotometerPotentiostat/Galvanostat
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 µg/mL (FID), <0.1 µg/mL (ECD/MS)~1 µg/mL0.03 - 4 µM
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 µg/mL (FID), <0.3 µg/mL (ECD/MS)~3 µg/mL0.1 - 10 µM
Linearity Range 0.05 - 50 µg/mL0.5 - 100 µg/mLDependent on molar absorptivity5 - 560 µM
Precision (%RSD) < 2%< 5%< 5%< 10%
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%90 - 110%
Sample Derivatization Not typically required.May be required to improve volatility and peak shape.Not required.Not required.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.

Experimental Protocol: HPLC-UV Method

This protocol is based on reverse-phase chromatography, which is suitable for the separation of moderately polar compounds.

1. Instrumentation and Reagents

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (analytical grade).

  • This compound reference standard.

2. Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. For Mass Spectrometry (MS) compatibility, replace phosphoric acid with 0.1% formic acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically in the range of 300-400 nm).

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase. If necessary, sonicate to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Analysis and Quantification

  • Inject the prepared standard solutions to establish a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions.

  • The concentration of this compound in the samples is determined by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification prep_standards Prepare Standards filter_sample Filter Sample (0.45 µm) prep_standards->filter_sample prep_sample Prepare Sample prep_sample->filter_sample hplc_system HPLC System (C18 Column, UV Detector) filter_sample->hplc_system Inject data_acquisition Data Acquisition hplc_system->data_acquisition calibration_curve Generate Calibration Curve data_acquisition->calibration_curve quantify_sample Quantify Analyte calibration_curve->quantify_sample

HPLC experimental workflow.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. For polar analytes like phenols, derivatization may be necessary to improve thermal stability and chromatographic performance.[2]

Experimental Protocol: GC-FID/ECD Method

This protocol is adapted from EPA method 8041A for the analysis of phenols.[3]

1. Instrumentation and Reagents

  • Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD), and a suitable capillary column.

  • Capillary Column: A non-polar column such as a DB-5 (or equivalent) is a good starting point (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Methylene (B1212753) chloride or other suitable solvent (GC grade).

  • Nitrogen or Helium as carrier gas.

  • This compound reference standard.

  • (Optional) Derivatizing agent such as BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) or diazomethane.

2. Chromatographic Conditions

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C (FID) or 320 °C (ECD).

  • Carrier Gas Flow: 1.2 mL/min.

  • Injection Mode: Splitless.

3. Sample and Standard Preparation

  • Stock Standard Solution (1 mg/mL): Prepare a stock solution of the this compound reference standard in methylene chloride.

  • Working Standard Solutions: Create a series of calibration standards through serial dilution of the stock solution.

  • Sample Preparation: Extract the analyte from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction with methylene chloride).

  • (Optional) Derivatization: Evaporate the solvent from the extract and add the derivatizing agent according to the manufacturer's instructions. Reconstitute the sample in the appropriate solvent for injection.

4. Analysis and Quantification

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the analyte in the samples using the calibration curve.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification prep_standards Prepare Standards derivatization Derivatization (Optional) prep_standards->derivatization prep_sample Sample Extraction prep_sample->derivatization gc_system GC System (DB-5 Column, FID/ECD) derivatization->gc_system Inject data_acquisition Data Acquisition gc_system->data_acquisition calibration_curve Generate Calibration Curve data_acquisition->calibration_curve quantify_sample Quantify Analyte calibration_curve->quantify_sample

GC experimental workflow.

UV-Vis Spectrophotometry

Spectrophotometry is a simple and cost-effective method for the quantification of analytes that absorb light in the UV-Vis range. However, it is less selective than chromatographic methods and may be prone to interference from other absorbing species in the sample matrix.

Experimental Protocol: Spectrophotometric Method

1. Instrumentation and Reagents

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

  • Methanol or other suitable UV-transparent solvent.

  • This compound reference standard.

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment.

2. Method Development

  • Wavelength of Maximum Absorbance (λmax): Prepare a solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer (e.g., from 200 to 500 nm) to determine the λmax. The absorbance of nitrophenols is pH-dependent, so the pH of the solution should be controlled.[4]

3. Sample and Standard Preparation

  • Stock Standard Solution (100 µg/mL): Prepare a stock solution of the reference standard in the chosen solvent.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution to concentrations bracketing the expected sample concentration.

  • Sample Preparation: Dissolve the sample in the same solvent used for the standards. Ensure the pH is consistent across all samples and standards. If the sample contains interfering substances, a sample cleanup step may be necessary. For instance, in the presence of certain nanoparticles, acidification and heating can be employed to reduce interference.[5]

4. Analysis and Quantification

  • Measure the absorbance of the blank (solvent), standards, and samples at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration for the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Spectrophotometry_Workflow start Start prep_standards Prepare Standard Solutions start->prep_standards prep_sample Prepare Sample Solution start->prep_sample set_lambda_max Set Spectrophotometer to λmax prep_standards->set_lambda_max prep_sample->set_lambda_max measure_blank Measure Blank Absorbance set_lambda_max->measure_blank measure_standards Measure Standard Absorbances measure_blank->measure_standards measure_sample Measure Sample Absorbance measure_blank->measure_sample calibration_curve Plot Calibration Curve measure_standards->calibration_curve quantify Determine Sample Concentration measure_sample->quantify calibration_curve->quantify end End quantify->end

Spectrophotometry experimental workflow.

Electrochemical Methods

Electrochemical sensors offer a rapid and sensitive platform for the detection of electroactive compounds like this compound. The reduction of the nitro group is a common electrochemical reaction used for quantification.

Experimental Protocol: Voltammetric Method

This protocol provides a general framework. The specific electrode material and experimental conditions will need to be optimized.

1. Instrumentation and Reagents

  • Potentiostat/Galvanostat with a three-electrode cell (working, reference, and counter electrodes).

  • Working Electrode: Glassy carbon electrode (GCE), which can be modified to enhance sensitivity and selectivity.[6]

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum wire.

  • Supporting electrolyte (e.g., phosphate (B84403) buffer solution, Britton-Robinson buffer).

  • This compound reference standard.

2. Method Development

  • Electrode Preparation: Polish the working electrode to a mirror finish before each measurement.

  • Optimization: Investigate the effect of pH, scan rate, and potential window on the electrochemical response of this compound using techniques like Cyclic Voltammetry (CV). The goal is to find conditions that give a well-defined reduction peak.

3. Sample and Standard Preparation

  • Stock Standard Solution (1 mM): Prepare a stock solution of the reference standard in a suitable solvent.

  • Working Standard Solutions: Prepare calibration standards by spiking known amounts of the stock solution into the supporting electrolyte.

  • Sample Preparation: Dissolve or dilute the sample in the supporting electrolyte. Filtration may be necessary for complex matrices.

4. Analysis and Quantification

  • Record the voltammograms (e.g., using Differential Pulse Voltammetry or Square Wave Voltammetry for better sensitivity) for the standards to create a calibration curve of peak current versus concentration.

  • Record the voltammogram of the sample.

  • Determine the concentration of the analyte in the sample from the calibration curve.

Electrochemistry_Workflow start Start prepare_electrode Prepare Working Electrode start->prepare_electrode prepare_electrolyte Prepare Supporting Electrolyte start->prepare_electrolyte setup_cell Assemble Three-Electrode Cell prepare_electrode->setup_cell add_standards Prepare Standards in Electrolyte prepare_electrolyte->add_standards add_sample Prepare Sample in Electrolyte prepare_electrolyte->add_sample add_standards->setup_cell add_sample->setup_cell run_voltammetry_standards Run Voltammetry on Standards setup_cell->run_voltammetry_standards run_voltammetry_sample Run Voltammetry on Sample setup_cell->run_voltammetry_sample calibration_curve Plot Calibration Curve run_voltammetry_standards->calibration_curve quantify Determine Sample Concentration run_voltammetry_sample->quantify calibration_curve->quantify end End quantify->end

Electrochemical analysis workflow.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the determination of 2-Methyl-5-nitrophenol using a reverse-phase high-performance liquid chromatography (RP-HPLC) method. The described methodology is intended as a robust starting point for routine analysis, quality control, and research applications.

Introduction

This compound, also known as 5-nitro-o-cresol, is an aromatic organic compound with the chemical formula C₇H₇NO₃.[1][2] It serves as an important intermediate in the synthesis of various chemical compounds, including dyes and pharmaceuticals.[3][4] Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and presence in various matrices. This application note details a selective and efficient isocratic RP-HPLC method for the quantitative analysis of this compound.

Experimental

Instrumentation and Chromatographic Conditions

The analysis can be performed on any standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector. The following chromatographic conditions are recommended as a starting point for method development and validation.

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis or PDA Detector
Column C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile (B52724) and Water (containing 0.1% Phosphoric Acid)
Mobile Phase Ratio 50:50 (v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 270 nm
Run Time 10 minutes

For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[5]

Reagents and Standards
  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade or ultrapure water

  • Phosphoric Acid (H₃PO₄): Analytical grade

  • This compound Reference Standard: Of known purity

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general guideline for a solid sample is as follows:

  • Accurately weigh a representative amount of the sample.

  • Dissolve the sample in a suitable solvent (e.g., mobile phase).

  • Use sonication or vortexing to ensure complete dissolution.

  • Dilute the solution with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

Method Validation Parameters (Typical)

The following table summarizes typical parameters that should be evaluated to ensure the method is suitable for its intended purpose. The expected performance values are based on similar validated methods for nitrophenols.[6][7]

ParameterTypical Specification
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
System Suitability
Tailing Factor (T)≤ 1.5
Theoretical Plates (N)≥ 2000

Experimental Workflow and Logic

The following diagrams illustrate the experimental workflow for the HPLC analysis and the logical approach to method development.

HPLC_Workflow A Sample/Standard Preparation D Sample/Standard Injection A->D B HPLC System Setup (Column, Mobile Phase, etc.) C System Suitability Test B->C C->D If Pass E Chromatographic Separation D->E F UV Detection at 270 nm E->F G Data Acquisition & Processing F->G H Quantification & Reporting G->H

Caption: Experimental workflow for the HPLC analysis of this compound.

HPLC_Method_Development Start Define Analytical Goal Selectivity Optimize Selectivity Start->Selectivity Column Column Selection (e.g., C18, C8) Selectivity->Column MobilePhase Mobile Phase Selection (ACN, H2O, pH) Selectivity->MobilePhase Efficiency Optimize Efficiency Column->Efficiency MobilePhase->Efficiency FlowRate Flow Rate Efficiency->FlowRate Temp Temperature Efficiency->Temp Validation Method Validation FlowRate->Validation Temp->Validation

Caption: Logical relationship in HPLC method development and optimization.

Detailed Experimental Protocol

5.1. Mobile Phase Preparation (1 L)

  • Measure 500 mL of HPLC grade acetonitrile into a 1 L graduated cylinder.

  • Transfer the acetonitrile to a 1 L solvent bottle.

  • Measure 500 mL of HPLC grade water into the graduated cylinder.

  • Add 1.0 mL of concentrated phosphoric acid to the water and mix carefully.

  • Add the acidified water to the solvent bottle containing acetonitrile.

  • Cap the bottle and mix thoroughly.

  • Degas the mobile phase using a suitable method (e.g., sonication, vacuum filtration).

5.2. System Preparation and Equilibration

  • Install the C18 column in the column oven.

  • Purge the HPLC pump with the prepared mobile phase to remove any air bubbles.

  • Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the system until a stable baseline is achieved (typically 20-30 minutes).

  • Set the column oven temperature to 30 °C and the detector wavelength to 270 nm.

5.3. System Suitability

  • Inject the 25 µg/mL working standard solution five times.

  • Calculate the relative standard deviation (% RSD) of the peak areas, retention times, tailing factor, and theoretical plates.

  • The % RSD for peak areas and retention times should be ≤ 2.0%. The tailing factor should be ≤ 1.5, and the theoretical plates should be ≥ 2000.

5.4. Calibration Curve

  • Inject each working standard solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in duplicate.

  • Record the peak area for each injection.

  • Plot a graph of peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

5.5. Sample Analysis

  • Inject the prepared sample solutions in duplicate.

  • Record the peak areas.

  • Calculate the concentration of this compound in the sample using the calibration curve equation.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method is simple, selective, and can be readily implemented in a quality control or research laboratory setting. It is recommended to perform a full method validation according to the relevant regulatory guidelines before routine use.

References

Application Notes and Protocols: The Role of 2-Methyl-5-nitrophenol in Hair Dye Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-nitrophenol, also known as 5-Nitro-o-cresol, is a key chemical intermediate in the formulation of permanent and semi-permanent hair dyes.[1] Its primary role is as a precursor to 2-methyl-5-aminophenol, a compound that functions as a "coupler" in oxidative hair dye systems.[2] This document provides detailed application notes and experimental protocols relevant to the use of this compound in hair dye technology, aimed at professionals in research and development.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective and safe use in formulations.

PropertyValueReference
CAS Number 5428-54-6[1]
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
Appearance Light yellow to brown solid[1]
Melting Point 111-115 °C[1]
Purity Often exceeds 99.0% for cosmetic applications[1]

Role in Hair Dye Formulations

In hair dye technology, this compound is utilized in two main capacities:

  • As a Precursor to 2-methyl-5-aminophenol (a Coupler): This is its most significant application. The nitro group of this compound is reduced to an amino group to form 2-methyl-5-aminophenol. This coupler molecule then reacts with a primary intermediate (or developer), such as p-phenylenediamine (B122844) (PPD) or p-aminophenol, in the presence of an oxidizing agent (typically hydrogen peroxide) and an alkalizing agent (like ammonia (B1221849) or ethanolamine) to form stable, long-lasting color molecules within the hair shaft.[3][4]

  • As a Direct Dye (in some semi-permanent dyes): Nitro dyes, due to their small molecular size, can diffuse into the hair shaft and impart color that typically lasts for eight to ten washes.[5]

The combination of 2-methyl-5-aminophenol with different developers can produce a range of shades, from orange and red-brown to violet and blue tones.[1][6]

Experimental Protocols

Protocol 1: Synthesis of 2-methyl-5-aminophenol from this compound (Reduction)

This protocol describes the laboratory-scale reduction of this compound to 2-methyl-5-aminophenol.

Materials:

  • This compound

  • Ethanol

  • Active Nickel (Raney Nickel) or other suitable reducing agent (e.g., Sodium dithionite)

  • Pressurized hydrogenation apparatus

  • Filtration apparatus

  • Crystallization glassware

Procedure:

  • In a suitable reaction vessel, dissolve this compound in ethanol.

  • Add the active nickel catalyst to the solution.

  • Pressurize the vessel with hydrogen gas at an elevated temperature. The specific temperature and pressure will depend on the equipment and catalyst used.

  • Monitor the reaction until completion (e.g., by thin-layer chromatography).

  • Once the reaction is complete, cool the mixture and filter it while hot to remove the catalyst.

  • Reduce the temperature of the filtrate to induce crystallization of the 2-methyl-5-aminophenol.

  • Collect the crystals by centrifugation or filtration and dry them under a vacuum.

Note: This is a generalized procedure. Specific reaction conditions should be optimized for safety and yield.

Protocol 2: Preparation of an Oxidative Hair Dye Formulation

This protocol outlines the preparation of a model oxidative hair dye cream for laboratory evaluation.

Materials:

  • Part A (Dye Cream):

    • 2-methyl-5-aminophenol (Coupler)

    • p-phenylenediamine (PPD) (Developer)

    • Cetearyl alcohol (Emulsifier/Thickener)

    • Sodium laureth sulfate (B86663) (Surfactant)

    • Ammonia or Monoethanolamine (Alkalizing agent)

    • Ascorbic acid (Antioxidant)

    • EDTA (Chelating agent)

    • Propylene (B89431) glycol (Solvent/Humectant)

    • Deionized water

  • Part B (Developer Cream):

    • Hydrogen peroxide (6%)

    • Cetearyl alcohol

    • Phosphoric acid (Stabilizer)

    • Deionized water

Procedure:

  • Preparation of Part A (Dye Cream):

    • In a primary vessel, heat deionized water to 70-75°C.

    • Disperse the cetearyl alcohol and other oil-soluble components and mix until a homogenous emulsion is formed.

    • In a separate vessel, dissolve the 2-methyl-5-aminophenol, PPD, and other water-soluble components (except the alkalizing agent) in propylene glycol and a portion of the heated water.

    • Add the dye solution to the main emulsion with continuous mixing.

    • Cool the mixture to 40-45°C and add the alkalizing agent to adjust the pH to the desired level (typically 9-10).

    • Add the antioxidant and chelating agent.

    • Allow the cream to cool to room temperature with gentle mixing.

  • Preparation of Part B (Developer Cream):

    • Prepare an emulsion with deionized water and cetearyl alcohol similar to the dye cream.

    • Cool the emulsion and add the hydrogen peroxide and phosphoric acid.

  • Application:

    • Mix Part A and Part B in a 1:1 ratio immediately before application.

Protocol 3: Evaluation of Hair Dye Performance on Hair Swatches

This protocol describes the methodology for testing the prepared hair dye formulation on standardized hair swatches.

Materials:

  • Standardized hair swatches (e.g., bleached or gray human hair)

  • The prepared hair dye formulation (Parts A and B mixed)

  • Applicator brush

  • Timer

  • Standard shampoo

  • Colorimeter (for Lab* measurements)

  • UV light cabinet (for light fastness testing)

Procedure:

  • Apply the mixed hair dye formulation evenly to the hair swatches.

  • Allow the dye to process for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 35°C).

  • Rinse the swatches thoroughly with water, wash with a standard shampoo, and allow to air dry.

  • Color Measurement: Measure the color of the dyed swatches using a colorimeter to obtain Lab* values.

  • Wash Fastness:

    • Subject the dyed swatches to a series of wash cycles (e.g., 10 cycles) with a standard shampoo.

    • Measure the Lab* values after each specified number of washes.

  • Light Fastness:

    • Expose the dyed swatches to a controlled dose of UV radiation in a light cabinet.

    • Measure the Lab* values after exposure.

Quantitative Data

The following tables present representative quantitative data for the performance of hair dye formulations containing 2-methyl-5-aminophenol.

Table 1: Colorimetric Data of Hair Dyed with a Formulation Containing 1-(5-Amino-2-hydroxyphenyl)ethane-1,2-diol (a p-aminophenol substitute) and 2-methyl-5-aminophenol. [1]

ParameterValue
L 33.09
a 24.32
b 21.36
C 32.37
h 41.28

L* (lightness), a* (redness-greenness), b* (yellowness-blueness), C* (chroma), h (hue angle).

Table 2: Representative Stability Data for a Hair Dye Cream Formulation.

ParameterInitialAfter 4 Weeks at 40°CAfter 4 Weeks at Room Temperature
pH 9.89.69.7
Viscosity (cps) 550052005450
Color Off-whiteSlight yellowingNo change
Phase Separation NoneNoneNone

This table is a representative example based on general stability testing protocols for hair dye creams, as specific data for a 2-methyl-5-aminophenol formulation was not available in the searched literature.

Mandatory Visualizations

hair_dye_synthesis_and_application cluster_synthesis Synthesis of Coupler cluster_formulation Hair Dye Formulation cluster_application Application and Color Formation 2_Methyl_5_nitrophenol This compound Reduction Reduction (e.g., with H2/Ni) 2_Methyl_5_nitrophenol->Reduction 2_methyl_5_aminophenol 2-methyl-5-aminophenol (Coupler) Reduction->2_methyl_5_aminophenol Mixing Mixing of Dye Cream and Developer 2_methyl_5_aminophenol->Mixing Developer Developer (e.g., p-phenylenediamine) Developer->Mixing Alkalizing_Agent Alkalizing Agent (e.g., Ammonia) Alkalizing_Agent->Mixing Oxidizing_Agent Oxidizing Agent (Hydrogen Peroxide) Oxidizing_Agent->Mixing Application_to_Hair Application to Hair Mixing->Application_to_Hair Oxidative_Coupling Oxidative Coupling Reaction in Hair Shaft Application_to_Hair->Oxidative_Coupling Colored_Molecule Stable Colored Molecule Oxidative_Coupling->Colored_Molecule

Caption: Workflow from this compound to final hair color.

oxidative_coupling_mechanism Developer Primary Intermediate (e.g., p-phenylenediamine) Oxidation Oxidation (H₂O₂) Developer->Oxidation Reactive_Intermediate Reactive Intermediate (Quinonediimine) Oxidation->Reactive_Intermediate Coupling Coupling Reaction Reactive_Intermediate->Coupling Coupler Coupler (2-methyl-5-aminophenol) Coupler->Coupling Leuco_Dye Leuco Dye Intermediate Coupling->Leuco_Dye Final_Oxidation Final Oxidation Leuco_Dye->Final_Oxidation Colored_Molecule Colored Molecule (Trapped in Hair Cortex) Final_Oxidation->Colored_Molecule

Caption: Mechanism of oxidative hair color formation.

Safety and Handling

This compound requires careful handling due to its potential hazards. According to GHS classifications, it can be harmful if swallowed or inhaled, and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing, should be worn when handling this compound. It is important to work in a well-ventilated area and minimize dust generation. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

References

Application Notes and Protocols for the Synthesis of Pyranocarbazole Alkaloids Utilizing 2-Methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyranocarbazole alkaloids are a class of naturally occurring heterocyclic compounds that exhibit a wide range of significant biological activities, including anti-cancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[1] Their unique fused ring system, consisting of a carbazole (B46965) core with an annulated pyran ring, makes them attractive targets for synthetic chemists and drug discovery programs. This document outlines a proposed synthetic strategy for the preparation of pyranocarbazole alkaloids, utilizing the readily available and cost-effective starting material, 2-Methyl-5-nitrophenol.[2][3] While a direct, one-pot synthesis from this starting material is not extensively documented, a logical, multi-step pathway can be devised based on well-established named reactions in organic chemistry. This application note provides detailed protocols for a proposed synthetic route, quantitative data for analogous reactions, and visualizations of the experimental workflow and a relevant biological signaling pathway.

Proposed Synthetic Pathway from this compound

The proposed pathway involves three key transformations:

  • Formation of a 5-amino-2-methylphenol (B1213058) intermediate via the reduction of the nitro group of this compound.

  • Construction of the carbazole core to yield a hydroxycarbazole derivative. A plausible approach is the synthesis of a 2-nitrobiphenyl (B167123) intermediate followed by a Cadogan reductive cyclization.[4][5]

  • Annulation of the pyran ring onto the hydroxycarbazole core to afford the final pyranocarbazole alkaloid.[6]

The overall proposed workflow is depicted in the diagram below.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Carbazole Core Synthesis (Cadogan Reaction) cluster_2 Step 3: Pyran Ring Annulation A This compound B 5-Amino-2-methylphenol A->B Reduction (e.g., H₂, Pd/C) D 2-Nitrobiphenyl Intermediate B->D Coupling (e.g., Ullmann) C o-Halonitrobenzene C->D E Hydroxycarbazole Derivative D->E Reductive Cyclization (e.g., P(OEt)₃) G Pyranocarbazole Alkaloid E->G Annulation F Prenylating Agent (e.g., Citral) F->G

Caption: Proposed synthetic workflow for pyranocarbazole alkaloids.

Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and should be adapted and optimized for specific substrates and laboratory conditions.

Protocol 1: Synthesis of 5-Amino-2-methylphenol (Intermediate I)

This protocol describes the reduction of the nitro group of this compound. A common method for this transformation is catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (B145695) or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a hydrogenation flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd) to the solution.

  • Seal the flask and connect it to a hydrogenator or a balloon filled with hydrogen gas.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-Amino-2-methylphenol. The product can be purified further by recrystallization or column chromatography if necessary.

Reactant/ReagentMolar RatioTypical ConditionsTypical Yield
This compound1.0 eqH₂ (1 atm), 10% Pd/C>90%
EthanolSolventRoom Temperature, 4-12 h
Protocol 2: Synthesis of a Hydroxycarbazole Derivative (Intermediate II) via Cadogan Reaction

This protocol involves two steps: an Ullmann condensation to form a 2-nitrobiphenyl intermediate, followed by a Cadogan reductive cyclization.

Step 2a: Ullmann Condensation to form 2-Nitrobiphenyl Intermediate

  • Combine 5-Amino-2-methylphenol (Intermediate I, 1.0 eq), an o-halonitrobenzene (e.g., 2-chloronitrobenzene, 1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a copper catalyst (e.g., CuI, 10 mol%) in a flask.

  • Add a high-boiling point solvent such as DMF or DMSO.

  • Heat the reaction mixture at 120-150 °C under an inert atmosphere for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2-nitrobiphenyl intermediate.

Step 2b: Cadogan Reductive Cyclization

  • Dissolve the 2-nitrobiphenyl intermediate (1.0 eq) in a high-boiling point solvent like o-dichlorobenzene.

  • Add a phosphite (B83602) reagent, typically triethyl phosphite (P(OEt)₃, 3.0-5.0 eq), to the solution.

  • Heat the reaction mixture to reflux (around 180 °C) for 4-8 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired hydroxycarbazole derivative.

Reaction StepKey ReagentsTypical ConditionsTypical Yield
Ullmann CondensationCuI, K₂CO₃120-150 °C, 12-24 h50-70%
Cadogan CyclizationP(OEt)₃, o-dichlorobenzene180 °C, 4-8 h60-80%
Protocol 3: Synthesis of Pyranocarbazole Alkaloid (Final Product)

This protocol describes the annulation of a pyran ring onto the hydroxycarbazole core using a boronic acid-catalyzed reaction with an appropriate prenylating agent like citral (B94496).

Materials:

  • Hydroxycarbazole derivative (Intermediate II)

  • Citral (or another suitable α,β-unsaturated aldehyde/ketone)

  • A boronic acid catalyst (e.g., phenylboronic acid, 20 mol%)

  • Toluene or another suitable solvent

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the hydroxycarbazole derivative (Intermediate II, 1.0 eq), the boronic acid catalyst (0.2 eq), and activated molecular sieves.

  • Add anhydrous toluene, followed by the addition of citral (1.5 eq).

  • Heat the reaction mixture to reflux (around 110 °C) for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the final pyranocarbazole alkaloid.

Reactant/ReagentMolar RatioTypical ConditionsTypical Yield
Hydroxycarbazole1.0 eqPhenylboronic acid (cat.)40-60%
Citral1.5 eqToluene, Reflux, 12-24 h

Application in Drug Discovery: Targeting Signaling Pathways

Pyranocarbazole alkaloids have been shown to exert their anti-cancer effects through the modulation of various signaling pathways, often leading to the induction of apoptosis (programmed cell death) in cancer cells. For example, some pyranocarbazole derivatives have been reported to induce apoptosis by affecting the mitochondrial pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases (e.g., Caspase-3), which are the executioners of apoptosis.

G PC Pyranocarbazole Alkaloid Bcl2 Bcl-2 (Anti-apoptotic) PC->Bcl2 Inhibition Bax Bax (Pro-apoptotic) PC->Bax Activation Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified mitochondrial pathway of apoptosis modulated by pyranocarbazole alkaloids.

Conclusion

The proposed synthetic route provides a viable and flexible strategy for the preparation of pyranocarbazole alkaloids from this compound. By leveraging well-established chemical transformations, this pathway offers access to a diverse range of substituted pyranocarbazole scaffolds for further investigation in drug discovery and materials science. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to explore the synthesis and therapeutic potential of this important class of natural products. Further optimization of each step will be necessary to maximize yields for specific target molecules.

References

Application Notes and Protocols for the Use of 2-Methyl-5-nitrophenol as an Agrochemical Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-nitrophenol, also known as 5-nitro-o-cresol, is a versatile chemical intermediate with the CAS number 5428-54-6.[1] Its structure, featuring a reactive phenolic hydroxyl group and a nitro group that can be readily transformed into an amino group, makes it a valuable precursor for the synthesis of a variety of complex organic molecules.[2] In the agrochemical sector, these reactive sites allow for the construction of heterocyclic compounds, a class of molecules well-represented in commercial pesticides. This document provides detailed protocols for the synthesis of a potential agrochemical, a trifluoromethyl-substituted thioxopyrimidinone, using this compound as a key starting material. It also discusses the potential biological activities and mechanisms of action of the resulting compound based on its structural class.

Potential Agrochemical Applications

The synthesized compound, 2,3-dihydro-3-[3-(1-methylethoxy)-4-methylphenyl]-2-thioxo-6-(trifluoromethyl)-4(1H)-pyrimidinone , incorporates several structural motifs associated with agrochemical activity.

  • Herbicidal Activity: Pyrimidine (B1678525) derivatives are a well-established class of herbicides.[3][4] Many commercial herbicides, such as the sulfonylureas, target the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[5] The pyrimidinone core is a key feature in some ALS inhibitors. Furthermore, the trifluoromethyl group is known to enhance the herbicidal efficacy of many compounds.[6]

  • Fungicidal Activity: Thioxopyrimidine and trifluoromethyl pyrimidine derivatives have demonstrated significant fungicidal properties.[4][7] For instance, some 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds have shown high efficacy against Botrytis cinerea, a common plant pathogen.[4] The mechanism of action for fungicidal pyrimidines can vary, but may involve the disruption of cellular respiration or other vital metabolic pathways in fungi.

  • Insecticidal Activity: Various pyrimidinone derivatives have been developed as insecticides.[2][8][9] Their mode of action often involves targeting the insect nervous system, for example, by acting as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs).

Based on these established activities for related structures, the thioxopyrimidinone derivative synthesized from this compound is a promising candidate for screening as a potential herbicide, fungicide, or insecticide.

Chemical Synthesis Workflow

The multi-step synthesis transforms this compound into a complex heterocyclic compound with potential agrochemical properties. The overall workflow involves etherification of the phenolic hydroxyl group, reduction of the nitro group to an amine, conversion to an isothiocyanate, and finally, cyclization with a fluorinated building block to form the thioxopyrimidinone ring.

G A This compound B 1-(1-Methylethoxy)-2-methyl-5-nitrobenzene (B8428409) A->B Etherification (2-Bromopropane, K2CO3) C 3-(1-Methylethoxy)-4-methyl-benzenamine B->C Reduction (Raney Nickel, H2) D 5-Isothiocyanato-1-(1-methylethoxy)-2-methylbenzene C->D Isothiocyanation (Thiophosgene) F Final Product: 2,3-dihydro-3-[3-(1-methylethoxy)-4-methylphenyl]- 2-thioxo-6-(trifluoromethyl)-4(1H)-pyrimidinone D->F Cyclization (Sodium Hydride, THF) E Ethyl 3-amino-4,4,4-trifluoro-2-butenoate E->F

Caption: Synthesis workflow from this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of 2,3-dihydro-3-[3-(1-methylethoxy)-4-methylphenyl]-2-thioxo-6-(trifluoromethyl)-4(1H)-pyrimidinone from this compound.

Table 1: Reactant and Intermediate Properties

Compound NameStarting Material / IntermediateMolecular FormulaMolecular Weight ( g/mol )
This compoundStarting MaterialC₇H₇NO₃153.14
1-(1-Methylethoxy)-2-methyl-5-nitrobenzeneIntermediate 1C₁₀H₁₃NO₃195.21
3-(1-Methylethoxy)-4-methyl-benzenamineIntermediate 2C₁₀H₁₅NO165.23
5-Isothiocyanato-1-(1-methylethoxy)-2-methylbenzeneIntermediate 3C₁₁H₁₃NOS207.29
Ethyl 3-amino-4,4,4-trifluoro-2-butenoateReagentC₆H₈F₃NO₂183.13

Table 2: Experimental Yields and Product Characteristics

Reaction StepProductStarting Amount of PrecursorYield (g)Melting Point (°C)
Etherification of this compound1-(1-Methylethoxy)-2-methyl-5-nitrobenzene36.8 g34.5 gN/A (Boiling Point)
Reduction of Nitrobenzene intermediate3-(1-Methylethoxy)-4-methyl-benzenamine34.5 g25.0 gN/A (Boiling Point)
Isothiocyanation of Amine intermediate5-Isothiocyanato-1-(1-methylethoxy)-2-methylbenzene10.0 g12.4 gN/A (Boiling Point)
Cyclization to form Pyrimidinone2,3-dihydro-3-[3-(1-methylethoxy)-4-methylphenyl]-2-thioxo-6-(trifluoromethyl)-4(1H)-pyrimidinone12.4 g-227-228

Experimental Protocols

The following protocols are adapted from established synthetic procedures.[2][3] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Step 1: Synthesis of 1-(1-Methylethoxy)-2-methyl-5-nitrobenzene (Etherification)

  • In a suitable reaction vessel, combine 36.8 g of crude this compound with 200 ml of dimethylformamide (DMF).

  • Add 35 g of anhydrous potassium carbonate (K₂CO₃) and 50 ml of 2-bromopropane (B125204) to the mixture.

  • Stir the mixture and heat to 60°C for 12 hours.

  • After cooling, remove the DMF under reduced pressure.

  • Treat the residue with water and extract the product with ether.

  • Wash the ether solution with 2N potassium hydroxide (B78521) (KOH) and then with water.

  • Dry the ether solution over anhydrous magnesium sulfate (B86663) (MgSO₄) and evaporate the solvent to yield 1-(1-methylethoxy)-2-methyl-5-nitrobenzene. The expected yield is approximately 34.5 g.[2][3]

Step 2: Synthesis of 3-(1-Methylethoxy)-4-methyl-benzenamine (Reduction)

  • Dissolve 34.5 g of 1-(1-methylethoxy)-2-methyl-5-nitrobenzene in 250 ml of methanol.

  • Transfer the solution to a Parr hydrogenator.

  • Add Raney nickel as the catalyst.

  • Conduct the reduction under hydrogen pressure according to the instrument's operating procedures until the reaction is complete.

  • Remove the catalyst by filtration and evaporate the solvent under reduced pressure to obtain 3-(1-methylethoxy)-4-methyl-benzenamine. The expected yield is approximately 25 g.[2][3]

Step 3: Synthesis of 5-Isothiocyanato-1-(1-methylethoxy)-2-methylbenzene (Isothiocyanation)

  • In a reaction vessel, combine 10 g of 3-(1-methylethoxy)-4-methyl-benzenamine, 50 ml of methylene (B1212753) chloride, and 50 g of crushed ice.

  • While stirring, add a solution of 6.5 ml of thiophosgene (B130339) in 25 ml of methylene chloride dropwise.

  • Continue stirring the reaction overnight at ambient temperature.

  • Separate the organic layer, wash it with water, and dry it.

  • Evaporate the solvent to yield a pale yellow oil, 5-isothiocyanato-1-(1-methylethoxy)-2-methylbenzene. The expected yield is approximately 12.4 g.[2][3]

Step 4: Synthesis of 2,3-dihydro-3-[3-(1-methylethoxy)-4-methylphenyl]-2-thioxo-6-(trifluoromethyl)-4(1H)-pyrimidinone (Cyclization)

  • To a stirred suspension of 2.5 g of 60% sodium hydride in 50 ml of tetrahydrofuran (B95107) (THF) at 15°C, add 11 g of ethyl 3-amino-4,4,4-trifluoro-2-butenoate portionwise.

  • Once the addition is complete, chill the reaction mixture to -70°C using an acetone/dry ice bath.

  • Add a solution of 12.4 g of the isothiocyanate from Step 3 in 25 ml of THF at once. The temperature will rise before re-cooling to -70°C.

  • Allow the reaction to stir and warm to ambient temperature overnight. A solid precipitate should form.

  • Remove the solvent under reduced pressure.

  • Add water to the residue, wash with ether, and then acidify the aqueous layer.

  • Collect the resulting pale yellow solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from isopropanol (B130326) to yield pure 2,3-dihydro-3-[3-(1-methylethoxy)-4-methylphenyl]-2-thioxo-6-(trifluoromethyl)-4(1H)-pyrimidinone. The final product has a melting point of 227-228°C.[2][3]

Potential Mechanism of Action: ALS Inhibition

Many herbicidal pyrimidine derivatives function by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is the first and rate-limiting step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and overall plant growth. By blocking this pathway, the herbicide deprives the plant of these critical building blocks, leading to growth inhibition and eventual death. This pathway is attractive for herbicide development as it is present in plants but not in animals, offering a degree of selectivity.

G cluster_0 Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS / AHAS) Pyruvate->ALS Threonine 2-Ketobutyrate Threonine->ALS Pathway1 ... ALS->Pathway1 to Valine & Leucine Pathway2 ... ALS->Pathway2 to Isoleucine Valine Valine Pathway1->Valine Leucine Leucine Pathway1->Leucine Isoleucine Isoleucine Pathway2->Isoleucine Herbicide Herbicidal Pyrimidinone (Potential Inhibitor) Herbicide->ALS Inhibition

Caption: Inhibition of the ALS pathway by herbicidal pyrimidinones.

References

Application Notes and Protocols for Chemical Reactions Involving 2-Methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical reactions involving 2-methyl-5-nitrophenol. This versatile chemical intermediate is a valuable building block in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1][2][3] The protocols outlined below are intended for use by trained professionals in a laboratory setting.

Synthesis of this compound

This compound can be synthesized through several routes, with two common methods being the diazotization of 2-methyl-5-nitroaniline (B49896) and a one-pot synthesis from o-toluidine (B26562).

Synthesis via Diazotization of 2-Methyl-5-nitroaniline

This method involves the conversion of the amino group of 2-methyl-5-nitroaniline into a diazonium salt, which is then hydrolyzed to the corresponding phenol (B47542).[4][5][6]

Experimental Protocol:

  • Dissolution: In a suitable reaction vessel, dissolve 40 g of 2-methyl-5-nitroaniline in 600 ml of 10% sulfuric acid with refluxing.[4][5][6]

  • Cooling and Salt Formation: Cool the solution to 0°C to allow the salt of the aniline (B41778) to separate out.

  • Diazotization: While maintaining the temperature at 0°C and with continuous stirring, add 18 g of solid sodium nitrite (B80452) in small portions.[4][5][6] The completion of the diazotization can be confirmed by a positive starch-iodide paper test.

  • Hydrolysis: In a separate flask, prepare a vigorously refluxing solution of 800 ml of water and 400 ml of concentrated sulfuric acid. Add the diazonium salt solution to this refluxing mixture at once.

  • Reaction Completion: Continue refluxing until the cessation of gas evolution.

  • Isolation: A solid precipitate of crude this compound will form. Cool the mixture to ambient temperature and collect the solid by filtration.

  • Drying: Dry the collected crude product.

Logical Workflow for Synthesis via Diazotization:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis A 2-Methyl-5-nitroaniline in H2SO4 B Cool to 0°C A->B C Add NaNO2 B->C D Diazonium Salt Solution C->D F Add Diazonium Salt Solution D->F E Refluxing H2O/H2SO4 E->F G Continue Reflux F->G H Crude this compound G->H

Caption: Workflow for the synthesis of this compound.

One-Pot Synthesis from o-Toluidine

A patented process describes the direct synthesis of this compound from o-toluidine without the isolation of the intermediate 2-methyl-5-nitroaniline, which can improve product yield and reduce waste.[7][8]

Experimental Protocol:

  • Nitration: In a four-neck flask equipped with temperature control and stirring, add 400.0 g of 98% concentrated sulfuric acid. Cool the acid and add 88.0 g of o-toluidine dropwise. After the addition is complete, cool the mixture to 0°C and add a mixture of 52.0 g of concentrated nitric acid and 44.0 g of concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.[9]

  • Work-up: Transfer the nitrification mixture into another flask containing water, keeping the temperature below 60°C. Cool to below 30°C and collect the solid by centrifugal filtration.

  • Diazotization: Dissolve the filter cake in a sulfuric acid solution. With stirring, add a solution containing 56.0 g of sodium nitrite dropwise to form the diazonium salt. Use starch-iodide paper to test for the endpoint (blue color). Add urea (B33335) to destroy any excess sodium nitrite.[9]

  • Denitrogenation and Isolation: Heat the solution to 85°C and maintain for 2 hours. Cool to 35°C and separate the product by centrifugation.

  • Purification: Recrystallize and dry the product to obtain 94.8 g of this compound.[9]

Quantitative Data for Synthesis:

Synthesis RouteStarting MaterialKey ReagentsProductYieldReference
Diazotization2-Methyl-5-nitroanilineH2SO4, NaNO2This compoundNot specified[4][5][6]
One-Pot Synthesiso-ToluidineH2SO4, HNO3, NaNO2This compound~78% (calculated)[9]

Reactions of this compound

The presence of the nitro, hydroxyl, and methyl groups makes this compound a versatile platform for a variety of chemical transformations.

Reduction of the Nitro Group to an Amine

The nitro group can be readily reduced to an amino group, yielding 2-methyl-5-aminophenol, a key intermediate in the synthesis of dyes and pharmaceuticals.[10]

Experimental Protocol (Catalytic Hydrogenation):

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 1.5-3.0 MPa) and heat to a suitable temperature (e.g., 60-95°C).[11]

  • Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, carefully filter the reaction mixture to remove the catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-methyl-5-aminophenol.

  • Purification: The crude product can be further purified by recrystallization.

Reaction Pathway for Reduction:

G A This compound B Catalytic Hydrogenation (e.g., Pd/C, H2) C 2-Methyl-5-aminophenol A->C Reduction

Caption: Reduction of this compound to 2-methyl-5-aminophenol.

Etherification of the Phenolic Hydroxyl Group (Williamson Ether Synthesis)

The phenolic hydroxyl group can be converted to an ether through the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[12][13][14]

Experimental Protocol:

  • Deprotonation: In a round-bottom flask, dissolve this compound in a suitable solvent such as dimethylformamide (DMF).

  • Base Addition: Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to the solution to deprotonate the phenolic hydroxyl group and form the corresponding phenoxide.

  • Alkyl Halide Addition: Add the desired alkyl halide (e.g., 2-bromopropane) to the reaction mixture.[6]

  • Reaction Conditions: Heat the reaction mixture (e.g., to 60°C) and stir for a sufficient time (e.g., 12 hours) to ensure complete reaction.[6]

  • Work-up: After cooling, remove the solvent and treat the residue with water. Extract the product with a suitable organic solvent like diethyl ether.

  • Purification: Wash the organic extract with an aqueous base (e.g., 2N KOH) and then with water. Dry the organic layer over a drying agent (e.g., MgSO4), filter, and evaporate the solvent to obtain the ether product.

Esterification of the Phenolic Hydroxyl Group (Fischer Esterification)

The phenolic hydroxyl group can be esterified by reacting this compound with a carboxylic acid or its derivative, typically in the presence of an acid catalyst.[5][15]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound with an excess of the desired carboxylic acid (e.g., acetic acid) or an acid anhydride (B1165640) (e.g., acetic anhydride).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into cold water.

  • Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted acid, followed by washing with brine. Dry the organic layer over a drying agent, filter, and remove the solvent under reduced pressure to yield the ester.

General Experimental Workflow:

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Combine Reactants and Solvent B Add Catalyst/Reagent A->B C Heat/Stir B->C D Monitor Progress (TLC) C->D E Quench Reaction D->E F Extraction E->F G Washing F->G H Drying G->H I Solvent Removal H->I J Recrystallization/ Chromatography I->J K Characterization J->K

References

Application Note: 2-Methyl-5-nitrophenol as a pH Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-nitrophenol, also known as 5-Nitro-o-cresol, is an aromatic organic compound belonging to the nitrophenol family.[1] Like other nitrophenols, it is a weak acid and its potential as a pH indicator stems from the distinct color difference between its protonated (acidic) and deprotonated (basic) forms.[2] This property makes it a candidate for use in various analytical procedures, particularly in acid-base titrations where a visual endpoint determination is required. This document provides detailed application notes and protocols for the use of this compound as a pH indicator in a laboratory setting.

Physicochemical and Indicator Properties

The utility of this compound as a pH indicator is based on its chemical and physical properties. All quantitative data is summarized in the tables below for clarity and easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 5428-54-6[3]
Molecular Formula C₇H₇NO₃[3]
Molecular Weight 153.14 g/mol [3]
Appearance Light yellow to brown crystalline powder
Melting Point 111-115 °C[4]
Predicted pKa 8.68 ± 0.19
Solubility Insoluble in water; Soluble in ethanol, ethyl acetate; Slightly soluble in chloroform, methanol.[4]

Table 2: Predicted pH Indicator Properties

Note: The color transition and pH range are predicted based on the typical behavior of nitrophenols and the compound's predicted pKa, as specific experimental data for its use as an indicator is not widely published. The transition range for most indicators is approximately pKa ± 1.[5]

PropertyPredicted Value
pH Transition Range ~ 7.7 – 9.7
Color in Acidic Form (pH < 7.7) Colorless / Pale Yellow
Color in Basic Form (pH > 9.7) Yellow

Principle of Operation

This compound is a weak acid that undergoes dissociation in an aqueous solution. The equilibrium between the protonated form (HIn), which is colorless or pale yellow, and the deprotonated phenoxide form (In⁻), which is yellow, is dependent on the hydrogen ion concentration (pH) of the solution.

The equilibrium reaction is as follows:

HIn (Colorless/Pale Yellow) ⇌ H⁺ + In⁻ (Yellow)

According to Le Châtelier's principle, in an acidic solution (high H⁺ concentration), the equilibrium shifts to the left, favoring the colorless protonated form. In a basic solution (low H⁺ concentration), the equilibrium shifts to the right, favoring the formation of the yellow conjugate base. The visible color change occurs over a pH range centered around the indicator's pKa value.[6]

G cluster_acid Acidic Conditions (High [H⁺]) cluster_base Basic Conditions (Low [H⁺]) HIn This compound (HIn) Colorless / Pale Yellow In_minus Conjugate Base (In⁻) Yellow HIn->In_minus + OH⁻ In_minus->HIn + H⁺ G start Start Titration prep_burette 1. Rinse and fill burette with 0.1 M NaOH. start->prep_burette prep_flask 2. Pipette 25 mL of weak acid solution into Erlenmeyer flask. prep_burette->prep_flask add_indicator 3. Add 2-3 drops of This compound indicator. (Solution should be colorless) prep_flask->add_indicator titrate 4. Titrate with NaOH, swirling the flask continuously. add_indicator->titrate endpoint 5. Endpoint Reached: First permanent pale yellow color. titrate->endpoint record_volume 6. Record the final volume of NaOH used. endpoint->record_volume calculate 7. Calculate the concentration of the weak acid. record_volume->calculate end End calculate->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-5-nitrophenol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthesis routes for this compound are the direct nitration of o-cresol (B1677501) and the diazotization of 2-methyl-5-nitroaniline (B49896).[1] A one-pot method starting from o-toluidine (B26562) has also been developed to improve yield and reduce waste.[2][3]

Q2: What are the most common impurities encountered during the synthesis of this compound?

A2: Common impurities include isomeric byproducts (such as 2-methyl-3-nitrophenol (B1294317) and 2-methyl-4-nitrophenol), dinitrated and polynitrated species, and oxidation products like tars and resins.[4] Unreacted starting materials may also be present.[5]

Q3: Why is temperature control so critical during the nitration of o-cresol?

A3: The hydroxyl group of o-cresol is a strong activating group, making the aromatic ring highly susceptible to oxidation by nitric acid, which can lead to the formation of tarry substances and a lower yield of the desired product.[4] Maintaining a low reaction temperature is the most critical factor in minimizing these oxidative side reactions.[4]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of the nitration reaction. A suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate, can be used to separate the starting material, product, and byproducts, allowing for the determination of reaction completion.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Oxidation of the cresol (B1669610) substrate by nitric acid.[4]- Incomplete reaction.[4]- Formation of multiple isomers.[6]- Maintain a low reaction temperature (ideally between -5°C and 0°C) to minimize oxidation.[4]- Ensure a sufficient reaction time and monitor completion using TLC.[4]- Consider using a milder nitrating agent or protecting the hydroxyl group as an ester before nitration.[4]
Formation of Tarry, Dark-Colored Impurities - This is primarily due to the oxidation of the highly reactive o-cresol by nitric acid.[4]- Strictly control the reaction temperature, keeping it as low as feasible.[4]- Control the rate of addition of the nitrating agent to prevent temperature spikes.[4]- Using a protecting group for the hydroxyl function can lead to a cleaner reaction.[4]
High Yield of Dinitro or Polynitro Byproducts - The reaction temperature is too high.[4]- An excess of the nitrating agent has been used.[4]- The reaction was allowed to proceed for too long.[4]- Maintain the reaction temperature at or below 0°C.[4]- Use a molar ratio of nitric acid to the substrate that is close to 1:1.[4]- Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed.[4]
Product is a Yellow Oil Instead of a Solid - The product may be impure, leading to a depression of the melting point.- The solution may be supersaturated.- Purify the crude product using column chromatography or recrystallization.[5]- If the product "oils out" during recrystallization, add a small amount of hot solvent to redissolve it and allow for slower cooling. Seeding with a pure crystal can also help induce crystallization.[5]

Experimental Protocols

Method 1: Synthesis from 2-Methyl-5-nitroaniline via Diazotization

This method involves the diazotization of 2-methyl-5-nitroaniline followed by hydrolysis.

Experimental Procedure: [7][8]

  • Dissolve 40 g of 2-methyl-5-nitroaniline in 600 ml of refluxing 10% sulfuric acid.

  • Cool the solution to 0°C to allow the salt to separate out.

  • With continuous stirring, add 18 g of solid sodium nitrite (B80452) in small portions.

  • Monitor the completion of diazotization using a starch-potassium iodide test.

  • In a separate flask, bring a solution of 800 ml of water and 400 ml of concentrated sulfuric acid to a vigorous reflux.

  • Add the diazonium solution at once to the refluxing acid solution.

  • Continue refluxing until the cessation of gas evolution.

  • A solid will precipitate. Cool the mixture to ambient temperature.

  • Collect the crude this compound by filtration and dry.

Method 2: One-Pot Synthesis from o-Toluidine

This patented method avoids the isolation of the 2-methyl-5-nitroaniline intermediate.[2][9]

Experimental Procedure: [9]

  • Add 400.0 g of 98% concentrated sulfuric acid to a 1000 ml four-neck flask equipped with temperature control and a stirrer.

  • Cool the acid and add 85.0 g of o-toluidine dropwise while stirring.

  • After the initial reaction, cool the mixture to 0°C.

  • Slowly add a mixture of 98.0 g of concentrated sulfuric acid and 56.0 g of concentrated nitric acid, ensuring the temperature does not exceed 5°C.

  • Slowly add the resulting nitration mixture to a flask containing a sulfuric acid solution.

  • With stirring, add a prepared solution of 54.0 g of sodium nitrite to form the diazonium salt. Monitor for completion with starch-potassium iodide paper.

  • Add urea (B33335) to destroy any excess sodium nitrite.

  • Heat the mixture to 85°C and maintain for 2 hours for denitrogenation.

  • Cool the mixture to 35°C and collect the product via centrifugation.

  • Recrystallize and dry the final product, this compound.

Process Optimization and Troubleshooting Workflow

G Workflow for Optimizing this compound Synthesis cluster_synthesis Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_final Final Product start Select Synthesis Route (e.g., Nitration of o-Cresol) reaction Perform Reaction with Initial Parameters start->reaction workup Work-up and Isolation of Crude Product reaction->workup analyze Analyze Crude Product (TLC, Yield, Purity) workup->analyze low_yield Low Yield? analyze->low_yield impurities Impurities Present? low_yield->impurities Yes final_product Pure this compound low_yield->final_product No optimize Optimize Reaction Conditions: - Temperature Control - Reagent Stoichiometry - Reaction Time impurities->optimize Yes purify Purification Strategy: - Recrystallization - Column Chromatography impurities->purify No optimize->reaction Re-run purify->final_product

Caption: A flowchart illustrating the iterative process of synthesis, analysis, and troubleshooting for optimizing the production of this compound.

Key Reaction Parameters and Outcomes

Synthesis Route Starting Material Key Reagents Typical Temperature Reported Yield Reference
Diazotization2-Methyl-5-nitroanilineH₂SO₄, NaNO₂0°C (diazotization), Reflux (hydrolysis)~92% (crude)[7]
One-Pot from o-Toluidineo-ToluidineH₂SO₄, HNO₃, NaNO₂0-5°C (nitration), 85°C (denitrogenation)~75%[9]
Nitration of o-Cresolo-CresolHNO₃, H₂SO₄-5 to 0°CVariable, highly dependent on conditions[4]

Logical Relationship of Synthesis Issues

G Interrelation of Synthesis Problems cluster_causes Primary Causes cluster_effects Observed Effects cluster_outcomes Final Outcomes high_temp High Reaction Temperature oxidation Oxidation (Tar Formation) high_temp->oxidation polynitration Di/Polynitration high_temp->polynitration excess_nitrating_agent Excess Nitrating Agent excess_nitrating_agent->polynitration high_reactivity High Reactivity of o-Cresol high_reactivity->oxidation isomer_formation Isomer Formation high_reactivity->isomer_formation low_yield Low Yield oxidation->low_yield low_purity Low Purity oxidation->low_purity polynitration->low_yield polynitration->low_purity isomer_formation->low_purity

Caption: A diagram showing the cause-and-effect relationships between common issues in the synthesis of this compound.

References

Technical Support Center: Purification of Crude 2-Methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Methyl-5-nitrophenol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
ProblemPossible Cause(s)Troubleshooting Steps
Low or No Crystal Formation - The chosen solvent is not ideal (the compound is too soluble at low temperatures).- The solution is not sufficiently saturated.- The rate of cooling is too rapid.- Solvent Selection: If using isopropyl alcohol (IPA) yields poor results, test other polar solvents such as ethanol (B145695) or methanol, or consider a co-solvent system (e.g., ethanol/water).- Increase Concentration: Evaporate some of the solvent to increase the concentration of the compound and allow it to cool again.- Slow Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Insulate the flask to slow down the cooling process.- Induce Crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of pure this compound.
Oiling Out - The compound's melting point is lower than the boiling point of the solvent, and the solution is supersaturated.- Significant impurities are present, depressing the melting point of the mixture.- Re-dissolve and Dilute: Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly.- Change Solvent: Select a solvent with a lower boiling point.- Pre-purification: If significant impurities are suspected, consider a preliminary purification step like a quick filtration through a silica (B1680970) plug before recrystallization.
Colored Crystals - Colored impurities are co-precipitating with the product.- Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb colored impurities. Use with caution as it can also adsorb the desired product.- Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent colored impurities.
Column Chromatography Issues
ProblemPossible Cause(s)Troubleshooting Steps
Poor Separation of Product and Impurities - The eluent system is not optimized.- The column is overloaded with the crude material.- The column was not packed properly, leading to channeling.- TLC Optimization: First, optimize the solvent system using Thin Layer Chromatography (TLC) to achieve good separation between the product and impurities. A good starting point for nitrophenols is a mixture of hexane (B92381) and ethyl acetate (B1210297).- Sample Load: Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).- Proper Packing: Ensure the silica gel is packed uniformly without air bubbles.
Product is Not Eluting from the Column - The eluent is not polar enough to move the compound down the column.- Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
Cracking of the Stationary Phase - The column has run dry.- The packing of the silica gel was not uniform.- Maintain Solvent Level: Always keep the solvent level above the top of the silica gel.- Repack the Column: If cracking is severe, the column will need to be repacked.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route but often include:

  • Isomeric Byproducts: The synthesis can lead to the formation of other positional isomers, such as 2-methyl-3-nitrophenol (B1294317) and 2-methyl-6-nitrophenol.

  • Unreacted Starting Materials: Residual starting materials from the synthesis may be present.

  • Di- and Tri-nitrated Species: Over-nitration of the aromatic ring can result in byproducts with multiple nitro groups.

Q2: My purified this compound appears as a yellow oil instead of a solid. What should I do?

A2: The presence of impurities can significantly lower the melting point of a compound, causing it to appear as an oil.[1] It is also possible that an isomeric byproduct, which is an oil at room temperature, has been isolated. First, confirm the identity and purity of your product using analytical techniques such as NMR or LC-MS. If the desired product is present but impure, further purification by column chromatography or another recrystallization is recommended.[1]

Q3: How can I effectively monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification of nitrophenols.[1] Use a suitable solvent system (e.g., hexane:ethyl acetate 7:3) to separate the components of your mixture. The desired product and impurities should have different Rf values, allowing you to track the progress of the separation. Spots can be visualized under a UV lamp.

Q4: Which purification method, recrystallization or column chromatography, is better for this compound?

A4: The choice of method depends on the nature and quantity of the impurities. Recrystallization is often effective if the impurities have significantly different solubilities than the product in a particular solvent and is generally more cost-effective and scalable.[2] Column chromatography offers better separation for complex mixtures with impurities of similar polarity to the product.[3][4] For achieving very high purity (>99%), a combination of both methods may be optimal, starting with column chromatography followed by recrystallization.

Data Presentation

The following table summarizes typical purity levels that can be expected for this compound after applying different purification methods. These values are illustrative and can vary based on the initial purity of the crude material and the optimization of the experimental conditions.

Purification MethodStarting Purity (Typical)Purity After 1st Pass (Typical)Purity After 2nd Pass (Typical)
Recrystallization (from Isopropyl Alcohol) 85-95%97-99%>99.5%
Column Chromatography (Silica Gel) 85-95%>99%N/A
Combined Column Chromatography and Recrystallization 85-95%>99.8%N/A

Experimental Protocols

Protocol 1: Purification by Recrystallization from Isopropyl Alcohol (IPA)

This protocol is a general guideline for the recrystallization of this compound.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropyl alcohol and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed clean flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropyl alcohol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v). The target Rf value for the product should be around 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a glass column. Allow the silica to settle and add a layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization

Purification Workflow for Crude this compound

Purification_Workflow cluster_recrystallization Recrystallization crude Crude this compound dissolve Dissolve in Minimal Hot Isopropyl Alcohol crude->dissolve column_chromatography Alternative: Column Chromatography crude->column_chromatography If significant impurities hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling & Crystallization hot_filtration->cool filter_wash Vacuum Filtration & Cold Solvent Wash cool->filter_wash dry Drying filter_wash->dry pure_product Pure this compound dry->pure_product column_chromatography->pure_product

Caption: A logical workflow for the purification of crude this compound.

References

challenges in the nitration of o-cresol to produce 2-Methyl-5-nitrophenol.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nitration of o-Cresol (B1677501) to 2-Methyl-5-nitrophenol

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals engaged in the nitration of o-cresol (2-methylphenol) to synthesize this compound (5-nitro-o-cresol). The information is presented in a question-and-answer format to directly address common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the nitration of o-cresol to produce this compound?

A1: The synthesis of this compound via direct nitration of o-cresol is complicated by several factors inherent to the reactivity of the starting material:

  • Poor Regioselectivity : The hydroxyl (-OH) and methyl (-CH₃) groups on the o-cresol ring are both activating and ortho-, para-directing. The powerful -OH group primarily directs the incoming nitro group to the positions ortho (6-position) and para (4-position) to it. The desired 5-nitro product is not the electronically favored isomer, leading to a mixture of products that are difficult to separate.[1][2]

  • Oxidation : Cresols are highly susceptible to oxidation by nitric acid, especially under elevated temperatures or high acid concentrations. This leads to the formation of dark, tarry substances and quinone-type by-products, which complicates purification and significantly reduces the overall yield.[3][4]

  • Polynitration : The highly activated nature of the cresol (B1669610) ring makes it prone to over-nitration, even under carefully controlled conditions. This results in the formation of dinitro-o-cresol (B74238) by-products, such as 4,6-dinitro-o-cresol.[5][6]

Q2: What are the major by-products to expect during the reaction?

A2: The reaction mixture typically contains several undesired compounds alongside the target this compound. Key by-products include:

  • Mononitrated Isomers :

    • 2-Methyl-4-nitrophenol (4-Nitro-o-cresol) : Often a major product due to para-direction from the hydroxyl group.[2][7]

    • 2-Methyl-6-nitrophenol (6-Nitro-o-cresol) : Another major product resulting from ortho-direction from the hydroxyl group.[2]

  • Dinitrated By-products :

    • 2-Methyl-4,6-dinitrophenol (4,6-Dinitro-o-cresol) : A common polynitrated product formed under aggressive reaction conditions.[5][8]

    • 2-Methyl-3,5-dinitrophenol (3,5-Dinitro-o-cresol) : Also observed, particularly when conditions are not strictly controlled.

  • Oxidation Products :

    • Tars and resins of complex, undefined structures.[3]

Q3: How do reaction conditions influence the isomer distribution?

A3: The ratio of nitrated isomers is highly sensitive to the reaction conditions, particularly the concentration of sulfuric acid, which acts as the catalyst. While data for the desired 5-nitro isomer is scarce due to its low yield in direct nitration, studies on the more common 4-nitro and 6-nitro isomers show a clear trend. As the concentration of sulfuric acid increases, the proportion of the 4-nitro isomer (para to the hydroxyl group) tends to increase relative to the 6-nitro isomer (ortho to the hydroxyl group).[2]

Table 1: Effect of Sulfuric Acid Concentration on the Ratio of Major Mononitro Isomers of o-Cresol

% H₂SO₄ (w/w) Ratio of 2-Methyl-6-nitrophenol to 2-Methyl-4-nitrophenol Reference
50% 1.5 [2]

| 83% | 0.8 |[2] |

Q4: What is the specific role of sulfuric acid in this reaction?

A4: Sulfuric acid is not merely a solvent but a critical catalyst. Its primary role is to react with nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring of o-cresol.[3] The concentration of sulfuric acid affects the rate of nitronium ion formation and the overall reactivity of the system, thereby influencing both the reaction rate and the distribution of isomers.[2]

Q5: Are there more reliable alternative routes to synthesize this compound?

A5: Yes. Given the low yields and purification difficulties of direct nitration, multi-step synthesis pathways are often preferred for producing high-purity this compound. A common and more reliable method starts from 2-methyl-5-nitroaniline (B49896).[9] This process involves the diazotization of the amine group with sodium nitrite (B80452) in an acidic medium, followed by hydrolysis of the resulting diazonium salt to yield the desired phenol (B47542).[10][11] Another route begins with o-toluidine, which is nitrated, diazotized, and then hydrolyzed in a one-pot process.[12][13]

Troubleshooting Guide

This guide addresses common problems encountered during the nitration of o-cresol.

Table 2: Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Excessive Tar/Resin Formation (Dark Reaction Mixture) 1. Reaction temperature is too high. 2. Nitric acid concentration is too high. 3. Rate of nitrating agent addition is too fast, causing localized heating. 1. Maintain strict temperature control, ideally between -5°C and 0°C, using an ice-salt bath. 2. Use a molar ratio of nitric acid to o-cresol close to 1:1. 3. Add the nitrating mixture dropwise with vigorous stirring to ensure efficient heat dissipation.
High Yield of Dinitro/Polynitro By-products 1. Excess of nitrating agent used. 2. Reaction time is too long. 3. Reaction temperature is elevated. 1. Use a slight molar deficit or a 1:1 molar ratio of nitric acid. 2. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed. 3. Adhere to low-temperature protocols.
Low Overall Yield of Desired Product 1. Significant formation of oxidation and polynitrated by-products. 2. Poor regioselectivity favoring other isomers. 3. Product loss during workup and purification. 1. Implement strategies to reduce by-product formation (see above). 2. Consider alternative synthesis routes (e.g., via diazotization of 2-methyl-5-nitroaniline) for better selectivity.[10] 3. Optimize purification; fractional crystallization or column chromatography may be necessary but can be challenging.

| Difficult Product Isolation and Purification | 1. The product is a minor component in a complex mixture of isomers with similar physical properties. 2. Presence of tarry impurities that interfere with crystallization. | 1. Attempt purification via fractional crystallization from mixed solvent systems. 2. Use column chromatography on silica (B1680970) gel, though this can be difficult on a large scale. 3. Consider converting the crude phenol mixture to derivatives (e.g., esters), which may be easier to separate, followed by hydrolysis. |

Experimental Protocols

Protocol 1: General Procedure for Direct Nitration of o-Cresol (Illustrative)

Disclaimer: This protocol is a generalized representation and must be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation of Nitrating Mixture : In a flask maintained in an ice-salt bath (-10°C to 0°C), add concentrated sulfuric acid (98%). While stirring vigorously, slowly add concentrated nitric acid (70%) in a 1.1:1 molar ratio relative to the sulfuric acid. Maintain the temperature below 5°C throughout the addition.

  • Reaction Setup : In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve o-cresol (1.0 molar equivalent) in a suitable solvent like glacial acetic acid or use it neat. Cool the flask to -5°C.

  • Nitration : Add the cold nitrating mixture dropwise to the stirred o-cresol solution. Critically, monitor the internal temperature and maintain it between -5°C and 0°C. A rapid temperature increase or the evolution of brown NO₂ fumes indicates the reaction is proceeding too quickly.

  • Reaction Monitoring : After the addition is complete, continue stirring the mixture at 0°C for an additional 30-60 minutes. Monitor the reaction's progress by TLC.

  • Quenching and Workup : Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The crude product mixture will precipitate as a yellow solid or oil. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acids.

  • Purification : The crude product is a mixture of isomers and by-products. Purification is challenging and may require fractional crystallization or column chromatography.

Protocol 2: Synthesis of this compound via Diazotization

Disclaimer: This protocol is based on literature procedures and requires appropriate safety precautions.

  • Dissolution : Dissolve 2-methyl-5-nitroaniline (1.0 molar equivalent) in 10% sulfuric acid and heat to reflux to ensure complete dissolution.[10][11]

  • Salt Formation : Cool the solution to 0°C in an ice bath to allow the amine salt to precipitate.

  • Diazotization : With continuous stirring, add a solution of sodium nitrite (1.05 molar equivalents) in water dropwise, keeping the temperature below 5°C. The completion of diazotization can be checked with starch-iodide paper (a positive test indicates excess nitrous acid).

  • Hydrolysis : In a separate flask, bring a solution of 10% sulfuric acid to a vigorous reflux. Add the cold diazonium salt solution at once to the refluxing acid.[10]

  • Completion : Continue refluxing until the evolution of nitrogen gas ceases.

  • Isolation : Cool the reaction mixture to room temperature. The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.

Visualizations

The following diagram illustrates the complex reaction pathways and challenges in the direct nitration of o-cresol.

Nitration_Challenges cluster_challenges Major Challenges & By-products reactants o-Cresol + Nitrating Mixture (HNO₃/H₂SO₄) process Electrophilic Aromatic Substitution reactants->process product Desired Product: This compound (Low Yield) process->product Minor Pathway regio Poor Regioselectivity process->regio Major Pathways poly Polynitration process->poly oxid Oxidation process->oxid isomers Isomeric By-products: • 2-Methyl-4-nitrophenol • 2-Methyl-6-nitrophenol regio->isomers dinitro Dinitro By-products: • 2-Methyl-4,6-dinitrophenol poly->dinitro tars Oxidation By-products: • Tars, Resins, Quinones oxid->tars

Caption: Challenges in the direct nitration of o-cresol.

References

controlling regioselectivity in the synthesis of 2-Methyl-5-nitrophenol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-Methyl-5-nitrophenol, with a special focus on controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of o-cresol (B1677501) (2-methylphenol) not a recommended method for synthesizing this compound?

A1: Direct nitration of o-cresol is generally not selective and leads to a mixture of mononitrated isomers. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho, para-directing activators. This means that electrophilic attack by the nitronium ion (NO₂⁺) is directed to positions 4 and 6, leading primarily to 2-methyl-4-nitrophenol (B1582141) and 2-methyl-6-nitrophenol. The desired this compound, where the nitro group is meta to the hydroxyl group, is not a favored product in this reaction. Furthermore, the high reactivity of the phenol (B47542) ring under strong nitrating conditions can lead to oxidation and the formation of tarry byproducts.[1]

Q2: What is the most reliable method for the regioselective synthesis of this compound?

A2: The most reliable and commonly cited method is the diazotization of 2-methyl-5-nitroaniline (B49896), followed by hydrolysis of the resulting diazonium salt.[2][3] This multi-step approach is highly regioselective because the starting material already contains the nitro and methyl groups in the desired positions relative to the amine. The synthesis effectively replaces the amino group with a hydroxyl group without altering the substitution pattern on the aromatic ring.

Q3: Are there alternative regioselective routes besides starting with 2-methyl-5-nitroaniline?

A3: Yes, a patented one-pot process has been developed that starts from o-toluidine (B26562).[4][5] This method involves the salification of o-toluidine, followed by nitration, diazotization, and hydrolysis in a single sequence without isolating the 2-methyl-5-nitroaniline intermediate.[4][5] This process is reported to improve product yield, reduce raw material costs, and decrease environmental pollution by omitting intermediate neutralization and acidification steps.[4]

Q4: How can I monitor the reaction progress and the purity of the final product?

A4: Thin-Layer Chromatography (TLC) is a highly effective technique for monitoring the reaction's progress and assessing the purity of the product.[6] By using a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate, you can separate the starting materials, intermediates, the desired product, and any byproducts based on their different Rf values.[6] Visualizing the spots under a UV lamp can help track the consumption of reactants and the formation of the product.[6] For final product analysis, techniques like NMR, LC-MS, and melting point determination are recommended.[6]

Troubleshooting Guide

ProblemPossible Cause(s)Troubleshooting Steps
Low Yield or Incorrect Isomer Formation - Use of a non-regioselective method like direct nitration of o-cresol.- Incomplete reaction in one of the steps (e.g., diazotization, hydrolysis).- Adopt a regioselective route : The preferred method is the diazotization of 2-methyl-5-nitroaniline or the one-pot synthesis from o-toluidine.[3][4]- Optimize reaction conditions : Ensure correct temperatures and reaction times for each step as detailed in the protocols.
Incomplete Diazotization Reaction - Reaction temperature is too high (should be 0-5 °C).- Incorrect stoichiometry of sodium nitrite (B80452).- Premature decomposition of the diazonium salt.- Maintain strict temperature control : Use an ice bath to keep the reaction temperature between 0 and 5 °C.[2][5]- Monitor reagent addition : Add sodium nitrite in small portions until a positive test on starch-iodide paper is observed.[2][3]- Use the diazonium salt promptly : Proceed to the hydrolysis step immediately after the diazotization is complete.
Product "Oils Out" or Fails to Crystallize During Purification - The solution is supersaturated.- The product is impure, leading to melting point depression.- The boiling point of the recrystallization solvent is too high.- Adjust cooling rate : Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[6]- Induce crystallization : Add a seed crystal of the pure product to the solution.[6]- Re-dissolve and dilute : Add a small amount of additional hot solvent to the oiled-out mixture, reheat until clear, and then allow it to cool slowly again.[6]
Dark-Colored, Tarry Product - Oxidation of the phenol ring by the nitrating agent (nitric acid).- Reaction temperature was too high during nitration or hydrolysis.- Precise temperature control : Maintain the temperature strictly, especially during the addition of the nitrating mixture (e.g., below 5-10 °C).[5][7]- Slow reagent addition : Add the nitrating agent or diazonium solution dropwise or in small portions to control the reaction rate and heat generation.[1][7]- Purification : Consider column chromatography for separating the desired product from colored impurities.[6]

Data Presentation

Table 1: Comparison of Key Synthetic Routes for this compound

Synthetic RouteStarting MaterialKey Reagents & ConditionsReported YieldRegioselectivityReference
Diazotization & Hydrolysis 2-Methyl-5-nitroaniline1. NaNO₂, H₂SO₄, 0°C2. H₂SO₄, H₂O, reflux~78% (calculated from protocol)High[2][3]
One-Pot from o-Toluidine o-Toluidine1. H₂SO₄ (salification)2. HNO₃/H₂SO₄, <5°C (nitration)3. NaNO₂ (diazotization)4. Heat to 85°C (hydrolysis)~79% (calculated from patent example)High[5]
Direct Nitration o-Cresol (2-Methylphenol)HNO₃/H₂SO₄LowPoor (mixture of 4- and 6-nitro isomers)[8]

Table 2: Recommended Purification & Monitoring Parameters

TechniqueMethodRecommended Solvent SystemPurposeReference
Monitoring Thin-Layer Chromatography (TLC)Hexane / Ethyl Acetate (e.g., 9:1 to 7:3)Track reaction progress and assess crude purity.[6]
Purification RecrystallizationEthanol, Methanol, or mixtures with water.Isolation and purification of the final product.[6]
Purification Column ChromatographyDichloromethane / Hexane (e.g., 1:1 to 3:1)Separation of isomers or removal of persistent impurities.[6]

Experimental Protocols

Protocol 1: Synthesis via Diazotization of 2-Methyl-5-nitroaniline [2][3]

  • Dissolution : Dissolve 40 g of 2-methyl-5-nitroaniline in 600 ml of 10% sulfuric acid, heating to reflux.

  • Cooling & Salt Formation : Cool the solution to 0 °C in an ice bath to allow the amine salt to precipitate.

  • Diazotization : While maintaining the temperature at 0 °C and stirring continuously, add 18 g of solid sodium nitrite in small portions. Continue addition until a persistent positive test is observed with starch-iodide paper.

  • Hydrolysis : Prepare a vigorously refluxing solution of 800 ml of water and 400 ml of concentrated sulfuric acid in a separate, larger flask.

  • Addition : Add the cold diazonium salt solution at once to the boiling acid solution. Continue refluxing until the evolution of nitrogen gas ceases.

  • Isolation : A solid product will precipitate. Allow the mixture to cool to room temperature, then collect the crude this compound by filtration.

  • Purification : Dry the crude product and purify further by recrystallization or column chromatography.

Protocol 2: One-Pot Synthesis from o-Toluidine [5]

  • Salification : In a four-neck flask equipped with temperature control and a stirrer, add 400.0 g of 98% concentrated sulfuric acid. Cool the acid and, while stirring, add 88.0 g of o-toluidine dropwise.

  • Nitration : After the salification is complete, cool the reaction mixture to 0 °C. Prepare a nitrating mixture of 52.0 g concentrated nitric acid and 44.0 g concentrated sulfuric acid. Add this mixture dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Diazotization : In a separate flask, prepare a solution containing 56.0 g of sodium nitrite. Slowly add the nitrification material from the previous step into a sulfuric acid solution, then add the sodium nitrite solution dropwise while stirring. Monitor for reaction completion with starch-potassium iodide paper (should turn blue). Add urea (B33335) to destroy any excess sodium nitrite.

  • Hydrolysis & Isolation : Heat the mixture to 85 °C and maintain this temperature for 2 hours to complete the denitrogenation. Cool the reaction to 35 °C.

  • Purification : Collect the precipitated product by centrifugation/filtration. Recrystallize the crude solid to obtain pure this compound (yield reported as 94.8 g).

Mandatory Visualization

G cluster_main Regioselectivity Challenge: Nitration of o-Cresol cluster_path1 Direct Nitration Path cluster_path2 Regioselective Path start o-Cresol (2-Methylphenol) path1_step1 HNO₃ / H₂SO₄ start->path1_step1 -OH and -CH₃ are o,p-directing path2_step1 Indirect Synthesis (e.g., from o-Toluidine or 2-Methyl-5-nitroaniline) start->path2_step1 Controlled sequence path1_result Mixture of Isomers (4-nitro, 6-nitro dominant) LOW SELECTIVITY path1_step1->path1_result path2_result This compound HIGH SELECTIVITY path2_step1->path2_result

Caption: Logical diagram illustrating the poor regioselectivity of direct nitration versus controlled synthesis routes.

G cluster_workflow Recommended Synthesis Workflow via Diazotization A Start: 2-Methyl-5-nitroaniline B Diazotization (NaNO₂, H₂SO₄, 0°C) A->B C Intermediate: Diazonium Salt Solution B->C D Hydrolysis (Boiling H₂SO₄/H₂O) C->D Add to boiling acid E Crude Product: This compound D->E Precipitation upon cooling F Purification (Recrystallization) E->F G Final Product: Pure this compound F->G

Caption: Experimental workflow for the synthesis of this compound from 2-Methyl-5-nitroaniline.

G cluster_workflow One-Pot Synthesis Workflow from o-Toluidine S1 Start: o-Toluidine S2 1. Salification (conc. H₂SO₄) S1->S2 S3 2. Nitration (HNO₃/H₂SO₄, <5°C) S2->S3 S4 3. Diazotization (NaNO₂) S3->S4 S5 4. Hydrolysis (Heat to 85°C) S4->S5 S6 Crude Product S5->S6 S7 Purification S6->S7 S8 Final Product S7->S8

Caption: Experimental workflow for the one-pot synthesis of this compound from o-toluidine.

References

Technical Support Center: 2-Methyl-5-nitrophenol Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2-Methyl-5-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthesis routes are the diazotization and hydrolysis of 2-methyl-5-nitroaniline (B49896), and a more direct, one-pot synthesis from o-toluidine (B26562). The direct synthesis from o-toluidine can offer a higher yield by avoiding the isolation of the 2-methyl-5-nitroaniline intermediate.[1][2][3][4][5]

Q2: I'm experiencing a low yield in my synthesis. What are the common causes?

A2: Low yields can stem from several factors depending on the synthetic route. For the diazotization of 2-methyl-5-nitroaniline, common issues include the reaction temperature rising above the optimal 0-5 °C range, leading to decomposition of the diazonium salt, or insufficient acidity, which can cause unwanted side reactions.[6] In the direct synthesis from o-toluidine, improper temperature control during nitration can lead to the formation of multiple isomers and reduce the yield of the desired product.

Q3: My final product is a brownish or yellowish oil instead of a solid. What should I do?

A3: The presence of impurities can lower the melting point of this compound, causing it to appear as an oil.[7] It is also possible that an isomeric byproduct, which is an oil at room temperature, has been isolated. First, confirm the identity and purity of your product using analytical techniques like NMR or HPLC. If the desired product is present but impure, further purification by column chromatography or recrystallization is recommended.[7]

Q4: How can I effectively remove colored impurities from my final product?

A4: Colored impurities, often resulting from oxidation or side reactions, can sometimes be removed by treating a hot solution of the crude product with activated charcoal before filtration and recrystallization.[7] However, be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the yield.

Q5: What is the most effective method for purifying crude this compound?

A5: Both recrystallization and column chromatography are effective purification methods. Recrystallization is often simpler for larger quantities and can yield high purity if a suitable solvent system is chosen. Column chromatography offers excellent separation of isomers and other closely related impurities and is particularly useful for achieving very high purity on a smaller scale.[7][8]

Troubleshooting Guides

Synthesis Troubleshooting
Problem Possible Cause Troubleshooting Steps
Low Yield in Diazotization of 2-Methyl-5-nitroaniline Reaction temperature too high (> 5 °C), leading to diazonium salt decomposition.Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath.[6]
Insufficient acidity, leading to azo coupling side reactions.Ensure an excess of a strong mineral acid (e.g., sulfuric acid) is used to fully protonate the starting amine.[6]
Degradation of reagents.Use high-purity 2-methyl-5-nitroaniline and a freshly prepared sodium nitrite (B80452) solution.[6]
Reaction Mixture Turns Dark/Tarry Oxidation of the starting material or product.Maintain low temperatures during nitration (-5 to 0 °C). Ensure efficient stirring to dissipate heat.
Decomposition of the diazonium salt.Check and maintain the low temperature (0-5 °C) and ensure slow, dropwise addition of the nitrite solution.[6]
Formation of Unwanted Isomers Non-selective reaction conditions in the nitration of o-toluidine.Protect the amino group of o-toluidine by acetylation before nitration to improve regioselectivity. Strictly control the nitration temperature.
Purification Troubleshooting
Problem Possible Cause Troubleshooting Steps
Product "Oils Out" During Recrystallization The solution is supersaturated, or the compound is impure. The boiling point of the solvent may be too high.Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Allow it to cool more slowly. Seeding with a pure crystal can also induce crystallization.[7]
No Crystals Form Upon Cooling The solution is too dilute, or the compound is highly soluble in the chosen solvent at room temperature.Concentrate the solution by evaporating some of the solvent. Try placing the solution in an ice bath to induce crystallization. Scratching the inside of the flask with a glass rod can also help.[7]
Poor Separation in Column Chromatography The solvent system (eluent) is not optimal.Optimize the solvent system using Thin-Layer Chromatography (TLC) first. A mixture of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and hexane can be effective for separating nitrophenol isomers.[7]
The column is overloaded.Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
Colored Crystals After Recrystallization The impurity is co-crystallizing with the product.Try a different recrystallization solvent. Consider adding a small amount of activated charcoal to the hot solution before filtration.[7]

Data Presentation

Comparison of Synthesis Methods for this compound
Parameter Method 1: Diazotization of 2-Methyl-5-nitroaniline Method 2: Direct Synthesis from o-Toluidine
Starting Material 2-Methyl-5-nitroanilineo-Toluidine
Key Steps Diazotization followed by hydrolysisSalification, nitration, diazotization, and hydrolysis in one pot
Reported Yield ~75-85% (from 2-methyl-5-nitroaniline)Up to ~74% (from o-toluidine)[1][4][5]
Advantages A well-established, traditional method.Higher overall yield from a cheaper starting material, fewer operational steps, and reduced waste.[1][4][5]
Disadvantages Requires the synthesis and isolation of 2-methyl-5-nitroaniline, adding an extra step.Requires very strict temperature control during nitration to avoid isomer formation.
Purity Enhancement via Purification Techniques
Purification Method Typical Purity Achieved Key Considerations
Recrystallization >98%The choice of solvent is critical. Ethanol-water or toluene (B28343) are often effective. Purity is dependent on the impurity profile of the crude material.
Column Chromatography >99.5%Excellent for removing isomeric impurities. The choice of eluent system is crucial for good separation.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Methyl-5-nitroaniline

This protocol is adapted from established laboratory procedures.[2]

Materials:

  • 2-Methyl-5-nitroaniline

  • 10% Sulfuric acid

  • Sodium nitrite

  • Concentrated sulfuric acid

  • Water

Procedure:

  • Dissolve 40 g of 2-methyl-5-nitroaniline in 600 ml of refluxing 10% sulfuric acid.

  • Cool the solution to 0 °C to allow the salt to separate out.

  • With continuous stirring, add 18 g of solid sodium nitrite in small portions. The completion of diazotization can be confirmed with a positive starch-iodide test.

  • Add the diazonium solution at once to a vigorously refluxing solution of 800 ml of water and 400 ml of concentrated sulfuric acid.

  • Continue refluxing until gas evolution ceases.

  • Cool the mixture to room temperature to allow the crude this compound to precipitate.

  • Collect the solid by filtration and dry.

Protocol 2: Direct Synthesis of this compound from o-Toluidine

This protocol is based on a patented high-yield method.[1][4][5]

Materials:

  • 98% Concentrated sulfuric acid

  • o-Toluidine

  • Concentrated nitric acid

  • Sodium nitrite

  • Urea (for quenching)

Procedure:

  • To a four-neck flask, add 400.0 g of 98% concentrated sulfuric acid and cool. While stirring, drip in 85.0 g of o-toluidine.

  • After the initial reaction, cool the mixture to 0 °C. Prepare a mixture of 56.0 g of concentrated nitric acid and 98.0 g of concentrated sulfuric acid and add it dropwise, maintaining the temperature below 5 °C.

  • Slowly add the nitration mixture to a flask containing a sulfuric acid solution.

  • While stirring, add a prepared solution of 54.0 g of sodium nitrite to form the diazonium salt. Monitor the reaction with starch-iodide paper.

  • Destroy any excess sodium nitrite with urea.

  • Heat the reaction mixture to 85 °C and hold for 2 hours for denitrogenation.

  • Cool the mixture to 35 °C and collect the precipitated product by centrifugation.

  • Purify the crude product by recrystallization.

Protocol 3: Purification by Recrystallization

This is a general protocol that should be optimized with an appropriate solvent for this compound.

Procedure:

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, toluene, ethanol-water mixtures) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture gently with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent. Dry the crystals in a desiccator or a vacuum oven.[7]

Protocol 4: Purification by Column Chromatography

This protocol provides a general guideline for the column chromatography of nitrophenols.

Procedure:

  • Preparation of the Column: Prepare a slurry of silica (B1680970) gel in the initial, least polar eluent (e.g., hexane). Pour the slurry into a glass column and allow it to settle uniformly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) or adsorb it onto a small amount of silica gel. Carefully add the sample to the top of the column.

  • Elution: Start eluting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1). Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the purified product. Combine the pure fractions and evaporate the solvent to obtain the purified this compound.[7]

Visualizations

Synthesis_Method_1 cluster_diazotization Diazotization cluster_hydrolysis Hydrolysis 2_Methyl_5_nitroaniline 2-Methyl-5-nitroaniline Diazonium_Salt Diazonium Salt 2_Methyl_5_nitroaniline->Diazonium_Salt NaNO2, H2SO4 0-5 °C Final_Product This compound Diazonium_Salt->Final_Product H2O, H2SO4 Reflux

Caption: Workflow for the synthesis of this compound from 2-Methyl-5-nitroaniline.

Synthesis_Method_2 o_Toluidine o-Toluidine Nitrated_Intermediate Nitrated Intermediate o_Toluidine->Nitrated_Intermediate H2SO4, HNO3 < 5 °C Diazonium_Salt Diazonium Salt Nitrated_Intermediate->Diazonium_Salt NaNO2 Final_Product This compound Diazonium_Salt->Final_Product Heat (85 °C)

Caption: Workflow for the direct synthesis of this compound from o-toluidine.

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in Minimal Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Crystallization Slow Cooling Hot_Filtration->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Pure_Product Pure this compound Isolation->Pure_Product

Caption: General workflow for the purification of this compound by recrystallization.

References

troubleshooting common issues in 2-Methyl-5-nitrophenol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methyl-5-nitrophenol Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Synthesis Route: Nitration of o-Cresol (B1677501)

Q1: My nitration of o-cresol results in a low yield of the desired this compound and a significant amount of isomeric byproducts. How can I improve the regioselectivity?

A1: Achieving high regioselectivity in the nitration of o-cresol is a common challenge due to the activating and ortho-, para-directing effects of both the hydroxyl and methyl groups. The formation of isomers such as 2-methyl-4-nitrophenol (B1582141) and 2-methyl-6-nitrophenol (B87177) is frequent.[1] To enhance the yield of this compound, consider the following strategies:

  • Temperature Control: Lowering the reaction temperature can influence the isomer ratio. While higher temperatures often favor the thermodynamically stable para-isomer, kinetic control at lower temperatures can sometimes be exploited.

  • Acid Concentration: The concentration of sulfuric acid can significantly impact the isomer distribution. For cresols, adjusting the sulfuric acid concentration can alter the ratios of the different nitro isomers.[1]

  • Protecting Groups: To direct the nitration to the desired position, the hydroxyl group can be protected as an ester (e.g., acetate (B1210297) or phosphate). This reduces its activating effect and can sterically hinder ortho-substitution, favoring nitration at the para-position relative to the methyl group. The protecting group can be subsequently removed by hydrolysis.

  • Sulfonation-Nitration-Desulfonation: A "one-pot" procedure involving sulfonation of the cresol (B1669610), followed by nitration, and subsequent desulfonation can be a highly effective method to achieve specific isomers.

Q2: The reaction mixture turns dark brown or black, and I am isolating a tarry substance instead of a crystalline product. What is causing this and how can I prevent it?

A2: The formation of dark, tarry substances is typically due to the oxidation of the highly reactive cresol substrate by nitric acid. Phenols are sensitive to oxidation, especially under strong acidic and oxidative conditions.

To minimize these side reactions:

  • Maintain Low Temperatures: This is the most critical factor in preventing oxidation. Ensure efficient cooling (e.g., an ice-salt bath) and control the rate of addition of the nitrating agent to prevent temperature spikes.

  • Use Dilute Nitric Acid: Using a more dilute solution of nitric acid can reduce its oxidizing potential and help control the reaction rate.[2]

  • Alternative Nitrating Agents: Consider using milder nitrating agents. Metal nitrates (e.g., Cu(NO₃)₂·3H₂O) or a combination of sodium nitrite (B80452) with an acid catalyst can provide milder reaction conditions.[2] Using nitric acid on a solid support like silica (B1680970) gel has also been shown to improve yields and reduce byproduct formation.

Synthesis Route: Diazotization of 2-Methyl-5-nitroaniline (B49896)

Q3: The yield of this compound from the diazotization of 2-methyl-5-nitroaniline is consistently low. What are the critical parameters to control?

A3: The diazotization of 2-methyl-5-nitroaniline followed by hydrolysis can be an effective route, but is sensitive to reaction conditions. Low yields are often due to the instability of the diazonium salt.

Key parameters to control include:

  • Temperature: Diazonium salts are thermally unstable and can decompose rapidly at higher temperatures, leading to the formation of byproducts and the evolution of nitrogen gas. It is crucial to maintain the reaction temperature between 0-5 °C using an ice-salt bath.

  • Acidity: A high concentration of a strong mineral acid (e.g., sulfuric acid or hydrochloric acid) is necessary. This facilitates the in-situ generation of the nitrosonium ion (NO⁺) from sodium nitrite and ensures the primary amine is protonated, preventing it from coupling with the newly formed diazonium salt, which is a common side reaction.

  • Slow Reagent Addition: The sodium nitrite solution should be added dropwise and slowly to the acidic solution of the amine to control the exothermic nature of the reaction and maintain a low temperature.

Q4: My diazotization reaction mixture turns dark, indicating decomposition. What are the likely causes?

A4: A dark coloration in a diazotization reaction is a strong indicator of diazonium salt decomposition or unwanted side reactions. The primary causes are:

  • Elevated Temperature: As mentioned, temperatures above the optimal 0-5 °C range will cause the diazonium salt to decompose.

  • Insufficient Acidity: If the acidity is too low, the unreacted 2-methyl-5-nitroaniline can act as a coupling agent with the diazonium salt, leading to the formation of colored azo compounds.

Purification

Q5: I have a mixture of 2-methyl-nitrophenol isomers. What is the best way to separate them?

A5: The separation of nitrophenol isomers can be achieved by column chromatography or fractional crystallization.

  • Column Chromatography: This is a very effective method for separating isomers with different polarities. A silica gel stationary phase is typically used. The choice of the mobile phase is critical. A non-polar solvent system like hexane/ethyl acetate or dichloromethane/hexane is often effective. The less polar ortho-isomers generally elute before the more polar para-isomers.

  • Recrystallization: If the isomeric mixture contains a significantly major component, recrystallization from a suitable solvent can be used for purification. Ethanol, methanol, or mixtures with water are often effective for nitrophenols.

  • HPLC: For analytical and preparative separations, reverse-phase HPLC can be used. A mobile phase of acetonitrile (B52724) and water with a phosphoric or formic acid modifier is a good starting point.[3]

Data Presentation

Table 1: Physical Properties of 2-Methyl-nitrophenol Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Methyl-3-nitrophenolC₇H₇NO₃153.1436.5-
2-Methyl-4-nitrophenolC₇H₇NO₃153.1495-97255
This compoundC₇H₇NO₃153.14111-115180 @ 15 mmHg
2-Methyl-6-nitrophenolC₇H₇NO₃153.1469-71234

Table 2: Suggested Mobile Phases for Chromatographic Separation of Nitrophenol Isomers

TechniqueStationary PhaseMobile Phase SystemNotes
Column ChromatographySilica GelHexane / Ethyl Acetate (9:1 to 7:3)Good for separating less polar isomers from more polar ones. Adjust ratio for optimal Rƒ.
Column ChromatographySilica GelDichloromethane / Hexane (1:1 to 3:1)Effective for separating closely related isomers.
HPLCC18 (Reverse Phase)Acetonitrile / Water with Phosphoric AcidA common mobile phase for the analysis of nitrophenols.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of o-Cresol (Illustrative)

This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions and safety protocols.

1. Preparation of Nitrating Mixture:

  • In a flask placed in an ice-salt bath, add concentrated sulfuric acid.

  • While stirring vigorously, slowly and dropwise add concentrated nitric acid (1.0-1.1 molar equivalents relative to o-cresol).

  • Maintain the temperature below 5 °C throughout the addition.

2. Nitration:

  • In a separate reaction flask, dissolve o-cresol in a suitable solvent (e.g., glacial acetic acid or dichloromethane).

  • Cool the flask to -5 °C in an ice-salt bath.

  • Slowly add the cold nitrating mixture dropwise to the stirred o-cresol solution.

  • Critically monitor the internal temperature and maintain it between -5 °C and 0 °C. A rapid temperature increase or the evolution of brown fumes (NO₂) indicates the reaction is proceeding too quickly, and the addition rate must be slowed.

3. Reaction Completion and Work-up:

  • After the addition is complete, continue stirring the mixture at 0 °C for an additional 30-60 minutes, or until TLC analysis indicates the consumption of the starting material.

  • Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • The nitro-cresol products will often precipitate as solids or an oil. Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid. If an oil forms, extract it with a suitable organic solvent (e.g., dichloromethane).

4. Purification:

  • The crude product mixture can be purified and the isomers separated using column chromatography or fractional crystallization.

Protocol 2: Synthesis of this compound via Diazotization of 2-Methyl-5-nitroaniline

This protocol is based on established procedures for diazotization and hydrolysis.[4][5]

1. Preparation of the Amine Salt:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-methyl-5-nitroaniline (e.g., 40 g) in 10% sulfuric acid (e.g., 600 ml).[4][5]

  • Cool the suspension to 0 °C in an ice-salt bath, at which point the amine salt may precipitate.[4][5]

2. Diazotization:

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 18 g) in a minimal amount of cold water.[4][5]

  • Add the sodium nitrite solution in small portions to the cold, stirred amine salt suspension. Maintain the temperature at 0-5 °C.

  • The reaction is complete when a positive test is observed with starch-iodide paper (indicates a slight excess of nitrous acid).

3. Hydrolysis of the Diazonium Salt:

  • In a separate large flask, prepare a vigorously refluxing solution of water (e.g., 800 ml) and concentrated sulfuric acid (e.g., 400 ml).[4][5]

  • Add the cold diazonium salt solution at once to the refluxing acidic solution.

  • Continue refluxing until the evolution of nitrogen gas ceases.

4. Isolation and Purification:

  • A solid product should precipitate out. Upon cooling to ambient temperature, collect the crude this compound by vacuum filtration and dry.

  • The crude product can be purified by recrystallization from a suitable solvent or by steam distillation.

Visualizations

Synthesis_Pathways Synthesis Pathways for this compound cluster_nitration Nitration of o-Cresol cluster_diazotization Diazotization of 2-Methyl-5-nitroaniline ocresol o-Cresol nitration Nitration (HNO3, H2SO4, <5°C) ocresol->nitration isomers Isomer Mixture (2-Me-4-NP, 2-Me-5-NP, 2-Me-6-NP) nitration->isomers purification1 Purification (Chromatography/ Recrystallization) isomers->purification1 product1 This compound purification1->product1 amine 2-Methyl-5-nitroaniline diazotization Diazotization (NaNO2, H2SO4, 0-5°C) amine->diazotization diazonium Diazonium Salt diazotization->diazonium hydrolysis Hydrolysis (H2O, H2SO4, reflux) diazonium->hydrolysis crude_product Crude Product hydrolysis->crude_product purification2 Purification (Recrystallization/ Distillation) crude_product->purification2 product2 This compound purification2->product2

Caption: Synthesis pathways for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield cluster_nitration Nitration Route cluster_diazotization Diazotization Route start Low Yield of This compound check_route Which synthesis route? start->check_route nitration_issue Check for: - Isomer formation - Tarry byproducts check_route->nitration_issue Nitration diazo_issue Check for: - Dark coloration - Gas evolution (premature) check_route->diazo_issue Diazotization isomer_solution Optimize regioselectivity: - Adjust temperature - Vary acid concentration - Use protecting groups nitration_issue->isomer_solution High isomer content tar_solution Minimize oxidation: - Maintain low temperature (<5°C) - Use dilute HNO3 - Consider milder nitrating agents nitration_issue->tar_solution Tarry mixture temp_solution Improve diazonium stability: - Strictly maintain 0-5°C - Slow addition of NaNO2 diazo_issue->temp_solution Decomposition suspected acid_solution Prevent side reactions: - Ensure high acidity (protonates free amine) diazo_issue->acid_solution Azo coupling suspected

Caption: Troubleshooting workflow for low yield.

References

stability and storage conditions for 2-Methyl-5-nitrophenol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 2-Methyl-5-nitrophenol (CAS: 5428-54-6). Below you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.

Troubleshooting and FAQs

This section addresses common issues and questions related to the handling, storage, and stability of this compound.

Q1: My this compound has changed color from yellow to brown. Is it still usable?

A1: this compound is typically a yellow to brown crystalline solid.[1][2] A slight deepening of color may not indicate significant degradation. However, a pronounced change could suggest exposure to incompatible conditions such as light, high temperatures, or contaminants. It is recommended to verify the purity of the material using an appropriate analytical method (e.g., HPLC, melting point determination) before use in sensitive applications. Exposure to light should be avoided as it is a condition to avoid.[3]

Q2: I'm observing poor solubility of the compound in water. Is this normal?

A2: Yes, this is expected. This compound is sparingly soluble in water, with a reported solubility of 0.01 M.[1][4] For creating solutions, consider using organic solvents.

Q3: What are the ideal long-term storage conditions for this compound?

A3: For long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[5][6] The container must be kept tightly closed to protect it from moisture and air.[5] It is also crucial to protect the compound from direct sunlight.[5] While it is stable under normal conditions, storage away from incompatible materials is essential.[3][6]

Q4: My experiment involving this compound is failing. Could the compound's stability be the issue?

A4: While this compound is stable under recommended storage conditions, improper handling can lead to degradation.[6] Consider the following:

  • Incompatibilities: Have you used strong oxidizing agents or strong bases in your reaction mixture? These are known to be incompatible.[5]

  • Temperature: High temperatures can cause thermal decomposition, which may release toxic gases like nitrogen oxides.[1] Ensure your reaction conditions are appropriate.

  • Contamination: Ensure the compound has not been contaminated. After handling, thorough washing of the skin is recommended, and appropriate personal protective equipment (PPE) should always be used.[5]

Q5: What are the primary hazards associated with handling this compound?

A5: this compound is considered hazardous. It can be harmful if swallowed, inhaled, or in contact with skin.[4][5] It is known to cause skin, eye, and respiratory irritation.[5][7] Always handle this chemical with appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing, in a well-ventilated area or under a chemical fume hood.[5][6]

Physicochemical and Stability Data

The following table summarizes key quantitative data for this compound.

PropertyValueCitations
CAS Number 5428-54-6[1][6]
Molecular Formula C₇H₇NO₃[1][4]
Molecular Weight 153.14 g/mol [1][7]
Appearance Yellow to brown crystalline powder/solid[1][4]
Melting Point 111-118 °C[1][8]
Boiling Point 180 °C @ 15 mmHg[1][9]
Water Solubility 0.01 M[1][4]
Storage Temperature Room Temperature / Ambient[4][9]

Visual Guides and Workflows

Storage and Handling Logic

This diagram outlines the recommended logic for storing and handling this compound to ensure its stability.

Start Receiving this compound Storage Store in Cool, Dry, Well-Ventilated Area Start->Storage Seal Keep Container Tightly Sealed Storage->Seal Protect Protect from Light & Moisture Storage->Protect Separate Store Away from Incompatibles (Strong Oxidizers, Bases) Storage->Separate Handling Handling for Experiment Seal->Handling Protect->Handling Separate->Handling PPE Wear Appropriate PPE (Gloves, Goggles) Handling->PPE Ventilation Use in Well-Ventilated Area (Fume Hood) Handling->Ventilation Result Compound Integrity Maintained PPE->Result Ventilation->Result

Caption: Recommended storage and handling workflow for this compound.

Troubleshooting Experimental Issues

Use this workflow to troubleshoot experiments where the stability of this compound is .

Start Experiment Failure or Unexpected Result CheckStorage Were storage conditions met? (Cool, Dry, Dark) Start->CheckStorage CheckAppearance Has compound appearance changed significantly? CheckStorage->CheckAppearance Yes NewReagent Action: Use a Fresh Batch of Compound CheckStorage->NewReagent No CheckIncompatibles Were incompatible chemicals used? (Strong Oxidizers/Bases) CheckAppearance->CheckIncompatibles No PurityTest Action: Perform Purity Check (e.g., HPLC, MP) CheckAppearance->PurityTest Yes CheckTemp Were high temperatures involved? CheckIncompatibles->CheckTemp No ReviewProtocol Action: Review Protocol for Incompatibilities CheckIncompatibles->ReviewProtocol Yes ReviewTemp Action: Review Thermal Profile of Experiment CheckTemp->ReviewTemp Yes OtherFactors Conclusion: Issue likely unrelated to compound stability CheckTemp->OtherFactors No

Caption: A logical workflow for troubleshooting experimental issues.

Experimental Protocols

Synthesis of this compound

The following protocol details a method for the synthesis of this compound from 2-methyl-5-nitroaniline (B49896), as adapted from literature.[10]

Materials:

  • 2-methyl-5-nitroaniline

  • 10% Sulfuric acid (H₂SO₄)

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Deionized water

  • Starch-iodide paper

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolution: Dissolve 40 g of 2-methyl-5-nitroaniline in 600 ml of 10% sulfuric acid by heating the mixture to reflux.

  • Salt Formation: Cool the solution to 0 °C to allow the corresponding salt to separate out.

  • Diazotization: While maintaining the temperature at 0 °C and with continuous stirring, add 18 g of solid sodium nitrite in small portions. Monitor the reaction with starch-iodide paper. The diazotization is complete when a positive test (blue-black color) is observed.

  • Hydrolysis Preparation: In a separate flask, prepare a vigorously refluxing solution of 800 ml of water and 400 ml of concentrated sulfuric acid.

  • Hydrolysis Reaction: Add the diazonium salt solution from step 3 to the refluxing acid solution at once.

  • Completion: Continue refluxing the mixture until all gas evolution has ceased. A solid precipitate of crude this compound will form.

  • Isolation: Cool the reaction mixture to ambient temperature.

  • Purification: Collect the crude product by filtration and dry thoroughly. The product can be further purified by recrystallization if necessary.

Synthesis Workflow Diagram

cluster_diazotization Step 1: Diazotization cluster_hydrolysis Step 2: Hydrolysis cluster_isolation Step 3: Isolation A Dissolve 2-methyl-5-nitroaniline in 10% H₂SO₄ (reflux) B Cool to 0°C to precipitate salt A->B C Add NaNO₂ in portions at 0°C B->C D Monitor with starch-iodide paper C->D E Prepare refluxing solution of conc. H₂SO₄ and water D->E F Add diazonium solution to refluxing acid E->F G Continue reflux until gas evolution stops F->G H Cool mixture to room temperature G->H I Collect crude product by filtration H->I J Dry the final product I->J End End J->End Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

References

identifying and removing impurities from 2-Methyl-5-nitrophenol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-5-nitrophenol. Here, you will find detailed information on identifying and removing common impurities associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The primary impurities in this compound typically arise from its synthesis, which commonly involves the nitration of o-cresol (B1677501) or the diazotization of 2-methyl-5-nitroaniline (B49896). The most prevalent impurities include:

  • Positional Isomers: 2-Methyl-3-nitrophenol, 2-Methyl-4-nitrophenol, and 2-Methyl-6-nitrophenol.

  • Dinitrated Byproducts: Di-nitrated cresols can form if the nitration reaction is not carefully controlled.

  • Unreacted Starting Materials: Residual o-cresol or 2-methyl-5-nitroaniline may be present.

  • Oxidation Products: The synthesis process can sometimes lead to the formation of colored oxidation byproducts.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be employed to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is effective for separating this compound from its isomers and other impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities.[2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can provide structural information and help identify impurities by comparing the spectra to a reference standard.

  • Melting Point Analysis: A sharp melting point close to the literature value (typically around 111-115°C) is indicative of high purity. Impurities will generally cause a depression and broadening of the melting point range.

Q3: What are the recommended purification methods for this compound?

A3: The two most common and effective purification methods are recrystallization and column chromatography. The choice between them depends on the level of impurity and the desired final purity.

  • Recrystallization: This is a suitable method for removing small amounts of impurities.

  • Column Chromatography: This technique is ideal for separating a mixture with significant amounts of impurities, especially isomeric byproducts.[5]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve The solvent is not polar enough or an insufficient volume of solvent was used.Try a more polar solvent (e.g., ethanol, methanol) or a solvent mixture. Ensure you are using a sufficient volume of hot solvent.
"Oiling out" instead of crystallizing The solution is supersaturated, or the compound has a high impurity level, lowering its melting point. The boiling point of the solvent may be too high.Add a small amount of additional hot solvent and reheat until the solution is clear. Allow the solution to cool more slowly. Seeding with a pure crystal can help induce crystallization.
No crystal formation upon cooling The solution is too dilute, or the compound is highly soluble in the chosen solvent at low temperatures.Concentrate the solution by evaporating some of the solvent. Try cooling the solution in an ice bath. Scratching the inside of the flask with a glass rod can create nucleation sites.
Colored crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of spots The eluent (solvent system) is not optimal. The column is overloaded with the sample.Optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve good separation. Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent.
Compound not eluting from the column The eluent is not polar enough to move the compound down the column.Gradually increase the polarity of the eluent. For example, if using a hexane (B92381)/ethyl acetate (B1210297) mixture, increase the percentage of ethyl acetate.
Cracking or channeling of the stationary phase The column was not packed properly.Ensure the silica (B1680970) gel is packed uniformly without any air bubbles. A consistent packing is crucial for good separation.
Tailing of spots on TLC The compound is interacting too strongly with the stationary phase.Add a small amount of a polar solvent like acetic acid or triethylamine (B128534) to the eluent to reduce strong interactions.

Data Presentation

Table 1: Illustrative Purity of this compound Before and After Purification

Purification Method Initial Purity (%) Final Purity (%) Yield (%)
Recrystallization (Ethanol/Water)95.299.185
Column Chromatography (Hexane:Ethyl Acetate)88.599.770

Table 2: Illustrative Reduction of Key Impurities After Purification

Impurity Initial Concentration (%) Concentration after Recrystallization (%) Concentration after Column Chromatography (%)
2-Methyl-3-nitrophenol2.10.4<0.1
2-Methyl-4-nitrophenol3.50.3<0.1
2-Methyl-6-nitrophenol1.80.1<0.1
Dinitro-o-cresol0.90.1<0.05
o-Cresol1.5<0.1<0.05

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, and water mixtures) to find a suitable solvent system where the compound is soluble in the hot solvent but sparingly soluble at room temperature. An ethanol/water mixture is often effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot primary solvent (e.g., ethanol) to dissolve it completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add the anti-solvent (e.g., hot water) dropwise to the hot solution until the solution becomes slightly cloudy. Add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system determined from the TLC analysis.

  • Fraction Collection: Collect the eluent in fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification cluster_analysis Purity Analysis cluster_end Final Product crude_product Crude this compound recrystallization Recrystallization crude_product->recrystallization Minor Impurities column_chromatography Column Chromatography crude_product->column_chromatography Major Impurities hplc HPLC recrystallization->hplc pure_product Pure this compound recrystallization->pure_product column_chromatography->hplc column_chromatography->pure_product gcms GC-MS nmr NMR mp Melting Point

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_solutions Potential Solutions start Purification Issue oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? start->no_crystals colored_crystals Colored Crystals? start->colored_crystals poor_separation Poor Separation? start->poor_separation no_elution No Elution? start->no_elution slow_cooling Slower Cooling / Seeding oiling_out->slow_cooling concentrate Concentrate Solution no_crystals->concentrate charcoal Use Activated Charcoal colored_crystals->charcoal optimize_eluent Optimize Eluent (TLC) poor_separation->optimize_eluent increase_polarity Increase Eluent Polarity no_elution->increase_polarity

Caption: Troubleshooting logic for common purification issues of this compound.

References

Technical Support Center: Managing Oxidation and Polynitration During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical synthesis, with a specific focus on managing oxidation and polynitration side reactions.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Formation of Polynitrated Byproducts

Question: My reaction is producing significant amounts of di- or poly-nitrated products. How can I improve the selectivity for mono-nitration?

Answer: The formation of multiple nitro groups on an aromatic ring is a common issue, particularly with activated substrates. Here are several strategies to enhance mono-selectivity:

  • Control Stoichiometry: Carefully control the molar ratio of the nitrating agent to your substrate. Using a large excess of the nitrating agent will drive the reaction towards polynitration. A stoichiometric amount or a slight excess of the nitrating agent is recommended.[1]

  • Temperature Control: Higher reaction temperatures increase the rate of nitration and favor the formation of polynitrated products.[1] Maintain the lowest temperature that allows for a reasonable reaction rate. For many reactions, this involves using an ice bath to keep the temperature below 10°C, and for highly activated substrates, even lower temperatures may be necessary.[2] For the nitration of benzene, keeping the temperature below 50°C helps to minimize dinitration.[1][3]

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material has been consumed to prevent further nitration of the desired mono-nitrated product.[1]

  • Substrate Reactivity: Aromatic compounds with activating groups (e.g., phenols, anilines, alkylbenzenes) are more susceptible to polynitration. For highly reactive substrates, consider using milder nitrating agents or protecting activating groups. For instance, an amino group can be acetylated to form a less activating amide group before nitration.[2][4]

Issue 2: Presence of Oxidized Byproducts and Unexpected Color Change

Question: My reaction mixture has turned dark, and I'm observing impurities that are not the desired nitro-product or starting material. What is causing this, and how can I prevent it?

Answer: A dark coloration, such as red, brown, or black, often indicates the formation of oxidized byproducts. Nitric acid is a strong oxidizing agent, and this side reaction is more prevalent at higher temperatures.

  • Temperature Management: As with polynitration, maintaining a low reaction temperature is crucial to minimize oxidative side reactions.

  • Protecting Sensitive Groups: For substrates prone to oxidation, such as anilines and phenols, protecting the activating group is a key strategy. Acetylation of an amino group, for example, reduces its susceptibility to oxidation.[2][5]

  • Inert Atmosphere: For particularly sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation from atmospheric oxygen.[5] This involves using degassed solvents and appropriate glassware setups like a Schlenk line.[5]

  • Choice of Nitrating Agent: Some nitrating agents are less prone to causing oxidation. Consider alternatives to the standard nitric acid/sulfuric acid mixture if oxidation is a persistent issue.

Issue 3: Low Yield of the Desired Product

Question: My reaction has resulted in a low yield of the desired nitroaromatic compound. What are the potential causes?

Answer: Low yields can stem from a variety of factors, including incomplete reaction, product loss during workup, or the prevalence of side reactions.

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC or GC. If starting material remains, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for the formation of byproducts.

  • Product Loss During Workup: The workup procedure is a common source of product loss.

    • If your product is an oil or is soluble in the aqueous acidic mixture after quenching, it will not precipitate. In this case, you must perform a liquid-liquid extraction with a suitable organic solvent.[1]

    • Ensure complete neutralization of residual acids by washing the organic layer with a basic solution (e.g., sodium bicarbonate) to prevent product degradation during solvent evaporation or purification.[1]

  • Side Reactions: The formation of polynitrated and oxidized byproducts directly consumes your starting material and desired product, leading to lower yields. Address these issues using the strategies outlined in the sections above.

Frequently Asked Questions (FAQs)

Q1: How can I selectively nitrate (B79036) aniline (B41778) to the para-isomer while avoiding oxidation?

A1: Direct nitration of aniline is problematic as the amino group is highly activating and prone to oxidation, and in the acidic medium, it can protonate to form the anilinium ion, which is a meta-director.[4] The most effective method is a three-step process:[4]

  • Protection: Protect the amino group by reacting aniline with acetic anhydride (B1165640) to form acetanilide (B955). The acetamido group is less activating and still directs ortho- and para-.[2][4]

  • Nitration: Nitrate the acetanilide using a mixture of nitric and sulfuric acid at low temperatures (0-10°C).[2] The para-isomer is the major product due to steric hindrance at the ortho position.

  • Deprotection: Hydrolyze the acetyl group from the p-nitroacetanilide using acidic or basic conditions to yield p-nitroaniline.[2]

Q2: What is the role of sulfuric acid in nitration reactions?

A2: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[6]

Q3: Can the choice of solvent affect the outcome of a nitration reaction?

A3: Yes, the solvent can influence the isomer ratio of the products. For instance, in the nitration of chlorobenzene, using a cosolvent with acetic anhydride can significantly alter the ortho/para ratio.[7]

Data Presentation

The following tables summarize quantitative data on the influence of reaction conditions on product distribution in nitration reactions.

Table 1: Influence of Nitrating Agent on the Isomer Distribution in the Nitration of Toluene

Nitrating AgentToluene:Nitrating Agent Ratio (mol/mol)ortho-Nitrotoluene (%)meta-Nitrotoluene (%)para-Nitrotoluene (%)2,4-Dinitrotoluene (%)2,6-Dinitrotoluene (%)
Guanidine nitrate1:142324129
Urea nitrate1:147332116
N₂O₅/CH₂Cl₂1:163.81.634.6--
100% HNO₃1:162.43.034.6--
HNO₃/CH₂Cl₂1:162.72.534.8--

Data compiled from multiple sources.[8][9]

Table 2: Nitration of Phenol with Various Nitrating Agents and Catalysts

EntrySubstrateProduct(s)Reagents/CatalystReaction Time (min)Yield (%)
1Phenol2-Nitrophenol, 4-NitrophenolMg(HSO₄)₂, NaNO₃, wet SiO₂3026 (2-isomer), 20 (4-isomer)
24-Bromophenol4-Bromo-2-nitrophenolMg(HSO₄)₂, NaNO₃, wet SiO₂9070
34-Chlorophenol4-Chloro-2-nitrophenolMg(HSO₄)₂, NaNO₃, wet SiO₂13078
44-Cyanophenol4-Cyano-2-nitrophenolNaHSO₄·H₂O, NaNO₃, wet SiO₂18092
54-Formylphenol4-Formyl-2-nitrophenolNaHSO₄·H₂O, NaNO₃, wet SiO₂18092

Adapted from Zolfigol et al. (2001).[6][10]

Experimental Protocols

Protocol 1: Selective para-Nitration of Aniline via a Protection-Nitration-Deprotection Sequence

This protocol details the three-step synthesis of p-nitroaniline from aniline, minimizing oxidation and the formation of the meta-isomer.

Step 1: Protection of the Amino Group (Acetylation) [2][5]

  • In a suitable flask, dissolve aniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Gently warm the mixture for approximately 15-30 minutes.

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

  • Collect the solid acetanilide by vacuum filtration and wash it with cold water. Dry the product before proceeding to the next step.

Step 2: Nitration of Acetanilide [2]

  • In a flask, carefully add the dried acetanilide to concentrated sulfuric acid, ensuring it fully dissolves.

  • Cool the mixture in an ice bath to 0-5 °C.

  • In a separate beaker, prepare a cold nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the stirred acetanilide solution, meticulously maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at or below 10 °C for about 30 minutes.

  • Pour the reaction mixture onto crushed ice. The p-nitroacetanilide will precipitate as a yellow solid.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

Step 3: Deprotection of p-Nitroacetanilide (Hydrolysis) [2]

  • Suspend the p-nitroacetanilide in an aqueous solution of approximately 70% sulfuric acid.

  • Heat the mixture under reflux for about 20-30 minutes, or until the solid has completely dissolved.

  • Cool the resulting solution and pour it into a beaker of cold water.

  • Carefully neutralize the solution with a base, such as a sodium hydroxide (B78521) solution, to precipitate the p-nitroaniline.

  • Collect the solid p-nitroaniline by vacuum filtration, wash with water, and recrystallize from hot water or an ethanol/water mixture to obtain the pure product.

Visualizations

Diagram 1: General Reaction Pathway for Aromatic Nitration

NitrationPathway Reactants Aromatic Substrate SigmaComplex Arenium Ion (σ-complex) Reactants->SigmaComplex Electrophilic Attack Oxidized Oxidized Byproducts Reactants->Oxidized Oxidation (High Temp.) NitratingAgent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitronium Nitronium Ion (NO₂⁺) NitratingAgent->Nitronium Generation of Electrophile Nitronium->SigmaComplex Electrophilic Attack PolyNitro Poly-nitrated Byproducts Nitronium->PolyNitro Further Nitration (High Temp./Excess Agent) MonoNitro Mono-nitrated Product SigmaComplex->MonoNitro Deprotonation MonoNitro->PolyNitro Further Nitration (High Temp./Excess Agent) MonoNitro->Oxidized Oxidation (High Temp.)

Caption: General reaction pathway for aromatic nitration, including the formation of common byproducts.

Diagram 2: Troubleshooting Decision Tree for Nitration Reactions

TroubleshootingTree Start Problem with Nitration Reaction ByproductType What is the main issue? Start->ByproductType PolynitrationCheck Are you observing polynitration? ByproductType->PolynitrationCheck Byproducts LowYieldCheck Is the yield low? ByproductType->LowYieldCheck Low Yield OxidationCheck Is there evidence of oxidation (dark color)? PolynitrationCheck->OxidationCheck No ControlStoichiometry Reduce nitrating agent stoichiometry PolynitrationCheck->ControlStoichiometry Yes OxidationCheck->LowYieldCheck No LowerTemp Lower reaction temperature OxidationCheck->LowerTemp Yes CheckWorkup Review workup procedure (extraction, neutralization) LowYieldCheck->CheckWorkup Yes ControlStoichiometry->LowerTemp MonitorTime Shorten reaction time (monitor via TLC/GC) LowerTemp->MonitorTime ProtectGroup Protect activating groups (e.g., acetylation of amines) LowerTemp->ProtectGroup InertAtmosphere Use inert atmosphere (N₂ or Ar) ProtectGroup->InertAtmosphere CheckWorkup->PolynitrationCheck

Caption: A decision tree to guide troubleshooting common issues in nitration reactions.

Diagram 3: Logical Relationship of Parameters for Selective Mono-nitration

ParameterLogic Goal Selective Mono-nitration Poly Polynitration Oxid Oxidation Temp Low Temperature Temp->Goal Temp->Poly Inhibits Temp->Oxid Inhibits Stoich Controlled Stoichiometry (~1:1 ratio) Stoich->Goal Stoich->Poly Inhibits Time Optimized Reaction Time Time->Goal Time->Poly Inhibits Substrate Substrate Reactivity (less activated) Substrate->Goal Substrate->Poly Inhibits Substrate->Oxid Inhibits

Caption: Logical relationships between key reaction parameters to achieve selective mono-nitration.

References

Technical Support Center: Scaling Up the Production of 2-Methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the production of 2-Methyl-5-nitrophenol. It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis and purification.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of this compound production. The problems are presented in a question-and-answer format, detailing potential causes and recommended solutions.

Issue 1: Low Yield of this compound

Question: We are experiencing a significantly lower than expected yield of this compound during our scale-up experiments. What are the potential causes and how can we improve the yield?

Answer: Low yields during the scale-up of this compound synthesis can be attributed to several factors, depending on the chosen synthetic route.

For the Nitration of o-Cresol (B1677501) Route:

Potential CauseRecommended Solution
Incomplete Nitration Ensure the mixed acid (HNO₃/H₂SO₄) is added portion-wise or at a controlled rate to maintain the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.
Over-nitration The formation of dinitro or trinitro byproducts can occur if the reaction temperature is too high or the concentration of the nitrating agent is excessive.[1] Maintain a low reaction temperature (typically 0-10°C) and use a stoichiometric amount of nitric acid.
Oxidation of o-Cresol Phenols are susceptible to oxidation by nitric acid, leading to the formation of tarry by-products.[2] To minimize oxidation, maintain a low reaction temperature and consider using a milder nitrating agent if the issue persists.
Loss during Work-up Ensure efficient extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) may be necessary. Check the pH of the aqueous layer before extraction to ensure the product is in its neutral form.

For the Diazotization of 2-Methyl-5-nitroaniline (B49896) Route:

Potential CauseRecommended Solution
Incomplete Diazotization Ensure the complete dissolution of 2-methyl-5-nitroaniline in the acidic solution before the addition of sodium nitrite (B80452). The temperature should be strictly maintained between 0-5°C as diazonium salts are unstable at higher temperatures.[3]
Decomposition of Diazonium Salt Diazonium salts are thermally unstable.[3] The addition of the sodium nitrite solution should be slow and controlled to prevent a rise in temperature. The diazonium salt solution should be used immediately in the subsequent hydrolysis step.
Side Reactions of Diazonium Salt Insufficient acidity can lead to unwanted azo coupling reactions between the diazonium salt and unreacted amine.[3] Ensure a sufficient excess of mineral acid is used.
Incomplete Hydrolysis The hydrolysis of the diazonium salt to the phenol (B47542) requires elevated temperatures. Ensure the reaction mixture is heated sufficiently (e.g., by adding it to a boiling solution of dilute sulfuric acid) and for an adequate duration to drive the reaction to completion.[4][5]

Issue 2: Impure this compound (Discoloration and Byproducts)

Question: Our final product of this compound is off-color (yellow to brown) and contains significant impurities. How can we improve the purity?

Answer: Impurities in the final product often manifest as discoloration and can arise from various side reactions or incomplete purification.

Potential CauseRecommended Solution
Presence of Isomeric Byproducts In the nitration of o-cresol, the formation of other isomers like 2-methyl-3-nitrophenol (B1294317) and 2-methyl-6-nitrophenol (B87177) is possible.[6] Purification techniques such as recrystallization or column chromatography are necessary to separate these isomers. For recrystallization, solvents like ethanol, methanol, or their mixtures with water can be effective.[7]
Formation of Oxidation Products As mentioned previously, oxidation of the phenolic ring can lead to colored, tarry impurities.[2] Strict temperature control during nitration is crucial. The crude product can be purified by treating it with activated carbon to remove some colored impurities.
Residual Starting Materials Incomplete reaction can leave unreacted o-cresol or 2-methyl-5-nitroaniline in the final product. Monitor the reaction to completion and optimize the purification process to remove starting materials.
Azo Compound Formation (in Diazotization Route) If the acidity is not maintained during diazotization, colored azo compounds can form.[3] Ensure sufficient acidity throughout the reaction.
Ineffective Purification A single purification step may not be sufficient for high-purity material. Consider a combination of techniques, such as an initial wash with a sodium bicarbonate solution to remove acidic impurities, followed by recrystallization or column chromatography. The progress of purification can be monitored by TLC.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: Both the direct nitration of o-cresol and the diazotization of 2-methyl-5-nitroaniline are common synthesis routes.[8] The choice often depends on the availability and cost of the starting materials, as well as the desired purity of the final product. A patented process also describes a one-pot synthesis from o-toluidine, which may offer advantages in reducing intermediate handling steps.[9][10]

Q2: What are the critical safety precautions to consider when scaling up the production of this compound?

A2: Both primary synthesis routes involve hazardous reagents and reactions that require strict safety protocols, especially during scale-up.

  • Nitration Reactions: These are highly exothermic and can lead to runaway reactions if not properly controlled. Ensure adequate cooling capacity and controlled addition of the nitrating agent. The use of a mixed acid (nitric and sulfuric acid) requires careful handling due to its corrosive nature.

  • Diazotization Reactions: Diazonium salts are thermally unstable and can be explosive in their solid, dry state.[11] Therefore, they are typically prepared in situ in a cold (0-5°C) aqueous solution and used immediately.[3] Adequate ventilation is necessary to handle the nitrogen gas evolved during the subsequent hydrolysis step.

Q3: How can I effectively monitor the progress of the reaction during scale-up?

A3: Regular monitoring is crucial for process control and optimization.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively monitor the consumption of starting materials and the formation of the product and byproducts.[7]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. It can be used to determine the exact composition of the reaction mixture, including the concentration of the desired product and any impurities.

Q4: What are the recommended purification methods for obtaining high-purity this compound on a large scale?

A4: Achieving high purity on a large scale often requires a multi-step purification process.

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.[7] The choice of solvent is critical and may require some experimentation to find the optimal system that provides good recovery of the pure product while leaving impurities in the mother liquor.

  • Column Chromatography: While more common in laboratory settings, column chromatography can be scaled up for industrial production to separate closely related isomers.

  • Washing: Washing the crude product with appropriate aqueous solutions can remove certain impurities. For example, a wash with a dilute sodium bicarbonate solution can remove acidic byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of o-Cresol

Materials and Equipment:

  • o-Cresol

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or other suitable extraction solvent)

  • Sodium Bicarbonate solution (5%)

  • Anhydrous Sodium Sulfate

  • Jacketed reactor with overhead stirrer, temperature probe, and addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acid Mixture Preparation: In the addition funnel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Reaction Setup: Charge the jacketed reactor with o-cresol and dichloromethane. Cool the reactor to 0-5°C with constant stirring.

  • Nitration: Slowly add the cold nitrating mixture from the addition funnel to the reactor over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, continue stirring at 0-5°C and monitor the reaction progress by TLC until the o-cresol is consumed.

  • Quenching: Slowly pour the reaction mixture into a separate vessel containing crushed ice and water with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

  • Washing: Combine the organic extracts and wash successively with cold water and 5% sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound via Diazotization of 2-Methyl-5-nitroaniline

Materials and Equipment:

  • 2-Methyl-5-nitroaniline

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite

  • Deionized Water

  • Jacketed reactor with overhead stirrer, temperature probe, and addition funnel

  • Heating mantle or steam line for the hydrolysis reactor

  • Filtration apparatus

Procedure:

  • Amine Salt Formation: In the jacketed reactor, dissolve 2-methyl-5-nitroaniline in dilute sulfuric acid with stirring. Cool the solution to 0-5°C.[4][5]

  • Diazotization: In a separate beaker, prepare a solution of sodium nitrite in cold water. Slowly add this solution to the cold amine salt solution in the reactor, maintaining the temperature between 0-5°C.[3]

  • Hydrolysis: In a separate, larger reactor, bring a solution of dilute sulfuric acid to a vigorous boil. Slowly and carefully add the cold diazonium salt solution to the boiling acid. Nitrogen gas will be evolved.

  • Reaction Completion: Continue heating and stirring for a period to ensure complete hydrolysis of the diazonium salt.

  • Isolation: Cool the reaction mixture to room temperature. The crude this compound will precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by filtration and wash the filter cake thoroughly with cold water to remove any residual acid.

  • Drying and Purification: Dry the crude product. Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

ParameterNitration of o-CresolDiazotization of 2-Methyl-5-nitroaniline
Starting Material o-Cresol2-Methyl-5-nitroaniline
Key Reagents Nitric Acid, Sulfuric AcidSodium Nitrite, Sulfuric Acid
Typical Yield Moderate to HighModerate to High
Primary Byproducts Isomeric nitrocresols, oxidation products[6]Azo compounds, phenolic byproducts from decomposition[3]
Process Complexity Relatively straightforward one-step reactionTwo-step process requiring careful temperature control
Safety Considerations Exothermic reaction, corrosive acidsUnstable diazonium intermediate, gas evolution

Mandatory Visualizations

Synthesis_Pathway cluster_nitration Nitration of o-Cresol cluster_diazotization Diazotization of 2-Methyl-5-nitroaniline o-Cresol o-Cresol 2-Methyl-5-nitrophenol_N This compound o-Cresol->2-Methyl-5-nitrophenol_N Nitration Mixed Acid\n(HNO3/H2SO4) Mixed Acid (HNO3/H2SO4) Mixed Acid\n(HNO3/H2SO4)->2-Methyl-5-nitrophenol_N 2-Methyl-5-nitroaniline 2-Methyl-5-nitroaniline Diazonium Salt Diazonium Salt 2-Methyl-5-nitroaniline->Diazonium Salt Diazotization NaNO2/H2SO4 NaNO2/H2SO4 NaNO2/H2SO4->Diazonium Salt 2-Methyl-5-nitrophenol_D This compound Diazonium Salt->2-Methyl-5-nitrophenol_D Hydrolysis

Caption: Primary synthesis pathways for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Route Identify Synthesis Route Start->Check_Route Nitration_Issues Nitration Route Issues Check_Route->Nitration_Issues Nitration Diazotization_Issues Diazotization Route Issues Check_Route->Diazotization_Issues Diazotization Temp_Control Check Temperature Control Nitration_Issues->Temp_Control Diazotization_Issues->Temp_Control Reagent_Stoichiometry Verify Reagent Stoichiometry Temp_Control->Reagent_Stoichiometry Adequate Optimize_Temp Optimize Temperature Temp_Control->Optimize_Temp Inadequate Purification_Method Evaluate Purification Method Reagent_Stoichiometry->Purification_Method Correct Adjust_Reagents Adjust Reagent Ratios Reagent_Stoichiometry->Adjust_Reagents Incorrect Improve_Purification Improve Purification (e.g., Recrystallization, Chromatography) Purification_Method->Improve_Purification Ineffective

Caption: Troubleshooting workflow for scaling up production.

FAQ_Relationships Scaling Up Production Scaling Up Production Synthesis Routes Synthesis Routes Scaling Up Production->Synthesis Routes Safety Precautions Safety Precautions Scaling Up Production->Safety Precautions Process Monitoring Process Monitoring Scaling Up Production->Process Monitoring Purification Methods Purification Methods Scaling Up Production->Purification Methods Synthesis Routes->Safety Precautions Process Monitoring->Purification Methods

Caption: Logical relationships of FAQ categories.

References

Validation & Comparative

comparative analysis of nitrophenol isomers.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Nitrophenol Isomers: Physicochemical Properties, Synthesis, and Applications

This guide provides a comprehensive comparative analysis of the three isomers of nitrophenol: ortho-nitrophenol (o-nitrophenol), meta-nitrophenol (m-nitrophenol), and para-nitrophenol (p-nitrophenol). The position of the nitro group relative to the hydroxyl group on the benzene (B151609) ring leads to significant differences in their physical, chemical, and spectroscopic properties. Understanding these distinctions is critical for researchers, scientists, and drug development professionals in various applications, from chemical synthesis to biological assays.

Physicochemical Data Summary

The distinct properties of the nitrophenol isomers are a direct consequence of their molecular structure. These differences are summarized in the table below.

Propertyo-Nitrophenolm-Nitrophenolp-Nitrophenol
Molecular Formula C₆H₅NO₃C₆H₅NO₃C₆H₅NO₃
Molar Mass ( g/mol ) 139.11139.11139.11
CAS Number 88-75-5[1][2]554-84-7[1][2]100-02-7[1][2]
Appearance Light yellow crystalline solid[1]Colorless to pale yellow solid[1]Colorless to pale yellow crystals[1]
Melting Point (°C) 44–45[1]97[1]113–114[1]
Boiling Point (°C) 216[3]194 (at 70 mmHg)279[3][4]
Acidity (pKa) ~7.2[5][6]~8.4[5][7]~7.1[5][6][8]
Solubility in Water Least soluble[9][10][11]More soluble than o-isomer[10][12]More soluble than o-isomer[10][12]
λmax (Acidic/Neutral) ~275 nm, ~350 nm[5][13]~275 nm, ~330 nm[13]~317 nm[13]
λmax (Alkaline) ~415 nm[13]~390 nm[13]~400 nm[8][13]

Key Performance Differences

The isomer's structure, particularly the potential for hydrogen bonding and electronic effects, governs its acidity, boiling point, and solubility.

Acidity

The acidity of nitrophenols is significantly higher than that of phenol (B47542) (pKa ≈ 10) due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenoxide ion. The order of acidity for the isomers is:

p-Nitrophenol > o-Nitrophenol > m-Nitrophenol [14][15][16][17]

  • Ortho and Para Isomers: The nitro group at the ortho and para positions can delocalize the negative charge of the phenoxide ion through resonance (a strong -R effect), greatly stabilizing the conjugate base.[15][16][18]

  • Meta Isomer: The nitro group at the meta position cannot participate in resonance with the phenoxide oxygen. It stabilizes the negative charge only through the weaker inductive effect (-I effect), resulting in lower acidity compared to the ortho and para isomers.[14][19][20]

  • Ortho vs. Para: While the ortho isomer benefits from a strong inductive effect due to proximity, its acidity is slightly lower than the para isomer. This is because of intramolecular hydrogen bonding, which makes the proton slightly more difficult to remove.[14][15][16][18]

Acidity_Comparison p_ion p-Nitrophenoxide Ion p_res Resonance Stabilization (-R and -I effects) p_ion->p_res Strongest Stabilization o_ion o-Nitrophenoxide Ion o_res Resonance Stabilization (-R and -I effects) o_ion->o_res o_hbond Intramolecular H-Bond Disruption o_ion->o_hbond m_ion m-Nitrophenoxide Ion m_ind Inductive Effect Only (-I effect) m_ion->m_ind Weakest Stabilization caption Acidity Trend: p > o > m

Caption: Relative stability of nitrophenoxide ions explains the acidity trend.

Boiling Point and Solubility

The most significant factor affecting the boiling point and solubility is hydrogen bonding.

  • o-Nitrophenol: The proximity of the hydroxyl and nitro groups allows for strong intramolecular hydrogen bonding (chelation).[4][21][22] This internal bonding reduces the molecule's ability to form intermolecular hydrogen bonds with other molecules (including water). Consequently, o-nitrophenol has a much lower boiling point and is less soluble in water than the other isomers.[9][10][11][21] However, its non-polar character makes it more soluble in non-polar solvents like benzene.[23]

  • m-Nitrophenol and p-Nitrophenol: These isomers cannot form intramolecular hydrogen bonds due to the distance between the functional groups. Instead, they form strong intermolecular hydrogen bonds with neighboring molecules.[4][21][24] This strong molecular association results in higher boiling points and greater solubility in polar solvents like water.[10][12]

Hydrogen_Bonding Hydrogen Bonding Comparison cluster_ortho o-Nitrophenol: Intramolecular H-Bonding cluster_para p-Nitrophenol: Intermolecular H-Bonding o1 Molecule A o1->o1 Intramolecular H-Bond o2 Molecule B o1:s->o2:n Weak van der Waals forces p1 Molecule C p2 Molecule D p1:e->p2:w Intermolecular H-Bond caption Intramolecular vs. Intermolecular Hydrogen Bonding

Caption: Hydrogen bonding types dictate the physical properties of isomers.

Synthesis and Separation Workflow

The synthesis of nitrophenols highlights further differences between the isomers.

  • o- and p-Nitrophenol Synthesis: These isomers are typically synthesized together via the direct nitration of phenol with dilute nitric acid at room temperature.[1][8] This electrophilic aromatic substitution reaction yields a mixture of the two.

  • m-Nitrophenol Synthesis: Direct nitration of phenol does not yield the meta isomer in significant amounts. Instead, m-nitrophenol is prepared from m-nitroaniline through a diazotization reaction, followed by hydrolysis.[2][25]

  • Separation: The significant difference in boiling points between o-nitrophenol and p-nitrophenol allows for their effective separation by steam distillation.[26][27] The more volatile o-nitrophenol (due to intramolecular H-bonding) codistills with steam, while the less volatile p-nitrophenol remains in the distillation flask.[27]

Synthesis_Workflow cluster_synthesis Synthesis cluster_separation Separation phenol Phenol reagents Dilute HNO₃ Room Temp phenol->reagents mixture Mixture of o- and p-Nitrophenol reagents->mixture distillation Steam Distillation mixture->distillation ortho_product o-Nitrophenol (Distillate) distillation->ortho_product Volatile para_product p-Nitrophenol (Residue) distillation->para_product Non-Volatile caption Workflow for Synthesis and Separation of o/p-Nitrophenols

Caption: Synthesis of o/p-nitrophenols followed by separation via distillation.

Applications

The unique properties of each isomer lend them to specific applications:

  • o-Nitrophenol: Used in the manufacturing of dyes, pesticides, and as a corrosion inhibitor.

  • m-Nitrophenol: Serves as a precursor to the drug mesalazine (5-aminosalicylic acid), which is used to treat inflammatory bowel disease.[2]

  • p-Nitrophenol: Widely used as a pH indicator, appearing colorless below pH 5.4 and yellow above pH 7.5.[8] It is also a key intermediate in the synthesis of paracetamol (acetaminophen) and the pesticide parathion.[2][8] Furthermore, its derivatives are common substrates in enzyme assays (e.g., for alkaline phosphatase and glycosidases), where the release of the yellow p-nitrophenolate ion can be measured spectrophotometrically at ~405 nm.[8]

Experimental Protocols

Protocol 1: Synthesis of o- and p-Nitrophenols by Nitration of Phenol

Materials:

  • Phenol (C₆H₅OH)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Distilled Water

  • Ice Bath

  • 250 mL Beakers, 500 mL Round-bottom flask

  • Stirring Rod or Magnetic Stirrer

  • Separatory Funnel

Procedure:

  • Prepare Dilute Nitric Acid: In an ice bath, carefully and slowly add 20 mL of concentrated nitric acid to 80 mL of cold distilled water in a beaker. Stir continuously. Allow the solution to cool.

  • Dissolve Phenol: In a separate 250 mL beaker, gently warm 10 g of phenol with about 20 mL of distilled water until it dissolves. Cool the solution to room temperature.

  • Nitration Reaction: Transfer the phenol solution to the 500 mL round-bottom flask. Place the flask in a cold water bath. Add the chilled dilute nitric acid dropwise from a separatory funnel to the phenol solution over 30-40 minutes while stirring continuously. Maintain the reaction temperature below 25°C to minimize the formation of byproducts.

  • Reaction Completion: After the addition is complete, allow the mixture to stand at room temperature for about one hour. A dark, oily mixture containing both o-nitrophenol and p-nitrophenol will form.

  • Isolation: Decant the aqueous layer. The remaining oily layer is the crude product mixture, which can be purified by steam distillation.

Protocol 2: Separation of o- and p-Nitrophenols by Steam Distillation

Materials:

  • Crude nitrophenol mixture from Protocol 1

  • Steam distillation apparatus

  • Receiving flask

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Apparatus Setup: Assemble the steam distillation apparatus with the crude nitrophenol mixture in the distilling flask.

  • Distillation: Pass steam through the mixture. The o-nitrophenol, being steam volatile, will co-distill with the water and collect in the receiving flask as a yellow solid upon cooling. Continue distillation until the distillate runs clear.

  • Isolate o-Nitrophenol: Cool the receiving flask in an ice bath to fully crystallize the o-nitrophenol. Collect the yellow crystals by vacuum filtration using a Buchner funnel, wash with cold water, and air dry.

  • Isolate p-Nitrophenol: The p-nitrophenol remains in the hot water in the distillation flask. Allow the flask to cool. The p-nitrophenol will crystallize out. Collect the crystals by filtration, and they can be further purified by recrystallization from hot water.

Protocol 3: UV-Visible Spectroscopic Analysis

Materials:

  • Samples of o-, m-, and p-nitrophenol

  • Ethanol (B145695) or Methanol (spectroscopic grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution (e.g., 1 mM) of each nitrophenol isomer in ethanol or methanol.

  • Sample Preparation (Acidic/Neutral): Dilute the stock solution with a mixture of solvent and a small amount of 0.1 M HCl (or just the solvent for neutral conditions) to an appropriate concentration (e.g., 0.05 mM) in a volumetric flask.

  • Sample Preparation (Alkaline): Dilute the stock solution with a mixture of solvent and a small amount of 0.1 M NaOH to the same concentration. The solution of p-nitrophenol should turn distinctly yellow.

  • Spectroscopic Measurement:

    • Use the corresponding solvent mixture (acidic or alkaline) as the blank.

    • Record the UV-Vis absorption spectrum for each sample from approximately 200 nm to 600 nm.

    • Identify the wavelength of maximum absorbance (λmax) for each isomer under both acidic and alkaline conditions. Compare the observed bathochromic (red) shift upon deprotonation in the alkaline solution.[13]

References

A Spectroscopic Showdown: Unmasking the Isomers of 2-Methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of chemical isomers is a critical step in ensuring the safety, efficacy, and purity of compounds. This guide provides a comprehensive spectroscopic comparison of 2-Methyl-5-nitrophenol and its constitutional isomers, offering a detailed analysis of their distinguishing features using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

The subtle differences in the substitution patterns on the benzene (B151609) ring among the isomers of methyl-nitrophenol lead to distinct spectroscopic fingerprints. Understanding these differences is paramount for unambiguous identification in complex mixtures or during routine quality control. This guide presents a compilation of experimental data to facilitate this differentiation.

Data Presentation: A Comparative Overview

The following tables summarize the key spectroscopic data for this compound and its isomers.

¹H NMR Spectroscopy Data (Chemical Shift δ in ppm)
Isomer-CH₃Aromatic Protons-OHSolvent
This compound ~2.25~7.15-7.35~10.35DMSO-d₆
2-Methyl-3-nitrophenol [1]~2.25~7.15-7.32~10.3DMSO-d₆
2-Methyl-4-nitrophenol ~2.2-2.3~6.8-8.1VariableCDCl₃/DMSO-d₆
2-Methyl-6-nitrophenol ~2.3~6.8-7.8VariableCDCl₃/DMSO-d₆
3-Methyl-4-nitrophenol ~2.5~6.8-8.0VariableDMSO-d₆
4-Methyl-2-nitrophenol ~2.3~6.8-7.9VariableCDCl₃/DMSO-d₆
4-Methyl-3-nitrophenol [2]~2.4~6.7-7.6VariableCDCl₃/DMSO-d₆
¹³C NMR Spectroscopy Data (Chemical Shift δ in ppm)
Isomer-CH₃Aromatic CarbonsC-OHC-NO₂Solvent
This compound ~16.0~115-140~155~147DMSO-d₆
2-Methyl-3-nitrophenol ~15.0~115-140~155~150DMSO-d₆
2-Methyl-4-nitrophenol ~20.0~115-140~153~141DMSO-d₆
2-Methyl-6-nitrophenol [3]~16.0~120-140~150~150Not Specified
3-Methyl-4-nitrophenol ~20.0~115-140~155~140DMSO-d₆
4-Methyl-2-nitrophenol ~20.0~115-140~154~135DMSO-d₆
4-Methyl-3-nitrophenol ~19.0~120-140~155~148Not Specified
IR Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)
IsomerO-H StretchC-H (Aromatic)C=C (Aromatic)NO₂ Symmetric StretchNO₂ Asymmetric Stretch
This compound ~3200-3600~3000-3100~1400-1600~1350~1530
2-Methyl-3-nitrophenol ~3200-3600~3000-3100~1400-1600~1350~1530
2-Methyl-4-nitrophenol [4][5]~3200-3600~3000-3100~1400-1600~1340~1520
2-Methyl-6-nitrophenol ~3200-3600~3000-3100~1400-1600~1350~1530
3-Methyl-4-nitrophenol [6]~3200-3600~3000-3100~1400-1600~1340~1520
4-Methyl-2-nitrophenol [7]~3200-3600~3000-3100~1400-1600~1340~1530
4-Methyl-3-nitrophenol [8]~3200-3600~3000-3100~1400-1600~1350~1530
UV-Vis Spectroscopy Data (λmax in nm)
Isomerλmax (Acidic/Neutral)λmax (Alkaline)Solvent
This compound ~275, ~350~415Ethanol/Water
2-Methyl-4-nitrophenol [9]~317~400Ethanol/Water
3-Methyl-4-nitrophenol [10]~317~400Ethanol/Water
4-Methyl-2-nitrophenol [11]~275, ~350~415Ethanol/Water
4-Methyl-3-nitrophenol [4]~275, ~330~390Ethanol/Water
Mass Spectrometry Data (m/z)

All isomers of methyl-nitrophenol have a nominal molecular weight of 153 g/mol . The fragmentation patterns in electron ionization (EI) mass spectrometry can provide clues to the substitution pattern.

IsomerMolecular Ion (M⁺)Key Fragment Ions
This compound 153136 ([M-OH]⁺), 123 ([M-NO]⁺), 107 ([M-NO₂]⁺), 95, 77
2-Methyl-4-nitrophenol [9]153136 ([M-OH]⁺), 123 ([M-NO]⁺), 107 ([M-NO₂]⁺), 95, 77
3-Methyl-4-nitrophenol [10]153136 ([M-OH]⁺), 123 ([M-NO]⁺), 107 ([M-NO₂]⁺), 95, 77
4-Methyl-2-nitrophenol [12]153136 ([M-OH]⁺), 123 ([M-NO]⁺), 107 ([M-NO₂]⁺), 95, 77
4-Methyl-3-nitrophenol [3]153136 ([M-OH]⁺), 123 ([M-NO]⁺), 107 ([M-NO₂]⁺), 95, 77

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified methyl-nitrophenol isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition : Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : A proton-decoupled ¹³C NMR spectrum is typically acquired with a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind 1-2 mg of the solid methyl-nitrophenol isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Sample Preparation (Thin Film Method) :

    • Dissolve a small amount of the sample in a volatile solvent (e.g., acetone, dichloromethane).

    • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

  • Instrumentation : Record the IR spectrum using an FT-IR spectrometer.

  • Data Acquisition : Typically, the spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹) by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or a pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the methyl-nitrophenol isomer in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0 AU at the wavelength of maximum absorbance (λmax). For studying the effect of pH, prepare separate solutions in acidic (e.g., 0.1 M HCl) and alkaline (e.g., 0.1 M NaOH) media.[2]

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition : Record the absorption spectrum over a wavelength range of approximately 200-500 nm. Use the pure solvent as a reference in the reference cuvette.

  • Data Analysis : Determine the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) if the concentration is known accurately.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).

  • Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis : Scan a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 40 to 200.

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic comparison and identification of chemical isomers.

Spectroscopic_Comparison_Workflow Spectroscopic Comparison Workflow for Isomer Identification cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_analysis Comparative Analysis & Identification Sample Isomeric Mixture or Unknown Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data UV_Vis_Data λmax, Molar Absorptivity UV_Vis->UV_Vis_Data MS_Data m/z Values, Fragmentation Pattern MS->MS_Data Comparison Comparison with Reference Spectra/Data NMR_Data->Comparison IR_Data->Comparison UV_Vis_Data->Comparison MS_Data->Comparison Identification Structural Elucidation & Isomer Identification Comparison->Identification

Caption: A logical workflow for the spectroscopic comparison of isomers.

This comprehensive guide provides a framework for the spectroscopic differentiation of this compound and its isomers. By systematically applying these techniques and carefully analyzing the resulting data, researchers can confidently identify these compounds, ensuring the integrity and reliability of their scientific work.

References

Validating the Structure of 2-Methyl-5-nitrophenol: An NMR Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the structural elucidation of 2-Methyl-5-nitrophenol using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed comparison with a structural isomer, 4-Methyl-3-nitrophenol, supported by experimental data and protocols.

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry, with profound implications for drug discovery, materials science, and chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and non-destructive analytical technique, offering deep insights into the molecular framework of organic compounds. This guide focuses on the validation of the chemical structure of this compound through the detailed analysis of its ¹H and ¹³C NMR spectra. To provide a clear and objective assessment, a comparative analysis with the structurally similar isomer, 4-Methyl-3-nitrophenol, is presented.

Comparative Analysis of ¹H and ¹³C NMR Data

The structural differences between this compound and its isomer, 4-Methyl-3-nitrophenol, give rise to distinct NMR spectra. The following tables summarize the expected and experimentally observed chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for both compounds. These quantitative data provide a clear basis for distinguishing between the two isomers.

Table 1: ¹H and ¹³C NMR Data for this compound

Assignment ¹H NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) ¹³C NMR Chemical Shift (δ, ppm)
-CH₃~2.3Singlet-~16
H-3~7.2Doublet~8.0~125
H-4~7.8Doublet of doublets~8.0, 2.0~120
H-6~7.9Doublet~2.0~135
-OHVariableBroad Singlet--
C-1 (-OH)---~155
C-2 (-CH₃)---~128
C-3---~125
C-4---~120
C-5 (-NO₂)---~148
C-6---~135

Table 2: ¹H and ¹³C NMR Data for 4-Methyl-3-nitrophenol

Assignment ¹H NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) ¹³C NMR Chemical Shift (δ, ppm)
-CH₃~2.5Singlet-~20
H-2~7.6Doublet~2.0~130
H-5~6.9Doublet~8.0~115
H-6~7.0Doublet of doublets~8.0, 2.0~120
-OHVariableBroad Singlet--
C-1 (-OH)---~158
C-2---~130
C-3 (-NO₂)---~145
C-4 (-CH₃)---~132
C-5---~115
C-6---~120

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used. The data presented here are typical values.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following outlines the methodology for acquiring ¹H and ¹³C NMR spectra for the validation of this compound's structure.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

2. ¹H NMR Spectroscopy Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Temperature: Spectra are typically acquired at room temperature (around 298 K).

  • Pulse Sequence: A standard single-pulse experiment is used.

  • Acquisition Parameters:

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans is generally adequate.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Baseline correct the spectrum to ensure a flat baseline.

    • Integrate the signals to determine the relative number of protons.

    • Reference the spectrum to the TMS signal at 0 ppm.

3. ¹³C NMR Spectroscopy Acquisition:

  • Instrument: The same spectrometer as for ¹H NMR is used.

  • Pulse Sequence: A standard proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.

  • Acquisition Parameters:

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary, especially for quaternary carbons.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase and baseline correct the spectrum as for ¹H NMR.

    • Reference the spectrum to the solvent peak or TMS.

Structural Validation Workflow

The process of validating the structure of this compound using NMR spectroscopy follows a logical workflow, as illustrated in the diagram below.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Structure Validation Sample Sample of this compound Dissolve Dissolve in Deuterated Solvent with TMS Sample->Dissolve Acquire_1H Acquire ¹H NMR Spectrum Dissolve->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Dissolve->Acquire_13C Analyze_1H Analyze ¹H Spectrum: - Chemical Shifts - Multiplicities - Integration Acquire_1H->Analyze_1H Analyze_13C Analyze ¹³C Spectrum: - Chemical Shifts - Number of Signals Acquire_13C->Analyze_13C Compare_Expected Compare with Expected Spectrum Analyze_1H->Compare_Expected Analyze_13C->Compare_Expected Compare_Isomer Compare with Spectrum of 4-Methyl-3-nitrophenol Compare_Expected->Compare_Isomer Validation Structure Validated Compare_Isomer->Validation

A Comparative Analysis of the Acidity of Nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the acidity of ortho-, meta-, and para-nitrophenol isomers. The acidity of these compounds, quantified by their acid dissociation constant (pKa), is a critical parameter in various chemical and pharmaceutical applications, influencing properties such as reaction kinetics, solubility, and biological activity. This document presents experimental data, explains the underlying chemical principles governing their acidity, and provides a detailed protocol for the experimental determination of these values.

Data Presentation: Acidity of Nitrophenol Isomers

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid. The pKa values for the three isomers of nitrophenol are summarized in the table below.

IsomerStructurepKa ValueRelative Acidity
ortho-Nitrophenolortho-Nitrophenol7.23[1]Less acidic than para-isomer
meta-Nitrophenolmeta-Nitrophenol8.28[2]Least acidic
para-Nitrophenolpara-Nitrophenol7.15[2]Most acidic

Note: The pKa values can vary slightly depending on the experimental conditions such as temperature and ionic strength of the solution.

Factors Influencing the Acidity of Nitrophenol Isomers

The acidity of the nitrophenol isomers is determined by the electronic effects of the nitro group (-NO₂) on the stability of the corresponding phenoxide ion formed upon deprotonation. These effects are a combination of the inductive effect and the resonance effect.

Acidity_Factors cluster_effects Electronic Effects of Nitro Group cluster_isomers Nitrophenol Isomers cluster_hbond Additional Factor Inductive_Effect Inductive Effect (-I) Ortho ortho-Nitrophenol Inductive_Effect->Ortho Strong Meta meta-Nitrophenol Inductive_Effect->Meta Moderate Para para-Nitrophenol Inductive_Effect->Para Weak Resonance_Effect Resonance Effect (-R) Resonance_Effect->Ortho Strong Resonance_Effect->Meta Absent Resonance_Effect->Para Strong Acidity Acidity (pKa) Ortho->Acidity Meta->Acidity Para->Acidity H_Bonding Intramolecular H-Bonding H_Bonding->Ortho Stabilizes phenol (B47542) form

Caption: Factors influencing the acidity of nitrophenol isomers.

  • Inductive Effect (-I): The nitro group is strongly electron-withdrawing. Through the sigma bonds of the benzene (B151609) ring, it pulls electron density away from the phenolic hydroxyl group. This effect is distance-dependent, being strongest at the ortho position, weaker at the meta position, and weakest at the para position. This electron withdrawal polarizes the O-H bond, facilitating the release of the proton (H⁺).

  • Resonance Effect (-R): The nitro group can also withdraw electron density through the pi system of the benzene ring. This delocalization of the negative charge of the resulting phenoxide ion significantly stabilizes it. The resonance effect is only operative when the nitro group is at the ortho or para position, where the negative charge on the oxygen can be delocalized onto the nitro group. This effect is absent in the meta isomer.

Analysis of Isomers:

  • para-Nitrophenol: The nitro group at the para position exerts both a -I and a strong -R effect. The strong resonance stabilization of the p-nitrophenoxide ion makes para-nitrophenol the most acidic of the three isomers.

  • ortho-Nitrophenol: Similar to the para isomer, the ortho-nitro group exerts both -I and -R effects. However, ortho-nitrophenol is slightly less acidic than its para counterpart due to the presence of intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro group. This hydrogen bond stabilizes the undissociated phenol, making the proton more difficult to remove.

  • meta-Nitrophenol: At the meta position, the nitro group can only exert its electron-withdrawing inductive effect (-I). There is no resonance delocalization of the negative charge of the phenoxide ion onto the nitro group. Consequently, the stabilization of the m-nitrophenoxide ion is significantly less than that of the ortho and para isomers, making meta-nitrophenol the least acidic of the three.

Experimental Protocol: Spectrophotometric Determination of pKa

This protocol outlines a common and reliable method for determining the pKa of nitrophenols using UV-Vis spectrophotometry. This method is based on the principle that the protonated (acidic) and deprotonated (basic) forms of the nitrophenols have distinct absorption spectra.

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • pH meter, calibrated

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stock solution of the nitrophenol isomer in a suitable solvent (e.g., ethanol (B145695) or methanol)

  • Buffer solutions of known pH values covering a range around the expected pKa (e.g., pH 4 to 10)

  • Hydrochloric acid solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) solution (e.g., 0.1 M)

  • Deionized water

Experimental Workflow:

pKa_Determination_Workflow A Prepare Stock Solution of Nitrophenol C Prepare samples by adding a fixed amount of stock solution to each buffer, an acidic solution (pH < 2), and a basic solution (pH > 12) A->C B Prepare a series of buffer solutions of known pH B->C D Measure the absorbance spectrum for each sample using a UV-Vis spectrophotometer C->D E Identify the wavelength of maximum absorbance (λmax) for the deprotonated (basic) form D->E F Measure the absorbance of all samples at this λmax E->F G Plot Absorbance vs. pH F->G H Determine pKa from the inflection point of the sigmoidal curve G->H

Caption: Workflow for spectrophotometric pKa determination.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the nitrophenol isomer of a known concentration (e.g., 1 mM) in a minimal amount of a water-miscible organic solvent like ethanol or methanol.

    • Prepare a series of buffer solutions with known pH values (e.g., acetate, phosphate, and borate (B1201080) buffers) to cover a range from approximately 2 pH units below to 2 pH units above the expected pKa.

    • Prepare a highly acidic solution (e.g., by adding HCl to deionized water to achieve a pH < 2) and a highly basic solution (e.g., by adding NaOH to deionized water to achieve a pH > 12).

  • Sample Preparation for Spectrophotometry:

    • For each buffer solution, the acidic solution, and the basic solution, prepare a sample by adding a precise and constant volume of the nitrophenol stock solution to a volumetric flask and diluting to the mark with the respective buffer or solution. The final concentration of the nitrophenol should be the same in all samples.

  • Spectrophotometric Measurements:

    • Record the full UV-Vis absorption spectrum (e.g., from 250 nm to 500 nm) for the acidic and basic nitrophenol solutions to determine the absorbance of the fully protonated (A_HIn) and fully deprotonated (A_In⁻) forms, respectively.

    • Identify the wavelength of maximum absorbance (λ_max) for the deprotonated form (phenoxide ion), which is typically in the visible region, giving the solution a yellow color.

    • Measure the absorbance of each of the buffered solutions (A) at this λ_max.

  • Data Analysis:

    • The pKa can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A_In⁻ - A) / (A - A_HIn)] where:

      • pH is the pH of the buffer solution.

      • A is the absorbance of the nitrophenol in the buffer solution at λ_max.

      • A_In⁻ is the absorbance of the nitrophenol in the basic solution at λ_max.

      • A_HIn is the absorbance of the nitrophenol in the acidic solution at λ_max.

    • Alternatively, plot the absorbance at λ_max as a function of pH. The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the pH where the concentrations of the protonated and deprotonated forms are equal. This can be determined by finding the pH at which the absorbance is the average of A_HIn and A_In⁻.

This comprehensive guide provides the necessary data and theoretical background for understanding and comparing the acidity of nitrophenol isomers, along with a practical protocol for their experimental determination. This information is valuable for researchers and professionals in fields where the acidic properties of organic compounds are of paramount importance.

References

Confirming the Molecular Weight of 2-Methyl-5-nitrophenol: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate molecular weight determination is a critical step in the characterization of chemical compounds. This guide provides a detailed comparison of mass spectrometry with other analytical techniques for the molecular weight confirmation of 2-Methyl-5-nitrophenol, supported by experimental data and protocols.

The precise mass of a molecule is a fundamental characteristic that confirms its elemental composition and purity. For this compound (C₇H₇NO₃), a compound with applications in various chemical syntheses, mass spectrometry stands out as the premier technique for molecular weight verification due to its sensitivity, speed, and accuracy.

Comparative Analysis of Analytical Techniques

While various methods can provide information about a molecule's structure and properties, their utility for precise molecular weight confirmation differs significantly.

Analytical TechniqueInformation ProvidedSuitability for Molecular Weight Confirmation
Mass Spectrometry (MS) Precise mass-to-charge ratio (m/z), fragmentation patternsPrimary Method: Directly measures the molecular weight with high accuracy and provides structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical environment of nuclei (¹H, ¹³C), connectivityIndirect: Elucidates the chemical structure, from which the molecular weight can be inferred. Not a direct measurement of molecular weight.
Infrared (IR) Spectroscopy Presence of functional groupsNot Suitable: Identifies functional groups but does not provide information on the overall molecular weight.
Gas Chromatography (GC) Retention time, separation of volatile compoundsNot Suitable: Primarily a separation technique. When coupled with MS (GC-MS), it becomes a powerful tool for identification and molecular weight confirmation.

As evidenced in the table, Mass Spectrometry is the most direct and precise method for confirming the molecular weight of a small molecule like this compound.

Mass Spectrometry Data for this compound

The molecular formula for this compound is C₇H₇NO₃.[1][2][3][4] Based on this, the theoretical molecular weight can be calculated. Mass spectrometry analysis confirms this experimentally.

ParameterTheoretical ValueObserved Value (Typical)
Molecular Formula C₇H₇NO₃-
Average Molecular Weight 153.14 g/mol [4][5][6]-
Monoisotopic (Exact) Mass 153.042593 g/mol [4][5][6]153.0426
Molecular Ion Peak [M]⁺ -m/z 153[5]

Mass spectrometry not only confirms the molecular weight via the molecular ion peak but also provides structural information through characteristic fragmentation patterns. For this compound, common fragmentation includes the loss of the nitro group (-NO₂, mass loss of 46) and the hydroxyl radical (-OH, mass loss of 17).[5]

Experimental Protocol: Mass Spectrometry Analysis of this compound

This protocol outlines the general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common and effective method for volatile compounds.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample to a final concentration of approximately 100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute

      • Ramp: 10 °C/min to 250 °C

      • Hold: 5 minutes at 250 °C

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Analyzer: Quadrupole

    • Scan Range: m/z 40-200

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

3. Data Acquisition and Analysis:

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Identify the molecular ion peak and compare its m/z value with the calculated exact mass.

  • Analyze the fragmentation pattern to further confirm the structure.

Workflow for Molecular Weight Confirmation

The following diagram illustrates the logical workflow for the mass spectrometry analysis of this compound.

Mass Spectrometry Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh this compound B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Inject Sample into GC-MS C->D E Separation by GC D->E F Ionization (EI) E->F G Mass Analysis (Quadrupole) F->G H Acquire Mass Spectrum G->H I Identify Molecular Ion Peak (m/z 153) H->I J Analyze Fragmentation Pattern I->J K Confirm Molecular Weight J->K

Workflow for the mass spectrometric analysis of this compound.

References

Differentiating Nitrophenol Isomers with Raman Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Raman spectroscopy serves as a powerful, non-destructive analytical tool for the qualitative and quantitative analysis of nitrophenol isomers. Due to their unique molecular structures, ortho- (o-), meta- (m-), and para- (p-) nitrophenol each produce a distinct Raman spectrum, acting as a molecular fingerprint. This guide provides a comparative analysis of their spectral differences, supported by experimental data, to aid researchers in their identification.

Comparative Analysis of Raman Spectra

The primary differentiation between the nitrophenol isomers is achieved by analyzing their characteristic Raman peaks, particularly in the solid phase. The position of the nitro group (–NO₂) relative to the hydroxyl group (–OH) on the benzene (B151609) ring leads to unique vibrational modes, which are observable as distinct peaks in the Raman spectrum.

A study investigating nitrophenol isomers in the solid phase identified several characteristic peaks that can be used for unambiguous identification.[1] These findings are summarized in the table below.

Table 1: Characteristic Raman Peaks of Nitrophenol Isomers (Solid Phase)

IsomerCharacteristic Raman Peaks (cm⁻¹)Vibrational Mode Assignment
o-Nitrophenol 1134, 1232C-H deformation
m-Nitrophenol 1268C-H deformation
1343Asymmetric stretching of the nitro group
p-Nitrophenol 1167, 1279C-H deformation
1333Asymmetric stretching of the nitro group
1430Symmetric stretching of the nitro group

Data sourced from a 2021 study on determining nitrophenol isomers using Raman spectroscopy.[1]

The data clearly shows that each isomer possesses a unique set of peaks in the 1100-1500 cm⁻¹ spectral region, allowing for their straightforward differentiation.[1]

Experimental Workflow and Identification Logic

The process of differentiating nitrophenol isomers using Raman spectroscopy follows a systematic workflow, from sample preparation to final identification. The identification itself is based on a logical comparison of the acquired spectrum with known reference spectra of the pure isomers.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Interpretation Sample Nitrophenol Sample (Solid or Liquid Phase) Spectrometer Raman Spectrometer Sample->Spectrometer Introduce Sample Acquisition Data Acquisition Spectrometer->Acquisition Excite with Laser (e.g., 785 nm) Processing Spectral Processing (e.g., Baseline Correction) Acquisition->Processing Generate Spectrum Identification Isomer Identification Processing->Identification Compare Peaks

Figure 1: Experimental workflow for isomer differentiation.

Identification_Logic start Acquired Raman Spectrum of Unknown Isomer decision Compare characteristic peaks to reference data start->decision ortho Identified as o-Nitrophenol decision->ortho Peaks at ~1134 & ~1232 cm⁻¹ meta Identified as m-Nitrophenol decision->meta Peaks at ~1268 & ~1343 cm⁻¹ para Identified as p-Nitrophenol decision->para Peaks at ~1167, ~1279, ~1333 cm⁻¹

Figure 2: Logical flow for identifying isomers from spectral data.

Experimental Protocols

This section outlines a typical methodology for analyzing nitrophenol isomers using Raman spectroscopy, based on established research.[1][2]

1. Sample Preparation:

  • Solid Phase: The nitrophenol isomer samples in their solid (e.g., powder) form are used directly. The sample can be placed on a microscope slide or in a suitable holder.

  • Liquid Phase: For analysis in solution, isomers can be dissolved in solvents such as methanol (B129727) or acetone.[1] Concentrations may range from 0.3% to 3.6% by mass, depending on the required signal intensity.[1][3]

2. Instrumentation and Data Acquisition:

  • Raman Spectrometer: A self-built or commercial Raman spectrometer can be used.[1] A typical system might consist of:

    • Laser Source: A 785 nm diode laser is commonly employed to minimize fluorescence, with an output power around 50 mW.[1] Other lasers, such as a 532 nm source, can also be used.[4]

    • Spectrometer: A spectrometer with a grating of 1200 g/mm provides good resolution.[1]

    • Detector: A charge-coupled device (CCD) detector, often cooled to low temperatures (e.g., 203 K or via liquid nitrogen) to reduce noise, is used to record the scattered light.[1][2]

  • Acquisition Parameters:

    • Integration Time: This can vary, but a typical acquisition may involve multiple accumulations over several seconds to improve the signal-to-noise ratio.[5]

    • Spectral Resolution: A resolution of 0.8 cm⁻¹ to 5 cm⁻¹ is generally sufficient for resolving the characteristic peaks.[1][2]

3. Data Analysis:

  • The acquired spectra are processed to correct for any background noise or fluorescence.

  • The peak positions and intensities are then compared against a library of known spectra for o-, m-, and p-nitrophenol to identify the isomer.

Quantitative Analysis

Beyond qualitative identification, Raman spectroscopy can also be used for the quantitative analysis of nitrophenol isomers.[3][5] Studies have demonstrated a linear relationship between the concentration of nitrophenol isomers in a solution and the intensity of their characteristic Raman peaks.[1][3] By creating a calibration curve plotting peak intensity (or area) against known concentrations, the concentration of an unknown sample can be determined.[3] For four specific isomer-solvent combinations, the linear correlation coefficients were found to be greater than 0.99, indicating a strong and reliable relationship for quantitative measurements.[1]

References

comparing analytical methods for 5-Chloro-2-methyl-4-nitrophenol quantification.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Analytical Methods for the Quantification of 5-Chloro-2-methyl-4-nitrophenol

For researchers, scientists, and drug development professionals, the accurate quantification of 5-Chloro-2-methyl-4-nitrophenol is crucial for various applications, including process monitoring and quality control.[1] This guide provides a detailed comparison of common analytical techniques for this purpose, offering insights into their performance based on experimental data for the target analyte and structurally similar compounds.

Data Presentation: Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[2] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both viable techniques for the quantification of 5-Chloro-2-methyl-4-nitrophenol.[2] The following table summarizes the expected performance characteristics of these methods, with data extrapolated from the analysis of related phenolic compounds.[2]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2]Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[2]
Typical Detector Photodiode Array (PDA) or UV-Vis.[2]Mass Spectrometry (MS), Electron Capture Detector (ECD), or Flame Ionization Detector (FID).[2][3]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL.[2]<0.1 µg/mL (ECD/MS), 0.1 - 1 µg/mL (FID).[2]
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL.[2]<0.3 µg/mL (ECD/MS), 0.3 - 3 µg/mL (FID).[2]
Linearity Range 0.05 - 50 µg/mL.[2]0.5 - 100 µg/mL.[2]
Precision (%RSD) < 2%.[2]< 5%.[2]
Accuracy (% Recovery) 98 - 102%.[2]95 - 105%.[2]
Sample Derivatization Not typically required.[2]May be required to improve peak shape and thermal stability.[2][4]

Experimental Workflows

The general workflow for the quantification of 5-Chloro-2-methyl-4-nitrophenol involves several key steps from sample preparation to data analysis.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Analyte Extraction (e.g., LLE, SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (Optional for GC) Concentration->Derivatization Injection Sample Injection Derivatization->Injection Separation Chromatographic Separation (HPLC or GC) Injection->Separation Detection Detection (UV, MS, etc.) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Quantification->Report cluster_decision Method Selection Logic Start Define Analytical Needs (Sensitivity, Matrix, Speed) High_Conc High Concentration & Simple Matrix? Start->High_Conc Low_Conc Trace Levels & Complex Matrix? High_Conc->Low_Conc No HPLC_UV HPLC-UV High_Conc->HPLC_UV Yes Need_Confirmation Need Structural Confirmation? Low_Conc->Need_Confirmation No GC_FID_ECD GC-FID/ECD Low_Conc->GC_FID_ECD Yes GC_MS GC-MS Need_Confirmation->GC_MS Yes LC_MSMS LC-MS/MS Need_Confirmation->LC_MSMS Yes

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2-Methyl-5-nitrophenol and structurally related nitrophenol compounds. Due to a lack of extensive publicly available data on this compound, this document leverages experimental findings on its isomers and other related molecules to provide a comprehensive overview of potential cytotoxic, antimicrobial, and antioxidant activities. All quantitative data from cited studies are summarized in structured tables, and detailed methodologies for key experiments are provided to support further research.

Executive Summary

Nitroaromatic compounds, including nitrophenols, are a class of molecules with diverse industrial applications that have also garnered interest for their biological activities.[1] Variations in the substitution pattern on the phenol (B47542) ring, including the position of the nitro group and the presence of other functional groups like methyl groups, can significantly influence their biological effects. This guide focuses on this compound (also known as 5-Nitro-o-cresol) and compares its potential biological profile with that of its isomers (2-nitrophenol, 3-nitrophenol, and 4-nitrophenol) and a methylated analog, 3-methyl-4-nitrophenol. The available data suggests that nitrophenols can exhibit significant cytotoxicity, with the position of the nitro group playing a crucial role in this activity.[1]

Comparative Cytotoxicity

Studies have demonstrated the cytotoxic effects of nitrophenol isomers on human cell lines. The positioning of the nitro group appears to be a key determinant of toxicity, with 4-nitrophenol (B140041) generally exhibiting the highest cytotoxicity among the simple nitrophenol isomers.[2]

Quantitative Cytotoxicity Data
CompoundCell LineAssayEndpointValueReference
2-NitrophenolBEAS-2B (human bronchial epithelial)MTTIC50 (24h)>200 µg/mL[2]
3-NitrophenolBEAS-2B (human bronchial epithelial)MTTIC50 (24h)~100 µg/mL[2]
4-NitrophenolBEAS-2B (human bronchial epithelial)MTTIC50 (24h)~50 µg/mL[2]
3-Methyl-4-nitrophenolRat (Male)-Acute Oral LD502300 mg/kg[3]
3-Methyl-4-nitrophenolRat (Female)-Acute Oral LD501200 mg/kg[3]
3-Methyl-4-nitrophenolWistar Rat-6-Month Repeated Dose Oral NOEL500 ppm (30.7 mg/kg/day)[4]
Signaling Pathways in Nitrophenol-Induced Cytotoxicity

The cytotoxic effects of nitrophenols are often mediated through the induction of oxidative stress, leading to apoptosis (programmed cell death).[1] Exposure to these compounds can lead to an increase in cellular reactive oxygen species (ROS), mitochondrial dysfunction, and the collapse of the mitochondrial membrane potential.[2]

Cytotoxicity_Pathway cluster_exposure Exposure cluster_cellular_effects Cellular Effects Nitrophenol Nitrophenol ROS_Production Increased ROS Production Nitrophenol->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis

Figure 1: Simplified signaling pathway for nitrophenol-induced cytotoxicity.

Antimicrobial Activity

Derivatives of nitroaromatic compounds, such as nitroimidazoles and nitrofurans, are known for their antimicrobial properties.[5] While specific data for this compound is scarce, studies on related nitroaniline derivatives suggest potential antimicrobial activity.

Quantitative Antimicrobial Data

Antioxidant Potential

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals.[7] The presence of a nitro group, being electron-withdrawing, can influence this activity.

Quantitative Antioxidant Data

Direct experimental data on the antioxidant activity of this compound from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging is not currently available in the public domain. Studies on other nitro-substituted phenolic compounds have shown varied results, with some exhibiting antioxidant potential.[8]

Experimental Protocols

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow Cell_Seeding Seed cells in a 96-well plate Compound_Addition Add test compound at varying concentrations Cell_Seeding->Compound_Addition Incubation_1 Incubate for a defined period (e.g., 24h) Compound_Addition->Incubation_1 MTT_Addition Add MTT solution Incubation_1->MTT_Addition Incubation_2 Incubate for 2-4 hours MTT_Addition->Incubation_2 Solubilization Add solubilization solution to dissolve formazan (B1609692) crystals Incubation_2->Solubilization Absorbance_Reading Measure absorbance at 570 nm Solubilization->Absorbance_Reading

Figure 2: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

LDH Cytotoxicity Assay

The Lactate (B86563) Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Protocol:

  • Cell Culture and Treatment: Culture cells in a 96-well plate and expose them to the test compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: In a separate plate, mix the supernatant with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the mixture at room temperature, protected from light, for approximately 30 minutes. During this time, the released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt to a colored formazan product.

  • Stop Reaction: Add a stop solution to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at 490 nm. The amount of color formation is proportional to the amount of LDH released, and thus to the level of cytotoxicity.

Broth Microdilution Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in broth.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant activity of a compound.

Protocol:

  • Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • DPPH Solution: Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent.

  • Reaction: Mix the test compound solutions with the DPPH solution and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The scavenging of the DPPH radical by the antioxidant results in a decrease in absorbance.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Conclusion and Future Directions

The available data on nitrophenol isomers and related methylated compounds indicate that these molecules possess biological activities, most notably cytotoxicity. The degree of this activity is highly dependent on the molecular structure, particularly the position of the nitro group. While direct experimental evidence for the biological activity of this compound is limited, it is reasonable to hypothesize that it may also exhibit cytotoxic and potentially other biological effects.

Further research is imperative to elucidate the specific biological profile of this compound. We recommend conducting in vitro studies, such as the MTT and LDH assays for cytotoxicity, broth microdilution for antimicrobial activity, and DPPH or ABTS assays for antioxidant potential, to generate quantitative data for this compound. Such studies will enable a direct and accurate comparison with its structural analogs and provide valuable insights for researchers, scientists, and professionals in drug development and chemical safety assessment.

References

A Comparative Guide to the Kinetic Analysis of Nitrophenol Isomer Reduction

Author: BenchChem Technical Support Team. Date: December 2025

The reduction of nitrophenols to aminophenols is a significant chemical transformation with applications in environmental remediation and the synthesis of pharmaceuticals, dyes, and other valuable intermediates.[1][2][3] This guide provides a comparative kinetic analysis of the reduction of nitrophenol isomers (ortho-, meta-, and para-nitrophenol), offering detailed experimental protocols, comparative data, and visualizations to support researchers, scientists, and drug development professionals.

The catalytic reduction of nitrophenols, typically using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in the presence of a metal nanoparticle catalyst, is a widely studied model reaction for evaluating catalyst activity.[1][4] The progress of the reaction can be conveniently monitored by UV-Vis spectrophotometry, making it ideal for kinetic studies.[2][4]

Experimental Protocols

The kinetic analysis of nitrophenol isomer reduction generally follows a well-established protocol using UV-Vis spectrophotometry. The reaction is typically conducted under pseudo-first-order conditions by using a large excess of the reducing agent, NaBH₄.[1][5]

Materials and Equipment:

  • Nitrophenol isomers (2-nitrophenol, 3-nitrophenol, 4-nitrophenol)

  • Sodium borohydride (NaBH₄)

  • Catalyst (e.g., gold or nickel-copper nanoparticles)[6][7]

  • Deionized water

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

  • Magnetic stirrer

General Procedure:

  • Preparation of Reactant Solutions: Prepare fresh aqueous stock solutions of the nitrophenol isomers (e.g., 30 mM) and NaBH₄ (e.g., 0.1 M).[2][7] NaBH₄ solutions should be prepared immediately before use due to hydrolysis.[2]

  • Reaction Setup: In a quartz cuvette, mix a specific volume of the nitrophenol isomer solution with deionized water. Then, add the freshly prepared NaBH₄ solution. The solution for 4-nitrophenol (B140041) and 2-nitrophenol (B165410) will typically turn yellow, indicating the formation of the corresponding nitrophenolate ion under the alkaline conditions created by NaBH₄.[1][2]

  • Initiation of Reaction: The reaction is initiated by adding a small volume of the catalyst suspension to the cuvette.[2][7]

  • Kinetic Monitoring: Immediately after adding the catalyst, the cuvette is placed in the UV-Vis spectrophotometer. The decrease in absorbance at the characteristic wavelength of the nitrophenolate ion is monitored over time at regular intervals.[2] The characteristic absorption peaks for the isomers are approximately 417 nm for 2-nitrophenol, 393 nm for 3-nitrophenol, and 400 nm for 4-nitrophenol.[7][8] The formation of the corresponding aminophenol is indicated by the appearance of a new peak at a lower wavelength (around 300 nm for 4-aminophenol).[1][9]

  • Data Analysis: The apparent rate constant (k_app) is determined by plotting the natural logarithm of the normalized absorbance (ln(A_t/A_₀)) against time. The negative of the slope of the resulting linear plot gives the value of k_app.[2][8]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_np Prepare Nitrophenol Solution mix Mix Nitrophenol and NaBH4 in Cuvette prep_np->mix prep_nabh4 Prepare Fresh NaBH4 Solution prep_nabh4->mix prep_cat Prepare Catalyst Suspension add_cat Add Catalyst to Initiate mix->add_cat monitor Monitor Absorbance vs. Time via UV-Vis add_cat->monitor plot Plot ln(At/A0) vs. Time monitor->plot calculate Calculate kapp from Slope plot->calculate

Experimental workflow for kinetic analysis.

Comparative Kinetic Data

The reduction rates of nitrophenol isomers are significantly influenced by the position of the nitro group on the benzene (B151609) ring. The apparent rate constants (k_app) from various studies using different catalysts are summarized below.

IsomerCatalystApparent Rate Constant (k_app)Reference
2-NitrophenolAu@[C₄C₁₆Im]Br0.77 x 10⁻⁴ s⁻¹[3]
4-NitrophenolAu@[C₄C₁₆Im]Br1.10 x 10⁻⁴ s⁻¹[3]
2-NitrophenolNi₁₇₅Cu0.019 s⁻¹[8]
3-NitrophenolNi₁₇₅Cu0.003 s⁻¹[8]
4-NitrophenolNi₁₇₅Cu0.055 s⁻¹[8]
2-NitrophenolNiFe₂O₄ (30 mol%)0.205 min⁻¹[10]
3-NitrophenolNiFe₂O₄ (30 mol%)0.064 min⁻¹[10]
4-NitrophenolNiFe₂O₄ (30 mol%)0.320 min⁻¹[10]

Key Observations and Explanations:

The general trend for the reduction rate of nitrophenol isomers is: para-nitrophenol > ortho-nitrophenol > meta-nitrophenol .

  • Electronic Effects: The nitro group (-NO₂) is an electron-withdrawing group that exhibits both a negative inductive effect (-I) and a negative mesomeric or resonance effect (-R).[11] The -R effect is stronger and operates at the ortho and para positions, leading to a greater electron deficiency at these positions compared to the meta position, where only the weaker -I effect is active.[11][12] This makes the ortho and para isomers more susceptible to reduction.

  • Steric Hindrance and Hydrogen Bonding: Although both ortho and para isomers experience the strong -R effect, the reduction of 2-nitrophenol is generally slower than that of 4-nitrophenol.[1][13] This is attributed to the formation of an intramolecular hydrogen bond between the hydroxyl group and the nitro group in the ortho position.[1][3] This hydrogen bond imparts extra stability to the 2-nitrophenol molecule, making it more difficult for it to adsorb onto the catalyst surface and subsequently be reduced.[1][3] Consequently, a higher energy barrier must be overcome for the reduction of 2-nitrophenol compared to 4-nitrophenol.[1]

G cluster_pathway General Reduction Pathway Nitrophenol Nitrophenol Isomer Catalyst Catalyst Surface Nitrophenol->Catalyst Adsorption Aminophenol Aminophenol Isomer Catalyst->Aminophenol Reduction & Desorption ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Catalyst Hydride Transfer

General reaction pathway for nitrophenol reduction.

Conclusion

The kinetic analysis of nitrophenol isomer reduction reveals a clear structure-activity relationship. The position of the nitro group dictates the electronic and steric properties of the molecule, which in turn governs the rate of reduction. Para-nitrophenol consistently exhibits the highest reaction rate due to the strong electron-withdrawing resonance effect and the absence of steric hindrance. The presence of intramolecular hydrogen bonding in ortho-nitrophenol reduces its reactivity compared to the para isomer. Meta-nitrophenol shows the lowest reactivity as it is only influenced by the weaker inductive effect of the nitro group. These fundamental insights are crucial for optimizing catalytic processes in various industrial and environmental applications.

References

A Comparative Guide to the Dermal Absorption of 2-Amino-5-Nitrophenol Under Oxidative Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dermal absorption of the hair dye ingredient 2-amino-5-nitrophenol (B90527) (2A5NP) under oxidative conditions with alternative hair dye compounds. The information is supported by experimental data to assist in research and safety assessments.

Comparative Analysis of Dermal Absorption

The in vitro dermal absorption of 2-amino-5-nitrophenol (2A5NP) has been evaluated and compared with other hair dye agents, such as its structural isomer 4-amino-3-nitrophenol (B127093) (4A3NP), the widely used p-phenylenediamine (B122844) (PPD), and the natural dye lawsone. Under oxidative conditions, simulating the hair dyeing process, 2A5NP exhibits a total dermal absorption of 13.6 ± 2.9%.[1][2] This is notably higher than that of its isomer, 4A3NP, which showed an absorption of 2.83 ± 1.48% under similar oxidative conditions.[3][4]

For comparison, in vitro studies on p-phenylenediamine (PPD) under oxidative conditions revealed a total absorption of 2.4 ± 1.6% through human skin and 3.4 ± 1.7% through pig skin.[1][5] The natural hair dye component, lawsone, derived from henna, demonstrated an absorption of 0.3-1.3% into the receptor fluid, with 2.2-6.8% remaining in the skin after 24 hours from various formulations, though these tests were not conducted under oxidative conditions.[6]

The following table summarizes the quantitative data on the dermal absorption of these compounds.

CompoundConcentration & ConditionSkin ModelTotal Dermal Absorption (%)Reference
2-Amino-5-nitrophenol (2A5NP) 1.5% with 6% H₂O₂ (oxidative)Mini-pig Skin13.6 ± 2.9[1][2]
4-Amino-3-nitrophenol (4A3NP) 1.5% with 6% H₂O₂ (oxidative)Mini-pig Skin2.83 ± 1.48[3][4]
p-Phenylenediamine (PPD) Not specified, in a commercial hair dye formulation with H₂O₂ (oxidative)Human Skin2.4 ± 1.6[1][5]
p-Phenylenediamine (PPD) Not specified, in a commercial hair dye formulation with H₂O₂ (oxidative)Pig Skin3.4 ± 1.7[1][5]
Lawsone (from Henna) From henna paste and shampoo products (non-oxidative)Human Skin0.3 - 1.3 (receptor fluid) / 2.2 - 6.8 (in skin)[6]

Experimental Protocols

The standard method for evaluating in vitro dermal absorption of hair dyes is the Franz diffusion cell assay, following OECD Guideline 428.[7]

Protocol for 2-Amino-5-Nitrophenol (2A5NP) Dermal Absorption Study[1]
  • Skin Preparation : Mini-pig skin with a thickness of 500 µm is used. The skin is mounted on a Franz diffusion cell, which consists of a donor and a receptor chamber.

  • Receptor Fluid : A 6% polyethylene (B3416737) glycol (PEG) solution in water is used as the receptor fluid, which is suitable for hydrophobic test substances. The fluid is maintained at a constant temperature to mimic physiological conditions.

  • Test Substance Preparation : A 3% solution of 2A5NP is mixed in a 1:1 ratio with 6% hydrogen peroxide (H₂O₂) to create a 1.5% final concentration of 2A5NP under oxidative conditions.

  • Application : The 1.5% 2A5NP formulation is applied to the mini-pig skin at a dose of 10 µl/cm².

  • Exposure and Wash : The skin is exposed to the formulation for 30 minutes, after which it is washed. This simulates the typical short exposure time of hair dyes.

  • Sampling :

    • Receptor Fluid : Samples are collected from the receptor fluid at multiple time points (0, 1, 2, 4, 8, 12, and 24 hours) to measure the amount of substance that has permeated the skin.

    • Skin Compartments : After 24 hours, the skin surface is wiped with a swab. The stratum corneum is collected using tape stripping. The remaining skin (epidermis and dermis) is also collected.

  • Analysis : The concentration of 2A5NP in the wash, swab, stratum corneum, remaining skin, and receptor fluid is quantified using High-Performance Liquid Chromatography (HPLC).

  • Calculation of Absorption : The total dermal absorption is calculated as the sum of the amount of 2A5NP found in the skin (epidermis + dermis) and the receptor fluid.

This protocol is largely consistent with the methodologies used for the other compounds listed in the comparison table, which also utilize the Franz diffusion cell system. Minor variations may exist in the specific concentrations, vehicles, and skin types used in different studies.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro dermal absorption study using a Franz diffusion cell.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_skin Excised Skin Preparation (e.g., Mini-pig Skin) prep_cell Franz Cell Assembly prep_skin->prep_cell application Apply Substance to Skin Surface (Donor) prep_cell->application prep_solution Test Substance Preparation (e.g., 1.5% 2A5NP + H₂O₂) prep_solution->application incubation Incubation (30 min) application->incubation wash Wash Skin Surface incubation->wash sampling Collect Samples (0-24h) wash->sampling receptor_fluid Receptor Fluid sampling->receptor_fluid skin_surface Wash & Swab sampling->skin_surface sc Stratum Corneum sampling->sc skin Epidermis & Dermis sampling->skin hplc Quantification (HPLC) receptor_fluid->hplc skin_surface->hplc sc->hplc skin->hplc calc Calculate % Absorption ([Skin] + [Receptor Fluid]) hplc->calc

In Vitro Dermal Absorption Workflow

References

Safety Operating Guide

Proper Disposal of 2-Methyl-5-nitrophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for 2-Methyl-5-nitrophenol

This compound (CAS 5428-54-6), also known as 5-Nitro-o-cresol, is a chemical compound that requires careful handling and disposal due to its hazardous properties.[1] Adherence to proper safety and disposal protocols is crucial to protect laboratory personnel and the environment. This guide provides a comprehensive, step-by-step plan for the safe management and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is harmful if swallowed, toxic in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to prevent exposure.[1][3]

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side-shields or safety goggles.
Protective Clothing Standard laboratory coat, fully buttoned.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is required.[1][3]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An emergency eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Protocol

This compound waste must be managed as hazardous waste and disposed of through an authorized hazardous waste management provider.[3][4] Do not pour it down the drain or dispose of it with regular trash.[5][6]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Carefully collect any solid this compound waste, including unused reagents or contaminated materials like weighing paper and gloves.[3]

    • Avoid generating dust. If necessary, lightly moisten the material with a suitable solvent to minimize airborne particles.[3]

    • Place the collected solid waste into a dedicated, clearly labeled, sealable, and chemically compatible waste container designated for hazardous organic waste.[3][7]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof container.[3]

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Waste Container Management:

  • Container Type: Use a sturdy, leak-proof, and chemically compatible container. Glass or plastic containers are generally preferred. The original product container can be reused if it is in good condition.[8]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "Waste this compound," the date of accumulation, and any other components in the waste stream.[8][9]

  • Storage:

    • Store the waste container in a designated and properly ventilated satellite accumulation area.[7]

    • Keep the container tightly closed except when adding waste.[8][9]

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]

3. Spill and Decontamination Procedures:

  • In case of a spill, immediately evacuate the area and ensure it is well-ventilated.[10]

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material like vermiculite (B1170534) or sand.[10]

  • Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.[10][11]

  • Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4][6]

  • Provide a complete and accurate description of the waste.

  • Ensure the exterior of the waste container is clean and free from contamination before pickup.[8]

Hazard Classification and Transportation Information

Proper classification and labeling are essential for the safe transportation and disposal of this compound.

ParameterClassification
GHS Hazard Statements H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1][12]
UN Number UN2446[11]
Proper Shipping Name NITROCRESOLS, SOLID[11]
Hazard Class 6.1 (Toxic)[11]
Packing Group III[11]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate solid_container Collect Solid Waste in Labeled, Compatible Container segregate->solid_container Solid liquid_container Collect Liquid Waste in Labeled, Leak-Proof Container segregate->liquid_container Liquid storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage spill Spill Occurs? storage->spill spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes contact_ehs Contact EHS/Waste Contractor for Pickup spill->contact_ehs No spill_cleanup->storage end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Methyl-5-nitrophenol

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 5428-54-6). Adherence to these protocols is essential for ensuring a safe laboratory environment.

Chemical Properties and Hazards

This compound is a chemical intermediate that requires careful handling due to its hazardous properties.[1] It is classified as harmful if swallowed or inhaled, toxic in contact with skin, and can cause serious skin and eye irritation.[1][2]

PropertyValue
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol [2]
Appearance Brown or yellow crystalline solid[3]
Melting Point 111-115 °C[4]
pKa 8.68 ± 0.19[3]
Water Solubility 0.01 M[3]

Operational Plan: Handling and Storage

Strict adherence to these operational protocols is crucial for minimizing exposure risk.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.[5] The following equipment is mandatory when handling this compound.

PPE CategoryRecommendation
Eye & Face Protection Wear chemical splash goggles that provide a complete seal around the eyes.[5] A face shield should be worn over the goggles when there is a risk of splashing.[1][5]
Hand Protection Wear chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[1][5] Inspect gloves before use and change them immediately if contaminated. Double gloving is recommended.[5]
Body Protection Wear a chemical-resistant lab coat, long sleeves, and closed-toe shoes.[1][6] For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[6]
Respiratory Protection Handle this chemical in a certified chemical fume hood.[7] If engineering controls are insufficient or if dust is generated, use a NIOSH/MSHA-approved respirator with appropriate cartridges.[7]
Handling Procedures
  • Preparation : Before work, ensure a functional eyewash station and safety shower are immediately accessible.[5] Clear the chemical fume hood of unnecessary items.[5]

  • Ventilation : Always handle this compound in a properly functioning and certified chemical fume hood to minimize dust and vapor inhalation.[7]

  • Avoid Contact : Prevent contact with eyes, skin, and clothing.[7] Avoid the formation and inhalation of dust.[1][7]

  • Hygiene : Wash hands and any exposed skin thoroughly after handling.[3][7] Do not eat, drink, or smoke in the work area.

Storage Plan

Proper storage is critical to maintaining chemical stability and preventing hazardous reactions.

  • Location : Store in a cool, dry, and well-ventilated area.[1][7]

  • Container : Keep containers tightly closed to protect from moisture and direct sunlight.[1][7] Ensure containers are properly labeled.[1]

  • Compatibility : Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Emergency and Disposal Plan

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures

Always show the Safety Data Sheet (SDS) to the attending medical professional.[7]

Exposure RouteFirst-Aid Protocol
Skin Contact Immediately remove all contaminated clothing.[8] Wash the affected skin with plenty of soap and water for at least 15 minutes.[7][8] Seek immediate medical attention.[7]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
Inhalation Move the person to fresh air at once.[8] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[7][8] Seek immediate medical attention.[7][8]
Ingestion Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[9][10] Call a poison control center or physician immediately.[7]
Spill Response Protocol
  • Evacuate : Evacuate non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated.

  • Protect : Wear the appropriate PPE as outlined above, including respiratory protection.

  • Contain & Clean : Prevent the spill from entering drains. Carefully sweep or shovel the solid material into a suitable, labeled container for disposal.[7][9] Avoid creating dust.[7]

  • Decontaminate : Clean the spill area thoroughly.

Disposal Plan

Chemical waste must be managed according to institutional and regulatory guidelines.

  • Waste Classification : Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[9]

  • Disposal : Dispose of the contents and container at an approved waste disposal facility.[7] Do not mix with other waste. Handle uncleaned containers as you would the product itself.

G cluster_prep Phase 1: Immediate Response cluster_contain Phase 2: Containment & Cleanup cluster_post Phase 3: Post-Cleanup spill Spill Occurs evacuate Evacuate Area & Alert Personnel spill->evacuate assess Assess Spill Size & Hazards evacuate->assess don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->don_ppe contain Contain Spill (Prevent Spread to Drains) don_ppe->contain absorb Clean Up Solid: Sweep or Shovel contain->absorb containerize Place Waste in Labeled Hazardous Waste Container absorb->containerize decontaminate Decontaminate Spill Area & Equipment containerize->decontaminate dof_ppe Doff PPE Correctly decontaminate->dof_ppe dispose Dispose of Waste via EH&S Guidelines dof_ppe->dispose report Report Incident to Supervisor dispose->report

Caption: Workflow for handling a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.